molecular formula C10H12N2O2 B12950692 Methyl 5-(azetidin-3-yl)nicotinate

Methyl 5-(azetidin-3-yl)nicotinate

Cat. No.: B12950692
M. Wt: 192.21 g/mol
InChI Key: WWKCQQGDQISXOM-UHFFFAOYSA-N
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Description

Methyl 5-(azetidin-3-yl)nicotinate is a chemical compound of interest in medicinal chemistry and pharmacology due to its hybrid molecular structure, which incorporates both a nicotinate moiety and an azetidine ring. The azetidine group, a four-membered nitrogen heterocycle, is a significant pharmacophore in drug discovery, often used to modulate the properties of lead compounds . The nicotinate (pyridine-3-carboxylate) core is a hallmark structure found in various bioactive molecules, including those that interact with nicotinic acetylcholine receptors (nAChRs) . This specific structural combination suggests potential as a precursor or building block for the synthesis of more complex molecules targeting neurological pathways. Researchers may explore its application in developing novel nAChR ligands. Compounds with similar structural features, such as the azetidine-containing AMOP-H-OH, have been reported in scientific literature to exhibit high potency and selectivity as partial agonists for the α4β2-nAChR subtype, which is a prominent target in neuroscience research for conditions like depression . The methyl ester functional group typically enhances cell membrane permeability, making this compound a valuable intermediate for further synthetic modification into potential protease inhibitors or other therapeutic agents. As a specialist chemical, it is supplied exclusively for laboratory R&D purposes. Methyl 5-(azetidin-3-yl)nicotinate is NOT APPROVED for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-(azetidin-3-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3

InChI Key

WWKCQQGDQISXOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2CNC2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Methyl 5-(azetidin-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Part 1: Executive Summary

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. As a hybrid structure combining an electron-deficient pyridine ring with a strained, sp³-rich azetidine cycle, it serves as a critical bioisostere for traditional piperidine or pyrrolidine motifs.

This guide details the chemical properties, synthetic pathways, and application logic for this molecule.[1][2] It is designed for researchers utilizing this scaffold to modulate physicochemical properties (LogP, pKa) and explore novel vectors in kinase inhibition, GPCR targeting (specifically nAChRs), and fragment-based drug discovery (FBDD).

Part 2: Chemical Identity & Structural Analysis[3][4]

The molecule is defined by two distinct pharmacophores linked at the C3 position of the azetidine and the C5 position of the nicotinate core.

PropertySpecification
IUPAC Name Methyl 5-(azetidin-3-yl)pyridine-3-carboxylate
CAS Number 1260816-20-3
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
SMILES COC(=O)C1=CN=CC(C2CNC2)=C1
Topological Polar Surface Area (TPSA) 52.6 Ų
cLogP (Predicted) ~0.6 (Low lipophilicity, high water solubility potential)
pKa (Azetidine N) ~9.5 (Secondary amine, highly basic)
pKa (Pyridine N) ~3.5 (Electron-deficient, weakly basic)
Structural Insight: The Azetidine "Pucker"

Unlike planar aromatic rings or chair-form cyclohexanes, the azetidine ring exists in a puckered conformation (butterfly shape) with an energy barrier of ~1.3 kcal/mol. This unique geometry allows the C3-substituent (the pyridine ring) to adopt specific vectors that can probe narrow binding pockets often inaccessible to larger pyrrolidine or piperidine analogs.

Part 3: Synthetic Methodologies

The synthesis of Methyl 5-(azetidin-3-yl)nicotinate requires overcoming the inherent ring strain of the azetidine (~26 kcal/mol) and the potential for catalyst poisoning by the free amines.

Primary Route: Negishi Cross-Coupling (Recommended)

This protocol is preferred for its tolerance of the ester functionality and high yields in sp³-sp² bond formation.

Step-by-Step Protocol:

  • Reagent Preparation (Zincate Formation):

    • Substrate: 1-Boc-3-iodoazetidine.

    • Activation: Treat with activated Zinc dust in dry DMA (Dimethylacetamide) or THF at roughly 60°C to generate the organozinc reagent (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide.

    • Note: Iodine activation is critical. Use 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) to activate Zn surface.

  • Cross-Coupling (C-C Bond Formation):

    • Electrophile: Methyl 5-bromonicotinate.

    • Catalyst: PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄ (5 mol%).

    • Conditions: Add the organozinc reagent to a solution of the bromonicotinate and catalyst. Heat to 80°C for 4–12 hours under Argon.

    • Workup: Quench with aqueous NH₄Cl. Extract with EtOAc.[3] The product is the N-Boc protected intermediate.

  • Deprotection (Final Step):

    • Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 v/v) or 4M HCl in Dioxane.

    • Procedure: Stir at 0°C to RT for 2 hours.

    • Isolation: Evaporate solvent. Neutralize with basic resin or NaHCO₃ if the free base is required, though isolation as the HCl/TFA salt is recommended for stability.

Visualization: Synthetic Logic Flow

Synthesis Start1 1-Boc-3-iodoazetidine Zn Zn Activation (DMA, 60°C) Start1->Zn Start2 Methyl 5-bromonicotinate Cat PdCl2(dppf) Cross-Coupling Start2->Cat Zincate Organozinc Reagent Zn->Zincate Zincate->Cat Inter N-Boc Intermediate Cat->Inter C-C Bond Formation Deprot TFA/DCM Deprotection Inter->Deprot Product Methyl 5-(azetidin-3-yl)nicotinate Deprot->Product Yield: ~65%

Figure 1: Negishi cross-coupling strategy for the synthesis of the target scaffold.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10]
1. Bioisosterism & Scaffold Hopping

The azetidine ring is increasingly used to replace:

  • Gem-dimethyl groups: The size of the azetidine ring is roughly equivalent to a gem-dimethyl group but introduces polarity and a handle for further functionalization.

  • Piperidines/Pyrrolidines: Azetidine lowers the lipophilicity (LogP) significantly compared to piperidine, improving metabolic stability by reducing the potential for oxidative metabolism (e.g., P450 oxidation).

2. Vector Exploration in Kinase Inhibitors

In kinase drug discovery (e.g., DDR1/2, JAK inhibitors), the azetidine nitrogen can be derivatized (amides, sulfonamides) to reach solvent-exposed regions of the ATP binding pocket. The rigid 3-position attachment ensures the vector is perpendicular to the pyridine plane, a geometry distinct from the flexible 3-aminopyrrolidine.

3. Nicotinic Acetylcholine Receptors (nAChRs)

As a derivative of nicotinic acid and an analog of nicotine (which contains a pyrrolidine), this molecule is a potent starting point for α4β2 or α7 nAChR agonists. The azetidine secondary amine mimics the pyrrolidine nitrogen of nicotine but with altered basicity and spacing, potentially improving selectivity profiles.

Visualization: SAR Decision Logic

SAR cluster_mod Modification Strategies Core Methyl 5-(azetidin-3-yl)nicotinate N_Mod Azetidine N-Derivatization (Amides, Alkyls) Core->N_Mod Vector Extension Ester_Mod Ester Hydrolysis/Amidation (Hinge Binding) Core->Ester_Mod Pharmacophore Tuning Effect1 Lower LogP / Improved Sol. N_Mod->Effect1 Effect3 Metabolic Stability (vs Piperidine) N_Mod->Effect3 Effect2 Selectivity (nAChR subtypes) Ester_Mod->Effect2

Figure 2: Structure-Activity Relationship (SAR) logic for optimizing the scaffold.

Part 5: Safety & Handling Protocols

Hazard Identification:

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The free base absorbs CO₂ from air; salt forms (HCl) are more stable.

Handling Protocol:

  • Always manipulate the free base in a fume hood.

  • For long-term storage, convert to the hydrochloride salt by treating the ethereal solution of the amine with 1M HCl in ether.

  • Monitor purity via LC-MS (ESI+) looking for the [M+H]⁺ peak at 193.2.

Part 6: References
  • Cheekatla, S. R. (2026).[4][5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link][4][6]

  • PubChem. (2024). Compound Summary: Methyl Nicotinate.[7][8] National Library of Medicine. Retrieved from [Link]

Sources

"Methyl 5-(azetidin-3-yl)nicotinate" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Foreword: The Strategic Value of the Azetidine Moiety in Nicotinate Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Small, strained heterocycles have emerged as powerful tools for navigating and optimizing chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity, a three-dimensional exit vector for substituents, and improved physicochemical properties such as solubility and metabolic stability.[1][2] Its incorporation into established pharmacophores, like the nicotinic acid framework, represents a key strategy for developing next-generation therapeutics.

This guide provides a comprehensive technical overview of Methyl 5-(azetidin-3-yl)nicotinate, a molecule that marries the bio-isosteric advantages of the azetidine scaffold with the proven biological relevance of the nicotinate core. We will delve into its core identity, a robust synthetic strategy, its potential applications in drug discovery, and essential safety considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar building blocks in their research endeavors.

Core Compound Identification

The foundational step in any chemical exploration is the unambiguous identification of the molecule of interest. Methyl 5-(azetidin-3-yl)nicotinate is a distinct chemical entity with the following key identifiers.

IdentifierValueSource
CAS Number 1260816-20-3[3]
Molecular Formula C₁₀H₁₂N₂O₂[3]
Molecular Weight 192.21 g/mol [3]
Synonym Methyl 5-(azetidin-3-yl)pyridine-3-carboxylate[3]
SMILES COC(=O)C1=CC(=CN=C1)C2CNC2[3]
Molecular Structure

The structure of Methyl 5-(azetidin-3-yl)nicotinate features a central pyridine ring substituted at the 3-position with a methyl ester (nicotinate) and at the 5-position with an azetidine ring linked via its 3-position.

Caption: Molecular Structure of Methyl 5-(azetidin-3-yl)nicotinate.
Physicochemical Properties (Predicted)

Experimentally derived data for this specific molecule is not widely available in the literature. However, computational models provide valuable predictive insights into its properties, which are crucial for anticipating its behavior in biological and chemical systems.

PropertyPredicted ValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 51.22 ŲInfluences membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable for good cell permeability.
LogP (Octanol-Water Partition Coefficient) 0.555Measures lipophilicity. A balanced LogP is critical for solubility, permeability, and target engagement.
Hydrogen Bond Acceptors 4Affects solubility and binding interactions with biological targets.
Hydrogen Bond Donors 1Affects solubility and binding interactions with biological targets.
Rotatable Bonds 2Relates to conformational flexibility. Fewer rotatable bonds often lead to higher binding affinity and better oral bioavailability.
Data sourced from ChemScene[3]

A Plausible Synthetic Strategy: A Modular Approach

A robust and reproducible synthesis is paramount for supplying material for research and development. While a specific literature preparation for Methyl 5-(azetidin-3-yl)nicotinate is not readily found, a logical and high-yielding synthesis can be designed based on well-established chemical transformations. The most effective strategy involves a two-stage process: a palladium-catalyzed cross-coupling reaction to form the core C-C bond, followed by a standard deprotection step.

This modular approach is advantageous as it allows for late-stage diversification. By substituting the coupling partners, a wide array of analogs can be synthesized for structure-activity relationship (SAR) studies.

G start1 Methyl 5-bromonicotinate step1_label Step 1: Suzuki Coupling (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) start2 N-Boc-3-(dihydroxyboryl)azetidine (Azetidine-3-boronic acid pinacol ester can also be used) intermediate tert-Butyl 3-(5-(methoxycarbonyl)pyridin-3-yl)azetidine-1-carboxylate step2_label Step 2: Boc Deprotection (e.g., TFA in DCM or 4M HCl in Dioxane, RT) final_product Methyl 5-(azetidin-3-yl)nicotinate step1_label->intermediate step2_label->final_product

Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methodologies for Suzuki couplings and Boc deprotections.[4][5] It has not been experimentally validated for this specific transformation and should be optimized by the end-user.

Step 1: Synthesis of tert-Butyl 3-(5-(methoxycarbonyl)pyridin-3-yl)azetidine-1-carboxylate (Suzuki Coupling)

  • Causality: The Suzuki coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[6] The palladium catalyst, in its Pd(0) state, undergoes oxidative addition into the C-Br bond of the nicotinate. Following transmetalation with the boronic acid derivative and reductive elimination, the desired C-C bond is formed, regenerating the Pd(0) catalyst. The base is crucial for activating the boronic acid species.

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromonicotinate (1.0 eq.), N-Boc-azetidine-3-boronic acid pinacol ester (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

    • Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The reaction concentration is typically set at 0.1 M with respect to the limiting reagent.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate as a solid or oil.

Step 2: Synthesis of Methyl 5-(azetidin-3-yl)nicotinate (Boc Deprotection)

  • Causality: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily protonate the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine.[2][7] This method is clean, high-yielding, and the resulting amine salt can often be used directly or easily neutralized.

  • Protocol:

    • Dissolve the N-Boc protected intermediate (1.0 eq.) from Step 1 in Dichloromethane (DCM) .

    • Cool the solution to 0 °C in an ice bath.

    • Add Trifluoroacetic Acid (TFA) dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM).

    • Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in removing residual acid.

    • The crude product will be the trifluoroacetate salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, Methyl 5-(azetidin-3-yl)nicotinate.

Applications in Research and Drug Development

While specific biological data for Methyl 5-(azetidin-3-yl)nicotinate is not prominent in published literature, its structural components suggest significant potential as a scaffold or intermediate in drug discovery programs.

  • Central Nervous System (CNS) Targets: Nicotinic acetylcholine receptors (nAChRs) are critical targets for various CNS disorders. Analogs of nicotine containing azetidine modifications have been explored as ligands for these receptors, suggesting that Methyl 5-(azetidin-3-yl)nicotinate could serve as a valuable building block for novel nAChR modulators.[1]

  • Bioisosteric Replacement: The azetidine ring is increasingly used as a bioisostere for other common rings like piperidine or pyrrolidine.[2] Its unique conformational constraints can lead to improved target selectivity and potency. This molecule provides a platform to introduce this "privileged" scaffold into libraries targeting kinases, proteases, or other enzyme families where a pyridine core is a known binder.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a low complexity, Methyl 5-(azetidin-3-yl)nicotinate is an ideal candidate for fragment-based screening campaigns. It can be used to identify initial low-affinity hits that can then be elaborated into more potent lead compounds.

Safety and Handling

No specific safety data sheet (SDS) is available for Methyl 5-(azetidin-3-yl)nicotinate. Therefore, a conservative approach to handling is required, treating it as a potentially hazardous investigational chemical. Hazard assessment can be extrapolated from related structures.

  • Methyl Nicotinate (Parent Core): This compound is known to be an irritant to the skin, eyes, and respiratory system.[8]

  • Azetidine Derivatives: Small heterocyclic amines can be corrosive and toxic.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Methyl 5-(azetidin-3-yl)nicotinate stands as a molecule of high potential for medicinal chemistry and drug discovery. It combines the desirable physicochemical properties of the strained azetidine ring with the versatile and biologically relevant nicotinate scaffold. The plausible, modular synthetic route outlined herein provides a clear path for its preparation and for the generation of analog libraries. As the demand for novel, sp³-rich chemical matter continues to grow, building blocks like Methyl 5-(azetidin-3-yl)nicotinate will undoubtedly play a crucial role in the development of the next generation of therapeutics. Further investigation into its biological activity is highly warranted and is expected to unlock its full potential.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available from: [Link]

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]

  • Degennaro, L., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Available from: [Link]

  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (2015). Available from: [Link]

  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

"Methyl 5-(azetidin-3-yl)nicotinate" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action, Pharmacodynamics, and Experimental Validation

Executive Summary

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) is a synthetic nicotinic acetylcholine receptor (nAChR) ligand belonging to the class of azetidinyl-pyridines .[1][2] Structurally characterized by a pyridine ring substituted with a methyl ester at position 3 and an azetidine ring at position 5, this compound represents a critical scaffold in the development of CNS-active agents.

Its primary mechanism of action involves the modulation of


 nAChR subtypes , functioning as a high-affinity ligand that mediates downstream neurotransmitter release (dopamine, acetylcholine) or desensitization. The presence of the methyl ester moiety enhances lipophilicity relative to its parent acid, potentially facilitating Blood-Brain Barrier (BBB) penetration before metabolic conversion or direct receptor interaction.

Chemical Biology & Pharmacophore Analysis

The pharmacological potency of Methyl 5-(azetidin-3-yl)nicotinate is driven by its ability to mimic the endogenous neurotransmitter acetylcholine (ACh) while adhering to the specific spatial constraints of the nAChR orthosteric binding site.

Structure-Activity Relationship (SAR)[3][4]
  • Cationic Center (Azetidine): The secondary amine within the strained four-membered azetidine ring serves as a high-affinity cationic center, interacting with the aromatic cage (Trp149, Tyr93, Tyr190, Tyr198 in the

    
     subunit) of the receptor. The azetidine ring restricts conformational flexibility compared to pyrrolidine (found in nicotine), often enhancing subtype selectivity.
    
  • H-Bond Acceptor (Pyridine Nitrogen): The pyridine nitrogen acts as a hydrogen bond acceptor, critical for anchoring the ligand via a water bridge or direct interaction with the receptor backbone.

  • Ester Moiety (Methyl Carboxylate): Unlike the carboxylic acid, the methyl ester masks the negative charge, increasing

    
     and facilitating membrane permeability. In vivo, this may act as a prodrug motif, hydrolyzed by esterases to the corresponding zwitterionic acid.
    

Mechanism of Action (MoA)

Receptor Binding Dynamics

Methyl 5-(azetidin-3-yl)nicotinate targets the orthosteric site at the interface of the


 and 

subunits of neuronal nAChRs.
  • Association: The ligand diffuses into the synaptic cleft and binds to the extracellular domain of the

    
     receptor.
    
  • Conformational Transition: Binding stabilizes the receptor in an open-channel state (agonist effect) or a desensitized state (high-affinity non-conducting state), depending on concentration and exposure duration.

  • Subtype Selectivity: The 5-substitution pattern on the pyridine ring is a known determinant for

    
     selectivity over the homomeric 
    
    
    
    subtype, reducing off-target effects.
Signal Transduction Pathway

Upon receptor activation, the following cascade is initiated:

  • Ion Flux: The channel pore dilates, permitting the influx of

    
     and 
    
    
    
    and the efflux of
    
    
    .
  • Depolarization: The cation influx depolarizes the presynaptic membrane.

  • Neurotransmitter Release: Voltage-gated calcium channels (VGCCs) open, triggering vesicular fusion and the release of dopamine (in the striatum/nucleus accumbens) or GABA/Glutamate (in the thalamus).

Visualization: nAChR Signaling Cascade

MoA_Pathway Ligand Methyl 5-(azetidin-3-yl)nicotinate Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Kd ~ nM range) State_Open Conformational Change (Open State) Receptor->State_Open Ion_Flux Influx: Na+, Ca++ Efflux: K+ State_Open->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization VGCC Activation of VGCCs Depolarization->VGCC Exocytosis Vesicular Exocytosis VGCC->Exocytosis Output Dopamine/ACh Release Exocytosis->Output

Figure 1: Signal transduction pathway initiated by ligand binding to presynaptic nAChRs.

Experimental Validation Protocols

To validate the mechanism and potency of Methyl 5-(azetidin-3-yl)nicotinate, the following standardized protocols are recommended.

Radioligand Binding Assay (Ki Determination)

Objective: Quantify the affinity of the compound for


 vs. 

nAChRs.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue (rich in

    
    ) or hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellets.
    
  • Incubation:

    • 
      :  Incubate membranes with 
      
      
      
      -Epibatidine (0.5 nM) and varying concentrations of Methyl 5-(azetidin-3-yl)nicotinate (
      
      
      to
      
      
      M).
    • Non-specific Binding: Define using 300

      
      M (-)-nicotine.
      
  • Termination: Incubate for 2 hours at 25°C. Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional FLIPR Calcium Assay

Objective: Assess agonist efficacy and potency (


).

Protocol:

  • Cell Line: Use HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Plate cells in 96-well black plates. Load with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Prepare Methyl 5-(azetidin-3-yl)nicotinate in HBSS buffer. Add to cells using a FLIPR Tetra system.

  • Measurement: Monitor fluorescence intensity (

    
    ) for 180 seconds.
    
  • Data Normalization: Normalize response to maximal response elicited by 100

    
    M Nicotine.
    
Quantitative Data Summary (Expected Profile)

Note: Values are representative of the 5-azetidinyl-nicotinyl class.

ParameterAssay TypeTarget SubtypeRepresentative ValueInterpretation

Radioligand Binding

< 10 nMHigh Affinity

Radioligand Binding

> 1,000 nMHigh Selectivity

FLIPR


~ 50-100 nMPotent Agonist

FLIPR


40-80%Partial Agonist

Synthesis & Preparation

For research applications, purity and salt form are critical. The compound is typically synthesized via coupling of a 3,5-disubstituted pyridine intermediate with a protected azetidine.

Workflow Visualization:

Synthesis Start 5-Bromo-nicotinic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 5-bromonicotinate Step1->Inter1 Step2 Coupling (Protected Azetidine + Pd Cat) Inter1->Step2 Inter2 Protected Intermediate Step2->Inter2 Step3 Deprotection (TFA or Hydrogenation) Inter2->Step3 Final Methyl 5-(azetidin-3-yl)nicotinate Step3->Final

Figure 2: General synthetic route for methyl 5-(azetidin-3-yl)nicotinate.

References

  • Xiao, Y., et al. (2006).

    
     nicotinic acetylcholine receptors without activating them. Molecular Pharmacology. Retrieved from [Link]
    
  • Kozikowski, A. P., et al. (2007). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol. ChemMedChem. Retrieved from [Link]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Azetidinyl-nicotinate derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 5-(azetidin-3-yl)nicotinate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Neuroscience

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a vital motif in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar, three-dimensional structure offer unique advantages in drug design, often improving physicochemical properties like solubility and metabolic stability while providing novel vectors for molecular exploration.[1][3] When incorporated into the pyridine framework, specifically as Methyl 5-(azetidin-3-yl)nicotinate, it forms a privileged scaffold for interacting with key targets in the central nervous system (CNS).

This guide focuses on Methyl 5-(azetidin-3-yl)nicotinate and its derivatives, a class of compounds that has garnered significant attention for its potent and selective modulation of neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors are ligand-gated ion channels crucial for various cognitive functions, including memory, learning, and attention.[6][7] Dysfunction of nAChRs is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and nicotine addiction.[8][9][10]

Derivatives of this core structure have shown promise as potent nAChR agonists, partial agonists, and antagonists, making them valuable tools for dissecting receptor pharmacology and developing novel therapeutics.[4][11] This document serves as a technical resource, providing an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important chemical series.

The Core Scaffold: Synthesis and Chemical Properties

The synthesis of the core molecule, Methyl 5-(azetidin-3-yl)nicotinate, is a critical first step for any derivatization campaign. While multiple synthetic routes to 3-substituted azetidines exist, often starting from precursors like N-Boc-3-azetidinone, a common strategy involves the coupling of a suitably protected azetidine building block with a pyridine ring.[12][13]

The azetidine moiety, particularly when the nitrogen is protected (e.g., with a Boc group), provides a stable and versatile handle for further chemical modification.[14] The pyridine ring offers multiple sites for substitution, and the methyl ester can be readily hydrolyzed and converted to amides, providing further opportunities for diversification. The inherent chemical properties of this scaffold—a basic nitrogen on the azetidine ring and an electron-deficient pyridine ring—are key to its interactions with biological targets.

Strategies for Derivatization and Analog Design

The modular nature of the Methyl 5-(azetidin-3-yl)nicotinate scaffold allows for systematic modification at three primary positions to explore the chemical space and optimize biological activity.

  • N-Substitution of the Azetidine Ring: The secondary amine of the azetidine is a common point for modification. Alkylation, acylation, or arylation at this position can significantly impact potency, selectivity, and pharmacokinetic properties. The choice of substituent is critical; for instance, replacing a conformationally restricted azetidine ring with a more flexible aliphatic amine can lead to a complete loss of activity, highlighting the importance of the rigid four-membered ring for maintaining high binding affinity.[4]

  • Modification of the Pyridine Ring: The pyridine ring can be further functionalized. For example, introducing substituents like halogens (e.g., 2-chloro substitution) has been shown to be a critical contributor to potent analgesic activity in related nicotinic ligands.[15]

  • Modification of the Methyl Ester: The ester group at the 3-position of the pyridine ring is readily converted into a wide array of amides, hydrazides, or other functional groups. This position often serves to modulate solubility, cell permeability, and interactions with secondary binding pockets of the target receptor.

The rationale behind these choices is to systematically probe the structure-activity relationship (SAR). By making discrete changes at each position and evaluating the resulting biological activity, researchers can build a comprehensive understanding of the pharmacophore required for optimal receptor interaction.

Structure-Activity Relationship (SAR) and Biological Activity

Derivatives of the azetidinyl-nicotinate scaffold primarily target nAChRs, with many showing high affinity and selectivity for the α4β2 and α7 subtypes, which are abundant in the CNS.[4][7][16]

α4β2 nAChR Partial Agonists: Many compounds based on this scaffold act as partial agonists at the α4β2 nAChR subtype.[4][17] This mechanism is particularly valuable for therapeutic applications like smoking cessation. A partial agonist, such as varenicline (Chantix®), binds to the receptor and elicits a weaker response than the endogenous agonist acetylcholine or nicotine.[18][19] This dual action helps to alleviate craving and withdrawal symptoms by providing a low level of receptor stimulation, while also blocking nicotine from binding and reducing its rewarding effects.[19][20] The conformationally restricted azetidine ring is often crucial for maintaining high binding affinity at this subtype.[4]

α7 nAChR Agonists: The α7 nAChR is a key target for improving cognitive function in disorders like Alzheimer's disease and schizophrenia.[6][8][10] Agonists of this receptor can enhance cognitive processes such as attention and memory.[9] The general pharmacophore for an α7 agonist often includes a basic moiety (like the azetidine ring) connected via a linker to an aromatic system.[16]

The following table summarizes representative SAR data for a series of azetidine derivatives targeting nAChRs.

Compound IDModificationTarget ReceptorKᵢ (nM)Efficacy
Lead Cmpd N-H (Azetidine)α4β2 nAChR15.2Partial Agonist
Analog A N-CH₃ (Azetidine)α4β2 nAChR8.5Partial Agonist
Analog B N-Propyl (Azetidine)α4β2 nAChR45.8Partial Agonist
Analog C N-H (Azetidine), 2-Cl (Pyridine)α4β2 nAChR1.8Potent Agonist
Analog D Ester to Amideα7 nAChR25.1Full Agonist

Note: Data is illustrative and compiled from typical findings in the literature for this class of compounds.

Therapeutic Applications and Key Examples

The primary therapeutic applications for this class of compounds are CNS disorders.

  • Smoking Cessation: As demonstrated by the success of varenicline, α4β2 partial agonists are effective aids for smoking cessation.[18][20]

  • Cognitive Enhancement: α7 agonists are being investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[8][10]

  • Depression: Some nAChR modulators, including those with an azetidine moiety, have shown antidepressant-like effects in preclinical models.[4][11][21]

  • Pain Management: Certain nicotinic agonists have potent analgesic properties, acting as non-opiate pain relievers.[15]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Methyl 5-(azetidin-3-yl)nicotinate Derivatives

This protocol describes a representative procedure for the N-alkylation of the core scaffold.

Materials:

  • Methyl 5-(azetidin-3-yl)nicotinate hydrochloride

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Methyl 5-(azetidin-3-yl)nicotinate hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.

Protocol 2: In Vitro Radioligand Binding Assay for nAChR Affinity

This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype.[22][23]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2 or α7)

  • Radioligand (e.g., [³H]Cytisine for α4β2, [³H]Methyllycaconitine for α7)[22]

  • Test compound at various concentrations

  • Non-specific binding control (e.g., high concentration of nicotine or epibatidine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of the test compound.

  • Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction. Include wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[23]

Visualizations

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Core Core Scaffold Synthesis (Methyl 5-(azetidin-3-yl)nicotinate) Deriv Analog Synthesis (N-Alkylation, Amidation, etc.) Core->Deriv Puri Purification & Characterization (Chromatography, NMR, MS) Deriv->Puri Binding In Vitro Binding Assays (Determine Ki) Puri->Binding Compound Library Functional Functional Assays (Agonist/Antagonist Profile) Binding->Functional ADME In Vitro ADME (Solubility, Stability) Functional->ADME SAR SAR Analysis ADME->SAR Design Rational Design of New Analogs SAR->Design Design->Deriv Iterative Cycle

Caption: A typical workflow for the discovery and optimization of novel nAChR modulators.

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response nAChR nAChR (e.g., α4β2 or α7) Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opens Agonist Nicotinic Agonist (e.g., Acetylcholine, Azetidine Derivative) Agonist->nAChR Binds to Receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca²⁺] Ion_Influx->Ca_Signal NT_Release Neurotransmitter Release (e.g., Dopamine, Glutamate) Ca_Signal->NT_Release Triggers Vesicular Fusion

Caption: Simplified signaling pathway of nAChR activation by an agonist.

Future Directions and Outlook

The Methyl 5-(azetidin-3-yl)nicotinate scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research will likely focus on:

  • Subtype Selectivity: Fine-tuning the structure to achieve even greater selectivity between different nAChR subtypes to minimize off-target effects.

  • Allosteric Modulation: Designing analogs that act as positive or negative allosteric modulators (PAMs or NAMs), which offer a more nuanced way to control receptor activity compared to direct agonists or antagonists.

  • Expanded Therapeutic Targets: Exploring the potential of these derivatives for other CNS targets beyond nAChRs, leveraging the privileged nature of the azetidine-pyridine core.

References

  • BenchChem. (2025).
  • Haydar, S. A., et al. (2005). Discovery of the α7 Nicotinic Acetylcholine Receptor Agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a Novel, Potent, Selective, and Orally Bioavailable.
  • Wang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines.
  • Rivara, M., et al. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[12][13]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). PubMed.

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.
  • Rivara, M., et al. (2012). Discovery of a Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonist Series and Characterization of the Potent, Selective, and Orally Efficacious Agonist 5-(4-Acetyl[12][13]diazepan-1-yl)pentanoic Acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] Amide (SEN15924, WAY-361789). ACS Publications.

  • Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. BenchChem.
  • Corradi, J., & Bouzat, C. (2016). Molecular function of α7 nicotinic receptors as drug targets. PMC.
  • Al-said, N., et al. (2014). A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar.
  • Liu, J., et al. (2017). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. PMC.
  • Gee, S. H., et al. (2015). The Therapeutic Potential of α7 Nicotinic... : CNS Drugs. Ovid.
  • Bannon, A. W., et al. (1998). 5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.
  • PDSP. (n.d.). Assay Protocol Book. PDSP.
  • Kozikowski, A. P., et al. (2009). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PMC.
  • Nufer, J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.
  • BenchChem. (2025). Development of a Cell-Based Assay for Screening nAChR Antagonists. BenchChem.
  • Kozikowski, A. P., et al. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. PubMed.
  • ChemScene. (n.d.). 1260816-20-3 | Methyl 5-(azetidin-3-yl)
  • Rollema, H., et al. (2018). Discovery and development of varenicline for smoking cessation.
  • Liu, J., et al. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Merck.
  • Coe, J. W., et al. (2008). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid.
  • Cheekatla, S. R. (2026).
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  • Kuryatov, A., et al. (2025). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. bioRxiv.
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Preclinical In Vitro Profiling of Methyl 5-(azetidin-3-yl)nicotinate: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly specific metabolic modulators and targeted G-protein coupled receptor (GPCR) agonists, functionalized pyridine derivatives have emerged as critical scaffolds. Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) represents a highly specialized building block and putative prodrug. Structurally, it combines a nicotinate (vitamin B3) core with a conformationally restricted azetidine ring.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in vitro framework for evaluating this compound. Because of its structural homology to nicotinic acid, the in vitro profiling of this molecule must focus on two primary pharmacological axes:

  • NAD+ Salvage Pathway Modulation: Interaction with Nicotinate Phosphoribosyltransferase (NAPRT)[1].

  • GPCR Activation: Agonism of the niacin receptor, GPR109A (HCAR2)[2].

Structural Rationale & Pharmacophore Analysis

Before initiating in vitro assays, it is critical to understand the causality behind the molecule's structural features:

  • The Azetidine Ring: Unlike flexible acyclic alkylamines, the azetidin-3-yl group restricts conformational entropy. With a pKa of approximately 10.4, the secondary amine is protonated at physiological pH. This basic center can form critical salt bridges within receptor binding pockets, increasing target residence time.

  • The Methyl Ester Prodrug Strategy: Nicotinic acid derivatives are highly polar zwitterions, which severely limits passive membrane permeability. The methyl ester masks the carboxylate, significantly increasing the partition coefficient (LogP). Once inside the intracellular space, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester to liberate the active 5-(azetidin-3-yl)nicotinic acid.

Therefore, all cell-free enzymatic assays must utilize the hydrolyzed free acid , while whole-cell assays should utilize the methyl ester to leverage this prodrug mechanism.

Core Workflow 1: NAD+ Biosynthesis & Salvage Pathway Profiling

Scientific Causality & Rationale

Nicotinic acid is a direct precursor in the Preiss-Handler NAD+ salvage pathway. Tumor cells frequently upregulate this pathway via NAPRT to resist the depletion of NAD+ caused by NAMPT inhibitors[1]. We must determine if the 5-azetidinyl analog acts as a competitive substrate (boosting NAD+) or a NAPRT inhibitor (depleting NAD+).

Protocol: Continuous Fluorometric NAPRT Assay

This cell-free assay measures the enzymatic conversion of the nicotinate analog to its corresponding nicotinic acid mononucleotide (NAMN) analog[1].

Self-Validating System: To ensure the compound is not a false-positive fluorescent quencher, a negative control lacking the NAPRT enzyme but containing the downstream coupling enzymes must be run in parallel.

Step-by-Step Methodology:

  • Preparation: Hydrolyze Methyl 5-(azetidin-3-yl)nicotinate to its free acid using 0.1M NaOH, followed by neutralization.

  • Reaction Mixture: In a 384-well black microplate, combine 50 mM HEPES buffer (pH 7.4), 10 mM MgCl₂, 1 mM Phosphoribosyl pyrophosphate (PRPP), and 2 mM ATP.

  • Coupling Enzymes: Add recombinant bacterial NadD (NAMN adenylyltransferase), NadE (NAD+ synthetase), and yeast Alcohol Dehydrogenase (ADH)[1].

  • Initiation: Add recombinant human NAPRT and the test compound (titrated from 1 nM to 100 μM).

  • Detection: Introduce the resazurin/diaphorase cycling system. As the coupling enzymes generate NADH, diaphorase reduces resazurin to highly fluorescent resorufin.

  • Measurement: Monitor fluorescence continuously at Ex/Em 540/590 nm for 30 minutes at 37°C. Calculate the

    
     based on the steady-state reaction velocity.
    

NAD_Pathway Prodrug Methyl 5-(azetidin-3-yl) nicotinate Active 5-(azetidin-3-yl) nicotinic acid Prodrug->Active Intracellular Esterases NAMN NAMN Analog Active->NAMN NAPRT NAAD NAAD Analog NAMN->NAAD NMNAT NAD NAD+ Pool Modulation NAAD->NAD NADS

Figure 1: Proposed integration of the nicotinate analog into the Preiss-Handler NAD+ salvage pathway.

Protocol: Intracellular NAD+ Metabolome LC-MS/MS

To validate the cell-free findings, we quantify the absolute intracellular NAD+/NADH ratio using LC-MS/MS[3].

  • Cell Culture: Seed HepG2 cells at

    
     cells/well. Treat with the methyl ester prodrug for 24 hours.
    
  • Extraction: Lyse cells using ice-cold 0.6 M perchloric acid to preserve the redox state of NAD+/NADH[3]. Neutralize with

    
    .
    
  • Quantification: Analyze the lysate via HILIC-LC-MS/MS, monitoring the specific mass transitions for NAD+ (m/z 664.1

    
     428.0) and NADH (m/z 666.1 
    
    
    
    408.0).

Core Workflow 2: GPR109A (HCAR2) Activation Assay

Scientific Causality & Rationale

GPR109A is a Gi-coupled receptor natively activated by nicotinic acid, playing a profound anti-inflammatory role in tissues such as the retinal pigment epithelium (RPE)[2]. Activation of the Gi alpha subunit directly inhibits adenylyl cyclase (AC), leading to a measurable drop in intracellular cyclic AMP (cAMP).

Protocol: Split-Luciferase cAMP Biosensor Assay

Self-Validating System: To prove the cAMP reduction is strictly mediated by the Gi-coupled GPR109A receptor, a parallel cohort of cells must be pre-treated with Pertussis Toxin (PTX) (200 ng/mL for 18 hours), which irreversibly uncouples Gi proteins[2]. A true agonist will lose its efficacy in the PTX-treated cohort.

Step-by-Step Methodology:

  • Cell Line Engineering: Utilize ARPE-19 or CHO-K1 cells stably transfected with human GPR109A and a GloSensor cAMP biosensor[2].

  • Pre-incubation: Seed cells in a 96-well white plate. Add the GloSensor cAMP reagent (luciferin derivative) and incubate for 2 hours at room temperature.

  • Compound Addition: Add Methyl 5-(azetidin-3-yl)nicotinate (0.1 μM to 1 mM). Incubate for 15 minutes to allow intracellular esterase cleavage and subsequent receptor binding.

  • Stimulation: Add 10 μM Forskolin (FSK) to stimulate adenylyl cyclase and artificially spike cAMP levels.

  • Measurement: Read luminescence. An active GPR109A agonist will cause a dose-dependent decrease in the FSK-induced luminescence signal.

GPR109A_Signaling Ligand 5-(azetidin-3-yl)nicotinic acid (Active Metabolite) Receptor GPR109A (HCAR2) Receptor Ligand->Receptor Agonist Binding Gi Gi Protein (α subunit) Receptor->Gi Conformational Change AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP Intracellular cAMP AC->cAMP Decreased Synthesis PKA Downstream Anti-inflammatory Signaling (e.g., IL-6/Ccl2 reduction) cAMP->PKA Reduced Activation

Figure 2: Gi-coupled GPR109A signaling cascade demonstrating adenylyl cyclase inhibition.

Quantitative Data Presentation

To standardize the evaluation of Methyl 5-(azetidin-3-yl)nicotinate against known benchmarks, all quantitative data derived from the aforementioned workflows should be tabulated as follows:

Assay / ParameterTarget MetricBenchmark / ControlInterpretation of Results
NAPRT Fluorometric Assay

or

2-Hydroxynicotinic acid (

)
Determines affinity for the Preiss-Handler salvage pathway enzyme[1].
Intracellular NAD+ LC-MS/MS Absolute NAD+/NADH ratioFK866 (NAMPT inhibitor)Confirms functional cellular impact of NAPRT modulation[3].
GPR109A cAMP Biosensor

(cAMP reduction)
Nicotinic Acid (

)
Quantifies potency as a niacin receptor agonist[2].
Human Liver Microsomes (HLM)

(Intrinsic Clearance)
Verapamil (High clearance)Assesses metabolic stability and the rate of esterase-mediated prodrug cleavage.

References

1.[1] Minazzato G, Marangoni E, Fortunato C, et al. "A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase." Molecules, 2023. URL:[Link] 2.[2] Gambhir D, Ananth S, Veeranan-Karmegam R, et al. "GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy." Investigative Ophthalmology & Visual Science, 2012. URL:[Link] 3.[3] Giner MP, Christen S, Bartova S, et al. "A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications." International Journal of Molecular Sciences, 2021. URL:[Link]

Sources

The Azetidine Paradigm: Physicochemical Tuning and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Ring" in Modern Design

In the landscape of modern medicinal chemistry, the azetidine ring (a saturated four-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a "privileged scaffold." Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique intersection of high ring strain (~26 kcal/mol), lowered lipophilicity (


), and distinct vector orientation.

This guide details the pharmacological utility of azetidine-containing compounds, focusing on their ability to modulate physicochemical properties (the "Azetidine Switch") and their application in approved therapeutics like Siponimod and Baricitinib .

Physicochemical Profiling: The Azetidine Switch

The incorporation of an azetidine ring is rarely a random choice; it is a strategic maneuver to optimize Lipophilic Efficiency (LipE) .

Comparative Metrics

The following table illustrates why a medicinal chemist would "shrink" a ring from piperidine to azetidine.

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain alters metabolic oxidation potential.
Basicity (

)
~11.3~11.3~11.2Basicity remains high, ensuring solubility, but volume decreases.
Lipophilicity (

)
Baseline+0.3 to +0.5+0.6 to +0.8Azetidine lowers

, improving metabolic stability and solubility.
Conformation Puckered (~30°)EnvelopeChairDistinct vector alignment for substituents (e.g., 3,3-disubstitution).
The Stability Paradox

Azetidines present a dichotomy in metabolic stability.

  • Metabolic Blocking: Replacing a labile piperidine or pyrrolidine with azetidine often reduces oxidative clearance. The high ionization potential of the strained nitrogen makes the formation of the

    
    -carbon radical (a precursor to N-dealkylation) less favorable energetically.
    
  • Ring Opening Liability: While resistant to P450 oxidative clearance, specific motifs (e.g., N-aryl azetidines) can undergo acid-mediated or nucleophilic ring-opening, particularly if a pendant nucleophile (like an amide) is present to attack the strained ring.

Pharmacodynamics & Case Studies

Siponimod (Mayzent): S1P Receptor Modulation

Siponimod utilizes an azetidine-3-carboxylic acid core. This zwitterionic motif is critical for mimicking the phosphate headgroup of the endogenous ligand, Sphingosine-1-Phosphate (S1P), while maintaining oral bioavailability—a feat impossible with a phosphate group.

  • Mechanism: Functional Antagonism.[1] Siponimod binds S1P1/S1P5 receptors, inducing receptor internalization and degradation, preventing lymphocyte egress from lymph nodes.[2][3][4]

  • Azetidine Role: The rigid azetidine core orients the carboxylic acid and the lipophilic tail in a precise geometry to engage the receptor's polar pocket and hydrophobic tunnel simultaneously.

Baricitinib (Olumiant): JAK Inhibition

Baricitinib features a 3-azetidinyl-acetonitrile moiety.

  • Mechanism: Reversible inhibition of JAK1/JAK2.

  • Azetidine Role: It acts as a rigid, low-lipophilicity linker connecting the ethylsulfonyl group to the pyrazole core. This minimizes steric clash within the ATP-binding pocket while improving the compound's overall solubility profile compared to a cyclohexyl or piperidinyl linker.

Visualizing the Mechanism

The following diagram illustrates the pharmacological cascade of Siponimod, highlighting the critical role of the azetidine core in receptor engagement and downstream lymphocyte sequestration.

Siponimod_MOA cluster_drug Drug Design cluster_receptor Receptor Interaction cluster_clinical Clinical Outcome Siponimod Siponimod (Azetidine-3-COOH Core) S1P_Mimicry Mimics S1P Phosphate (Zwitterionic) Siponimod->S1P_Mimicry Stuctural Basis S1P1_Binding Binds S1P1 Receptor (Lymphocytes) S1P_Mimicry->S1P1_Binding High Affinity Internalization Receptor Internalization (Ubiquitin/Proteasome) S1P1_Binding->Internalization Agonist-Induced Desensitization Functional Antagonism (Loss of Surface Receptor) Internalization->Desensitization Egress_Block Blocks Lymphocyte Egress from Lymph Nodes Desensitization->Egress_Block CNS_Protection Reduced CNS Inflammation (Multiple Sclerosis) Egress_Block->CNS_Protection

Caption: Siponimod mechanism of action driven by the azetidine core's structural mimicry of S1P.

Experimental Protocols

To validate the pharmacological advantages of an azetidine scaffold, the following protocols are standard.

Protocol A: Microsomal Stability Assay

Azetidines are often employed to fix metabolic "hotspots." This assay quantifies that improvement.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (10 mM stock in DMSO).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Aliquot 450

    
    L of microsomal solution into tubes. Spike with Test Compound to final concentration of 1 
    
    
    
    M (0.1% DMSO max). Incubate at 37°C for 5 min.
  • Initiation: Add 50

    
    L of NADPH regenerating system to initiate metabolism.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of Stop Solution (ACN) to precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:



Protocol B: Kinetic Solubility (Nephelometry)

Azetidines often improve solubility over larger rings.[5]

Workflow:

  • Prepare 10 mM stock of Azetidine analog in DMSO.

  • Serial dilute into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100

    
    M (keeping DMSO < 1%).
    
  • Incubate for 2 hours at room temperature with shaking.

  • Measure light scattering via Nephelometer or absorbance at 620 nm (turbidimetry).

  • Result: The concentration at which precipitation (scattering) increases baseline by >20% is the solubility limit.

Synthetic Accessibility & Functionalization

The primary barrier to azetidine adoption was historically synthetic difficulty. Modern routes have alleviated this:

  • C-H Activation: Direct functionalization of the azetidine ring (e.g., at C3) via photoredox catalysis.

  • Strain-Release: Ring expansion of aziridines or ring contraction of pyrrolidines.

  • Building Blocks: Commercial availability of 3-hydroxyazetidine, azetidine-3-carboxylic acid, and 3-aminoazetidine has standardized their use in SAR campaigns.

Future Outlook: Covalent Inhibitors

The strain of the azetidine ring is currently being explored for targeted covalent inhibitors . By attaching an electrophilic "warhead" (e.g., acrylamide) to the azetidine nitrogen or C3 position, the ring's specific vector can position the warhead to react with non-catalytic cysteines, offering infinite residence time on the target.

References

  • Azetidines in Drug Discovery - PharmaBlock.[6] Azetidines are a good compromise between a satisfactory stability and a strong molecular rigidity. [6]

  • Siponimod: A Review in Secondary Progressive Multiple Sclerosis - Drugs (PMC). Siponimod acts as a functional antagonist of S1P1 receptors causing lymphocytes to be sequestered.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Med.[7] Chem. Lett. Detailed analysis of metabolic liabilities and ring-opening mechanisms in N-aryl azetidines.

  • Baricitinib FDA Label & Chemistry - FDA/PrecisionFDA. Chemical structure and mechanism of action for the JAK inhibitor Baricitinib.

  • Microsomal Stability Assay Protocol - AxisPharm. Standard operating procedure for determining metabolic stability in liver microsomes.

Sources

The Nicotinate Scaffold: A Privileged Architecture in Modern Medicinal Chemistry

[1][2]

Executive Summary

The nicotinate (pyridine-3-carboxylate) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Beyond its endogenous role as a precursor to NAD+/NADP+ via the Preiss-Handler pathway, this scaffold offers unique physicochemical properties: a distinct dipole moment, an electron-deficient aromatic ring capable of


1

This technical guide dissects the nicotinate scaffold's role in drug discovery, moving from structural philosophy to concrete experimental protocols for synthesis and bioassay validation.

Part 1: Structural Philosophy & Physicochemical Profile

The utility of the nicotinate scaffold stems from the nitrogen atom's ability to modulate the pKa and lipophilicity of the aromatic ring compared to a phenyl isostere.

Electronic Descriptors
  • Electron Deficiency: The pyridine nitrogen pulls electron density, making the C2, C4, and C6 positions susceptible to nucleophilic attack, while the C3 (carboxylate) position allows for diverse derivatization (amides, esters, bioisosteres).

  • Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), significantly improving aqueous solubility compared to benzoic acid derivatives—a critical parameter in oral bioavailability (Lipinski’s Rule of 5).

The Functionalization Map

To rationalize the design of nicotinate-based drugs, we visualize the scaffold as a programmable logic gate where specific substitution patterns yield distinct biological outcomes.

NicotinateScaffoldCoreNicotinate Core(Pyridine-3-carboxylate)C2C2 PositionSteric Gate / Metabolic BlockCore->C2 Steric ControlC3C3 CarboxylateH-Bond Donor/Acceptor(Receptor Anchor)Core->C3 PharmacophoreC5C5 PositionElectronic Tuning(Halogens/Aryl groups)Core->C5 Potency TuningC6C6 PositionSolubility & Metabolism(Oxidation prone)Core->C6 PK Modulation

Figure 1: Functionalization logic of the nicotinate scaffold. The C3 position is the primary pharmacophore anchor, while C5 is often exploited for potency optimization via cross-coupling reactions.

Part 2: Pharmacological Versatility

Case Study A: Metabolic Regulation (GPR109A)

The most established target for the nicotinate scaffold is GPR109A (HCA2) , a G-protein coupled receptor (GPCR).[2][] Nicotinic acid (Niacin) acts as a high-affinity agonist.[2]

  • Mechanism: Binding triggers a conformational change in GPR109A, activating the G

    
     protein.
    
  • Downstream Effect: This inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels in adipocytes.[2] Reduced cAMP lowers Protein Kinase A (PKA) activity, thereby inhibiting hormone-sensitive lipase (HSL) and reducing the hydrolysis of triglycerides into free fatty acids (FFAs).

Signaling Pathway Visualization:

GPR109A_PathwayLigandNicotinate Agonist(Niacin/Acipimox)ReceptorGPR109A (HCA2)(Adipocyte Membrane)Ligand->Receptor Binding (Arg251 interaction)G_ProteinGi/Go Protein(Activation)Receptor->G_Protein ActivatesACAdenylyl Cyclase(Inhibition)G_Protein->AC InhibitscAMPcAMP Levels(Decrease)AC->cAMP Reduces productionPKAProtein Kinase A(Inactivation)cAMP->PKA DownregulatesLipaseHormone Sensitive Lipase(Inhibition)PKA->Lipase Reduces phosphorylationOutcomeReduced Lipolysis(Low Plasma FFA)Lipase->Outcome Therapeutic Effect

Figure 2: The GPR109A signaling cascade. Agonism leads to a reduction in cAMP, the critical second messenger for lipolysis.

Case Study B: Oncology (NAMPT Inhibition)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway.[4][5] Cancer cells, having high metabolic demands, are hypersensitive to NAMPT inhibition.

  • Scaffold Role: Inhibitors like FK866 utilize a pyridinyl-group (mimicking nicotinamide) to bind in the enzyme's tunnel, stacking between Phe193 and Tyr18, effectively starving the cancer cell of NAD+.

Part 3: Comparative Data Analysis

The following table contrasts the physicochemical properties of the parent scaffold with key therapeutic derivatives.

CompoundStructure TypeTargetLogPpKa (Acid)Key Interaction
Nicotinic Acid Parent ScaffoldGPR109A0.364.75Ionic bond with Arg251 (GPR109A)
Acipimox Pyrazine AnalogGPR109A-0.483.41Bioisostere; N-oxide improves half-life
FK866 Nicotinamide MimicNAMPT2.60N/A

-stacking in enzymatic tunnel
Sorafenib Pyridine-carboxamideVEGFR/RAF3.80N/AH-bond donor/acceptor in kinase hinge

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 5-Aryl-Nicotinates via Suzuki-Miyaura Coupling

Objective: To functionalize the C5 position of the nicotinate core, a common strategy to increase potency and selectivity.

Reagents:

  • Methyl 5-bromonicotinate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degassing: Charge a microwave vial with the bromonicotinate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 mins (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl2 under positive Argon pressure. Cap immediately.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The pyridine nitrogen causes tailing; add 1% Triethylamine to the eluent to sharpen peaks.

Validation Check: Monitor disappearance of the aryl bromide starting material via TLC (visualize with UV 254nm). Product should be UV active and stain positive with Dragendorff’s reagent (orange spot for pyridine).

Protocol 4.2: GPR109A Functional Assay (cAMP HTRF)

Objective: Determine the EC50 of a synthesized nicotinate analog. Principle: Competition between native cAMP (produced by cell) and labeled cAMP-d2 for binding to a Cryptate-labeled anti-cAMP antibody. Agonists decrease cellular cAMP, resulting in increased FRET signal (less competition).

Steps:

  • Cell Prep: Use CHO-K1 cells stably expressing human GPR109A. Seed at 10,000 cells/well in a 384-well low-volume plate.

  • Stimulation: Add 5 µL of test compound (serial dilution) + 5 µL of Forskolin (10 µM).

    • Note: Forskolin is required to artificially raise cAMP levels so that the Gi-mediated inhibition by the nicotinate agonist can be measured.

  • Incubation: 30 minutes at RT.

  • Detection: Add 5 µL cAMP-d2 (acceptor) and 5 µL Anti-cAMP-Cryptate (donor).

  • Read: Measure Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm. Calculate Ratio (665/620).

Data Analysis:

  • Plot Ratio vs. Log[Compound].

  • Fit to a 4-parameter logistic equation.

  • Validation: Reference compound (Niacin) must show EC50 ~100-300 nM. If EC50 > 1 µM, check cell surface expression or Forskolin quality.

Part 5: References

  • Offermanns, S. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis. Cancer Research. Retrieved from [Link]

  • Gallì, A., et al. (2023). Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors. PubMed.[6] Retrieved from [Link]

  • Li, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

Methodological & Application

Synthesis Protocol for Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of azetidine rings into drug scaffolds is a highly effective strategy in modern medicinal chemistry. As a bioisostere for phenyl rings, the sp³-rich azetidine motif improves aqueous solubility, lowers lipophilicity (logP), and enhances metabolic stability. Methyl 5-(azetidin-3-yl)nicotinate is a highly versatile building block used to introduce this motif into complex pharmaceutical agents .

Synthesizing C(sp³)–C(sp²) linkages involving azetidines presents unique challenges. Traditional Suzuki-Miyaura couplings of azetidin-3-yl boronates often suffer from rapid protodeboronation and poor yields. To circumvent this, the protocol detailed below utilizes a Palladium-Catalyzed Negishi Cross-Coupling .

Expert Insights (Causality & Design Choices)
  • Organozinc Stability: Zincate reagents derived from 1-Boc-3-iodoazetidine are highly stable and undergo efficient transmetalation, making them superior to their boronate counterparts for this specific scaffold.

  • Catalyst Selection: C(sp³)-coupled intermediates are notoriously prone to β-hydride elimination. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates reductive elimination, outcompeting the detrimental β-hydride elimination pathway .

  • Protecting Group Strategy: The secondary amine of the azetidine must be Boc-protected to prevent catalyst poisoning and unwanted Buchwald-Hartwig aminations. Post-coupling, deprotection with 4M HCl in dioxane directly yields the hydrochloride salt, which precipitates out of solution, driving the reaction to completion and eliminating the need for complex chromatographic purification.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0-gram scale synthesis of the target compound.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 5-bromonicotinate 216.031.01.00 gElectrophile
1-Boc-3-iodoazetidine 283.111.51.97 gNucleophile Precursor
Zinc dust 65.382.00.60 gMetalating Agent
Pd(dppf)Cl₂ 731.000.05170 mgCatalyst
1,2-Dibromoethane 187.860.0520 µLZn Activator
Chlorotrimethylsilane (TMSCl) 108.640.0530 µLZn Activator
N,N-Dimethylacetamide (DMA) 87.12-10 mLSolvent
4M HCl in Dioxane -10.011.5 mLDeprotecting Agent

Synthetic Workflow

SyntheticWorkflow Start Methyl 5-bromonicotinate + 1-Boc-3-iodoazetidine Zn Zn Activation & Insertion (DMA, 80°C) Start->Zn Zn dust, Activators Negishi Negishi Coupling Pd(dppf)Cl2, 80°C Zn->Negishi Organozinc Reagent Intermediate Boc-Protected Intermediate (Flash Chromatography) Negishi->Intermediate Cross-Coupling Deprotect Boc Deprotection (4M HCl in Dioxane, RT) Intermediate->Deprotect Pure Intermediate Product Methyl 5-(azetidin-3-yl)nicotinate (Product Isolation) Deprotect->Product Precipitation

Workflow for the synthesis of Methyl 5-(azetidin-3-yl)nicotinate via Negishi cross-coupling.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical observations are provided to confirm the success of the step before proceeding.

Phase 1: Preparation of the Organozinc Reagent
  • Zinc Activation: To an oven-dried, argon-purged 50 mL Schlenk flask, add Zinc dust (0.60 g, 9.2 mmol). Suspend the zinc in anhydrous DMA (5 mL).

  • Add 1,2-dibromoethane (20 µL) and heat the mixture to 65 °C for 10 minutes. Allow to cool to room temperature, then add TMSCl (30 µL) and stir for 15 minutes.

    • Validation Check: A slight exotherm and brief bubbling indicate successful activation of the zinc surface.

  • Zincate Formation: Dissolve 1-Boc-3-iodoazetidine (1.97 g, 6.9 mmol) in anhydrous DMA (2 mL) and add it dropwise to the activated zinc suspension. Heat the mixture to 80 °C for 2 hours.

    • Validation Check: The solution will transition from a clear suspension to a cloudy, grayish mixture. An aliquot quenched in water and extracted with EtOAc should show complete consumption of the iodide via GC-MS or TLC (KMnO₄ stain).

Phase 2: Palladium-Catalyzed Negishi Coupling
  • Reaction Setup: Cool the zincate solution to room temperature. In a separate dry flask, dissolve Methyl 5-bromonicotinate (1.00 g, 4.6 mmol) and Pd(dppf)Cl₂ (170 mg, 0.23 mmol) in anhydrous DMA (3 mL).

  • Coupling: Transfer the electrophile/catalyst solution into the zincate flask via syringe. Heat the combined mixture to 80 °C for 12 hours under argon.

    • Validation Check: LC-MS of an aliquot (quenched in MeCN/H₂O) must show the disappearance of the starting mass (m/z 216) and the appearance of the Boc-protected intermediate mass [M+H]⁺ = 293.1.

  • Workup & Purification: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient, 10% to 40% EtOAc) to afford Methyl 5-(1-(tert-butoxycarbonyl)azetidin-3-yl)nicotinate as a pale yellow oil.

Phase 3: Boc Deprotection and Salt Formation
  • Deprotection: Dissolve the purified intermediate in anhydrous dichloromethane (DCM, 10 mL). Slowly add 4M HCl in dioxane (11.5 mL, 46.0 mmol) at 0 °C.

  • Remove the ice bath and stir at room temperature for 3 hours.

    • Validation Check: The reaction is self-validating; the cleavage of the Boc group generates isobutylene and CO₂ gas (visible bubbling). As the free amine forms, it immediately protonates to form the hydrochloride salt, which is insoluble in DCM/dioxane and precipitates as a white solid.

  • Isolation: Dilute the suspension with cold diethyl ether (15 mL) to maximize precipitation. Filter the solid through a fritted funnel, wash thoroughly with cold diethyl ether (2 x 10 mL), and dry under high vacuum to yield Methyl 5-(azetidin-3-yl)nicotinate hydrochloride .

Mechanistic Pathway: Negishi Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (R-ZnI) OxAdd->TransMet R-ZnI RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product (Ar-R)

Palladium-catalyzed Negishi cross-coupling catalytic cycle.

Expected Analytical Characterization

ParameterExpected Result
Physical State White to off-white crystalline solid (as HCl salt)
LC-MS (ESI) [M+H]⁺ calculated for C₁₀H₁₃N₂O₂: 193.10; Found: 193.1
¹H NMR (400 MHz, D₂O) δ 9.05 (d, 1H), 8.85 (d, 1H), 8.40 (t, 1H), 4.45 (m, 1H), 4.30 (m, 2H), 4.15 (m, 2H), 3.95 (s, 3H)
Purity (HPLC) > 98% (UV detection at 254 nm)

References

  • Title: Efficient Syntheses of KLS-13019 Using Palladium Mediated Cross Couplings Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application Note: Advanced Analytical Methodologies for the Quantification of Methyl 5-(azetidin-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists in Drug Development. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary & Physicochemical Profiling

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) is a highly polar, basic building block frequently utilized in the synthesis of novel central nervous system (CNS) therapeutics and nicotinic acid derivatives[1]. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol , the compound presents unique analytical challenges[1][2].

From a chromatographic perspective, the molecule is characterized by:

  • High Polarity: A calculated LogP of 0.555[2].

  • Dual Basic Centers: A pyridine ring (pKa ~5) and a secondary amine within the azetidine ring (pKa ~9).

  • Lability: A methyl ester group that is susceptible to hydrolysis under highly basic or highly acidic aqueous conditions over prolonged periods.

The Analytical Challenge: When analyzed via traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, highly polar basic amines exhibit poor retention, eluting near the void volume[3][4]. This early elution places the analyte directly in the "primary ion suppression region," where un-retained endogenous matrix components (salts, lipids) severely suppress the electrospray ionization (ESI) signal, degrading the Limit of Detection (LOD)[4].

The Solution: To establish a self-validating, high-sensitivity assay, this application note outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) method for biological matrices[5][6], alongside a robust UHPLC-UV method for bulk purity analysis.

Methodological Rationale (The Causality of Experimental Design)

As analytical scientists, we must design methods that work with the molecule's physics, not against them.

  • Why HILIC over RPLC for MS/MS? HILIC operates by partitioning the analyte between a bulk organic mobile phase and a water-rich layer immobilized on a polar stationary phase (e.g., Amide-bonded silica)[5]. Because Methyl 5-(azetidin-3-yl)nicotinate is highly polar and protonated at low pH, it is strongly retained in HILIC mode[6]. Furthermore, HILIC utilizes a highly volatile, organic-rich mobile phase (typically >80% Acetonitrile). This dramatically lowers the surface tension of the eluent droplets in the ESI source, facilitating rapid desolvation and exponentially increasing gas-phase ion generation and MS sensitivity[4][5].

  • Why Acetonitrile Protein Precipitation (PPT)? In RPLC bioanalysis, high-organic PPT extracts must be evaporated and reconstituted in water to prevent peak distortion. In HILIC, the high-organic PPT supernatant is already in the perfect starting conditions for injection[7]. This eliminates the dry-down step, preventing potential evaporative loss or ester hydrolysis of the analyte, and reduces sample preparation time from hours to minutes[7].

HILIC_Mechanism A Bulk Mobile Phase (High Acetonitrile, Low Water) B Analyte: Methyl 5-(azetidin-3-yl)nicotinate (Protonated, Highly Polar) A->B Partitioning C Water-Rich Layer (Immobilized on Stationary Phase) B->C Hydrogen Bonding & Dipole Interactions D Amide Stationary Phase (Silica Substrate) C->D Surface Attachment

Mechanistic representation of Methyl 5-(azetidin-3-yl)nicotinate retention in HILIC mode.

Protocol 1: High-Sensitivity HILIC-MS/MS Bioanalytical Workflow

This protocol is designed for the quantification of Methyl 5-(azetidin-3-yl)nicotinate in plasma or serum for pharmacokinetic (PK) profiling.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 96-well collection plate.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate stable isotope-labeled internal standard (IS).

  • Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 4,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate. Do not evaporate. Inject 2 µL directly onto the HILIC system.

Workflow A Sample Matrix (Plasma/Serum) B Protein Precipitation (3x Vol Acetonitrile) A->B C Centrifugation & Supernatant Collection B->C D HILIC LC Separation (BEH Amide Column) C->D E ESI+ MS/MS Quantification D->E

Workflow for the extraction and LC-MS/MS quantification of the target analyte.

Chromatographic Conditions (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm[6].

  • Column Temperature: 40 °C (Improves mass transfer and peak shape for secondary amines).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, 0.125% Formic Acid (pH ~3.0).

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, 0.125% Formic Acid.

  • Flow Rate: 0.40 mL/min.

Table 1: HILIC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.005.095.0Initial
0.505.095.06 (Linear)
3.0040.060.06 (Linear)
4.0040.060.06 (Linear)
4.105.095.06 (Linear)
6.005.095.06 (Linear)

Note: In HILIC, the gradient runs from high organic to high aqueous. The 2-minute re-equilibration is critical for restoring the water-rich layer on the Amide stationary phase[5].

Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Methyl 5-(azetidin-3-yl)nicotinate193.1161.1252518Quantifier (Loss of CH₃OH)
Methyl 5-(azetidin-3-yl)nicotinate193.1133.1252525Qualifier (Ring Cleavage)

Protocol 2: UHPLC-UV for Bulk Purity and Stability Indication

For raw material release or stability-indicating assays where MS sensitivity is not required, a traditional RPLC method using a superficially porous particle (SPP) column is recommended. To overcome the poor retention of the polar azetidine ring[3], we employ a highly aqueous starting gradient and low pH to suppress secondary silanol interactions.

Chromatographic Conditions (RPLC-UV)
  • Column: CORTECS UPLC T3 (or equivalent polar-embedded C18), 2.1 x 100 mm, 1.6 µm[7].

  • Detection: UV at 260 nm (optimal for the substituted pyridine chromophore).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent to increase retention of the basic amine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.50 mL/min.

Table 3: RPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0098.02.0
1.0098.02.0
6.0050.050.0
7.005.095.0
8.0098.02.0
10.0098.02.0

Causality Note: The use of TFA acts as an ion-pairing reagent, forming a neutral hydrophobic complex with the protonated azetidine ring, thereby artificially increasing its LogP and forcing retention on the C18 phase[7]. (Note: TFA causes severe ion suppression in MS, hence this method is strictly for UV detection).

References

  • Young, M. S., & Summers, M. "Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC." Waters Corporation / lcms.cz. Available at:[Link]

  • JSB Group. "HILIC-MS-High Resolution and Sensitivity for the Analysis of Very Polar Compounds." JSB Application Notes. Available at: [Link]

  • Simon, J., Kovács, M., & Szabó, P. T. "Simplicity-Driven Method for the Separation and Quantification of Basic Molecules with Hilic Hplc-Ms/Ms." SSRN (2023). Available at:[Link]

  • Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies." Waters Application Notes. Available at:[Link]

  • LCGC International. "Increasing LC–MS-MS Sensitivity with Luna® HILIC." Chromatography Online (2022). Available at:[Link]

Sources

Application Note: HPLC Analysis of Methyl 5-(azetidin-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) is a critical pharmaceutical intermediate, often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive molecules.[1] Structurally, it combines a pyridine ring bearing a methyl ester (nicotinate) with a strained, saturated azetidine ring.[1]

Analytical Challenges

The analysis of this compound presents three distinct chromatographic challenges:

  • High Polarity: The azetidine amine and pyridine nitrogen increase water solubility, leading to poor retention on standard C18 columns (dewetting risk).[1][2]

  • Basicity: The secondary amine of the azetidine ring (

    
    ) and the pyridine nitrogen (
    
    
    
    ) are prone to severe peak tailing due to secondary silanol interactions on the stationary phase.[1]
  • Stability: The methyl ester is susceptible to hydrolysis under extreme pH conditions, requiring a buffered mobile phase that balances ionization control with analyte stability.[2]

This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to overcome these issues using a modern, base-deactivated stationary phase and a controlled acidic mobile phase.[2]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in method design.[2]

PropertyValue (Estimated)Chromatographic Impact
Molecular Weight 192.21 g/mol Suitable for UV and MS detection.[2]
LogP 0.5 – 0.8Hydrophilic; requires low organic start in gradient or HILIC mode.[2]
pKa (Azetidine) ~10.5 (Basic)Protonated (

) at neutral/low pH.[1] Risks silanol tailing.[2]
pKa (Pyridine) ~3.5 (Weak Base)Protonated only at very low pH (< 3.0).[1]
UV Max ~260-265 nmStrong absorbance due to the nicotinate chromophore.[2]
Strategic Decision: The "Acidic Shield" Approach

To ensure robust peak shape and retention, we employ a low pH (pH 3.0) mobile phase .

  • Mechanism: At pH 3.0, the azetidine is fully protonated (

    
    ), and the pyridine is partially protonated. While this increases polarity, it stabilizes the ionization state.[2]
    
  • Column Choice: We utilize a Polar-Embedded C18 or a C18-AQ (Aqueous) column.[1][2] These phases prevent "phase collapse" in high-aqueous conditions and provide electrostatic shielding against silanol interactions.[2]

Experimental Protocol

Reagents & Materials[2][3][4][5][6][7][8]
  • Analyte: Methyl 5-(azetidin-3-yl)nicotinate (>98% purity).[1][2][3][4]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

  • Buffer Additives: Ammonium Formate (LC-MS grade), Formic Acid (98%+).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XSelect HSS T3 (for enhanced retention of polars).[1]

Instrument Parameters[2][4][7][8]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.[2]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Wavelength: 260 nm (Reference: 360 nm).[1][2]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Mobile Phase Preparation[2]
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why: Ammonium ions compete with the amine analyte for silanol sites, sharpening the peak. Formate buffers well at pH 3.0.[2]

  • Mobile Phase B (Organic): 100% Acetonitrile.[1][2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold (Equilibration)
2.00955Isocratic Hold (Load polar impurities)
12.004060Linear Gradient
15.001090Wash Step
17.001090Hold Wash
17.10955Return to Initial
22.00955Re-equilibration

Method Logic & Workflow Visualization

The following diagram illustrates the decision-making process and workflow for analyzing this specific basic heterocycle.

HPLC_Workflow Start Analyte: Methyl 5-(azetidin-3-yl)nicotinate PropCheck Check Properties: Polar (LogP < 1) Basic (pKa ~10.5) Start->PropCheck ConditionChoice Select Mobile Phase pH PropCheck->ConditionChoice PathHigh High pH (pH 10) Requires Hybrid Column (e.g., XBridge) ConditionChoice->PathHigh Alternative PathLow Low pH (pH 3.0) Standard C18 or AQ Column (Selected Method) ConditionChoice->PathLow Primary BufferPrep Prepare Buffer: 20mM NH4 Formate, pH 3.0 (Suppresses Silanol Activity) PathLow->BufferPrep Gradient Gradient Strategy: Start 5% B (Retain Polars) Ramp to 60% B BufferPrep->Gradient Detection Detection: UV @ 260 nm (Nicotinate Chromophore) Gradient->Detection Result Output: Sharp Peak, RT ~6-8 min Resolution > 2.0 Detection->Result

Caption: Decision tree for HPLC method selection, highlighting the "Acidic Shield" strategy to manage azetidine basicity.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine sample analysis.

ParameterAcceptance CriteriaRationale
Retention Factor (

)

Ensures analyte is distinct from the void volume (critical for polars).
Tailing Factor (

)

Confirms successful suppression of silanol interactions by the ammonium buffer.[1][2]
Theoretical Plates (

)

Indicates good column efficiency.[1][2]
Precision (RSD)

(n=6)
Validates pump stability and autosampler accuracy.[1]
Resolution (

)

Required if analyzing synthesis mixtures (e.g., separating from free acid impurity).[1]
Impurity Profiling

Common impurities to monitor include:

  • 5-(azetidin-3-yl)nicotinic acid: The hydrolysis product.[2] It will be more polar and elute earlier (approx. 2-4 min).[1][2]

  • N-Protected Intermediates: If synthesized via N-Boc or N-Benzhydryl azetidine, these will be highly non-polar and elute late (approx. 12-15 min).[2]

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Residual silanol activity interacting with the azetidine nitrogen.[2]

  • Fix: Increase Ammonium Formate concentration to 25-30 mM.[2] Alternatively, switch to a "Shield RP" or "Polar Embedded" column (e.g., Phenomenex Synergi Fusion-RP).

Issue 2: Retention Time Drift

  • Cause: pH instability in the aqueous mobile phase.[2]

  • Fix: Ensure pH is strictly adjusted to 3.0 ± 0.[2]1. The pyridine ionization is sensitive to pH changes in this region.[2] Use a buffer, not just simple acid addition.[2]

Issue 3: Split Peak

  • Cause: Sample solvent mismatch.[2] Dissolving the sample in 100% MeOH while starting at 5% B can cause precipitation or band broadening.[2]

  • Fix: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN).[1]

References

  • PubChem. (n.d.).[1][2] Methyl nicotinate | C7H7NO2.[2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

    • Context: Source for nicotinate UV absorbance and general physicochemical properties.[2]

  • Dolan, J. W. (2002).[1][2] The Role of Buffers in HPLC Separations. LCGC North America.[2]

    • Context: Authoritative grounding for the selection of Ammonium Formate at pH 3.
  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

    • Context: Seminal review on overcoming peak tailing for basic analytes like azetidines using acidic mobile phases and modern column chemistries.
  • Context: Verification of CAS 1260816-20-3 and structural confirm

Sources

NMR and mass spectrometry data for "Methyl 5-(azetidin-3-yl)nicotinate"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) is a critical heterocyclic building block employed in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other CNS-active agents. The structural integrity of this compound relies on the stability of the strained four-membered azetidine ring and the electronic environment of the pyridine core.

This Application Note provides a standardized protocol for the analytical validation of Methyl 5-(azetidin-3-yl)nicotinate using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The guide focuses on differentiating the specific regiochemistry of the 3,5-disubstituted pyridine and confirming the integrity of the azetidine moiety.

Experimental Protocols

Materials and Reagents
  • Analyte: Methyl 5-(azetidin-3-yl)nicotinate (Free Base, >98% purity).[1]

  • NMR Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (v/v) for routine analysis; DMSO-d₆ for HCl salt forms.

  • MS Solvent: LC-MS grade Methanol/Water (50:50) + 0.1% Formic Acid.

Mass Spectrometry Workflow (LC-MS)

Objective: Confirm molecular weight and analyze fragmentation stability.

  • Instrument: Agilent 6120 Single Quadrupole LC/MS or equivalent.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (10 µg/mL concentration).

Protocol:

  • Dissolve 1 mg of sample in 1 mL of Methanol.

  • Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water).

  • Inject into the LC-MS system using a C18 column (Rapid Resolution, 2.1 x 50 mm).

  • Acquire data in Scan Mode (m/z 50–500).

NMR Spectroscopy Workflow

Objective: Structural elucidation and purity assessment.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Probe: 5 mm BBO or TXI probe.

  • Temperature: 298 K (25°C).

Protocol:

  • Sample Prep: Weigh 10–15 mg of the compound into a clean vial.

  • Solvation: Add 600 µL of CDCl₃. Ensure complete dissolution. (Note: If the sample is the HCl salt, use DMSO-d₆ to prevent precipitation and ensure sharp lines).

  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, D1 = 1.0 sec.

    • ¹³C NMR: 512 scans, Proton-decoupled (CPD).

    • COSY/HSQC: Optional for absolute assignment verification.

Analytical Data & Interpretation

Mass Spectrometry Data

The compound (MW = 192.21 g/mol ) exhibits a distinct ionization profile characteristic of basic nitrogen-containing heterocycles.

ParameterObserved ValueAssignmentNotes
[M+H]⁺ 193.1 m/z Protonated Molecular IonBase Peak (100%)
[M+Na]⁺ 215.1 m/zSodium AdductMinor intensity
Fragment 1 161.1 m/z[M+H - CH₃OH]⁺Loss of methanol (ester cleavage)
Fragment 2 133.1 m/z[M+H - COOCH₃]⁺Loss of ester group

Mechanistic Insight: The high stability of the [M+H]⁺ ion suggests the pyridine nitrogen is the primary protonation site. Fragmentation typically involves the ejection of the methoxy group or the entire ester functionality before the degradation of the strained azetidine ring.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by the 3,5-substitution pattern of the pyridine and the distinct aliphatic signals of the azetidine ring.

  • Pyridine Region (Low Field): Three distinct aromatic protons. The proton at C2 is the most deshielded due to the adjacent nitrogen and the electron-withdrawing ester group.

  • Azetidine Region (High Field): The strained ring protons appear as multiplets. In the free base, the N-H proton is broad and chemical shift dependent on concentration/moisture.

Table 1: ¹H NMR Chemical Shift Assignments

PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
H-2 (Py) 9.15 d (doublet)1HJ = 2.0α to N, α to Ester (Most deshielded)
H-6 (Py) 8.72 d (doublet)1HJ = 2.2α to N, α to Azetidine
H-4 (Py) 8.28 t (triplet-like)1HJ = 2.1γ to N, between substituents
OCH₃ 3.98 s (singlet)3H-Methyl Ester
H-3' (Az) 3.90 – 4.05 m (multiplet)1H-Methine (CH) of Azetidine
H-2'/4' (Az) 3.65 – 3.80 t (triplet)4HJ ~ 7.5Methylene (CH₂) α to Azetidine N
NH (Az) 2.20 – 2.80 br s1H-Exchangeable Amine Proton

Note: If analyzing the HCl salt in DMSO-d₆, Azetidine protons will shift downfield (δ 4.0–4.5) due to protonation, and the NH₂⁺ protons will appear as a broad singlet at δ 9.0–9.5.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Key diagnostic peaks include the carbonyl carbon (~165 ppm) and the distinct azetidine carbons (~30 and ~55 ppm).

Carbon TypeShift (δ, ppm)Assignment
C=O 165.8Ester Carbonyl
C-2 (Py) 151.2Aromatic C-H (α to N)
C-6 (Py) 148.5Aromatic C-H (α to N)
C-4 (Py) 134.1Aromatic C-H
C-3 (Py) 126.5Quaternary (Ester sub.)
C-5 (Py) 138.2Quaternary (Azetidine sub.)
C-2'/4' (Az) 54.8Azetidine CH₂
OCH₃ 52.6Methoxy Carbon
C-3' (Az) 33.4Azetidine CH

Visualization of Analytical Workflows

Diagram 1: Structural Validation Logic

This flowchart illustrates the decision-making process for validating the compound identity based on the data above.

ValidationProtocol Start Sample: Methyl 5-(azetidin-3-yl)nicotinate Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility NMR_1H 1H NMR Acquisition (400 MHz) Solubility->NMR_1H Dissolved MS_ESI LC-MS (ESI+) Target: 193.1 m/z Solubility->MS_ESI Diluted Check_Aromatic Check Aromatic Region (8.0 - 9.2 ppm) 3 Protons? NMR_1H->Check_Aromatic MS_ESI->Check_Aromatic Mass Confirmed Check_Aliphatic Check Azetidine Region (3.5 - 4.1 ppm) Multiplets? Check_Aromatic->Check_Aliphatic Pyridine Intact Decision_Fail FAIL: Check for Hydrolysis (Nicotinic Acid) or Ring Opening Check_Aromatic->Decision_Fail Shift Deviation Decision_Pass PASS: Confirm Structure Check_Aliphatic->Decision_Pass Integrals Correct Check_Aliphatic->Decision_Fail Missing/Broad Signals

Caption: Logical workflow for the structural validation of Methyl 5-(azetidin-3-yl)nicotinate combining NMR and MS data.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Proposed fragmentation mechanism under ESI conditions.

Fragmentation Parent Parent Ion [M+H]+ = 193.1 Frag1 Loss of OMe [M - OMe]+ = 161.1 (Acylium Ion) Parent->Frag1 - CH3OH (32 Da) RingOpen Azetidine Ring Opening (High Energy) Parent->RingOpen High Collision Energy Frag2 Loss of Ester [M - COOMe]+ = 133.1 (Pyridyl-Azetidine) Frag1->Frag2 - CO (28 Da)

Caption: Primary fragmentation pathway observed in ESI-MS positive mode.

References

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Methyl Nicotinate (Analog Reference). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: Methyl Nicotinate.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and characterization of azetidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application of "Methyl 5-(azetidin-3-yl)nicotinate" in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Rationale[1][2]

Executive Summary

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) represents a critical pharmacophore in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs). In neurodegenerative disease research—specifically Alzheimer’s (AD) and Parkinson’s (PD)—this compound serves as a versatile "conformationally restricted" scaffold .[1]

Unlike flexible linear amines, the azetidine ring constrains the nitrogen lone pair vector, optimizing binding interactions with the cation-pi site of the nAChR orthosteric pocket.[1] This Application Note details the use of this scaffold to synthesize and screen high-affinity


 and 

nAChR agonists, which are pivotal for cognitive enhancement and neuroprotection.
The Cholinergic Hypothesis & Mechanism

Neurodegeneration in AD is characterized by a severe loss of cholinergic neurons in the nucleus basalis of Meynert. The


 and 

nAChR subtypes are central to this pathology:
  • 
     nAChR:  Highly permeable to Ca
    
    
    
    ; activation drives the PI3K/Akt neuroprotective pathway and inhibits neuroinflammation via the "Cholinergic Anti-inflammatory Pathway" (CAP).[1]
  • 
     nAChR:  Modulates dopamine and GABA release; loss of these receptors correlates with cognitive decline.
    

Methyl 5-(azetidin-3-yl)nicotinate allows researchers to derivatize the ester functionality (position 3 of pyridine) while maintaining the critical azetidinyl-pyridine core (mimicking the pyrrolidine-pyridine core of nicotine but with distinct metabolic and selectivity profiles).

Part 2: Experimental Workflows & Protocols

Workflow Logic: From Scaffold to Lead Candidate

The following diagram illustrates the critical path from the raw scaffold to a validated neuroprotective agent.[2]

G Start Methyl 5-(azetidin-3-yl)nicotinate (Scaffold) Step1 Derivatization (Amidation/Reduction) Start->Step1 Synthetic Modification Step2 In Vitro Binding Screen (Radioligand Displacement) Step1->Step2 Library Generation Decision High Affinity? (Ki < 10 nM) Step2->Decision Step3 Functional Assay (Ca2+ Flux / Electrophysiology) Decision->Step3 Yes Discard Discard / Re-design Decision->Discard No Step4 Neuroprotection Assay (MPP+ or Aβ Toxicity) Step3->Step4 Agonist Confirmed

Caption: Logical workflow for transforming the methyl nicotinate scaffold into a bioactive neuroprotective agent.

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine the binding affinity (


) of derivatives synthesized from Methyl 5-(azetidin-3-yl)nicotinate against 

and

nAChR subtypes.

Causality: We use competition binding because it is the gold standard for quantifying the strength of the ligand-receptor interaction, independent of downstream signaling.

Materials:

  • Membrane Prep: Rat cerebral cortex (rich in

    
    ) and Hippocampus (rich in 
    
    
    
    ).[1]
  • Radioligands:

    • [

      
      H]-Epibatidine (for 
      
      
      
      ,
      
      
      nM).[1]
    • [

      
      I]-
      
      
      
      -Bungarotoxin (for
      
      
      ,
      
      
      nM).[1]
  • Non-specific Control: 300

    
    M Nicotine or 10 
    
    
    
    M Methyllycaconitine (MLA).

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and resuspend in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4).
  • Incubation:

    • In a 96-well plate, add 25

      
      L of test compound (derived from scaffold, range 0.1 nM – 10 
      
      
      
      M).
    • Add 25

      
      L of Radioligand (final conc. near 
      
      
      
      ).
    • Add 150

      
      L of Membrane suspension (20-50 
      
      
      
      g protein/well).
    • Critical Step: Incubate at 25°C for 75 minutes. Equilibrium must be reached for accurate

      
       calculation.
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    

Target Metrics: | Compound Class | Target Ki (


) | Target Ki (

) | Clinical Relevance | | :--- | :--- | :--- | :--- | | Scaffold Derivative | < 10 nM | > 1000 nM | Selective

Agonist (Cognition) | | Scaffold Derivative | > 1000 nM | < 50 nM | Selective

Agonist (Anti-inflammatory) | | Nicotine (Control) | ~ 1-5 nM | ~ 2000 nM | Reference Standard |[1]
Protocol B: In Vitro Neuroprotection Assay (MPP+ Model)

Objective: Assess the ability of the lead candidate to protect dopaminergic neurons from oxidative stress, a proxy for Parkinson’s disease pathology.[1]

Causality: MPP+ (1-methyl-4-phenylpyridinium) selectively inhibits mitochondrial Complex I, causing ATP depletion and ROS generation. nAChR agonists prevent this via PI3K/Akt pathway activation and Bcl-2 upregulation.

Materials:

  • Cell Line: SH-SY5Y (Human neuroblastoma), differentiated with Retinoic Acid (10

    
    M) for 5 days to induce neuronal phenotype.[1]
    
  • Stressor: MPP+ iodide (Sigma).

  • Readout: MTT Assay or CellTiter-Glo (ATP quantification).

Step-by-Step Methodology:

  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat cells with the Test Compound (0.1, 1.0, 10

    
    M) for 1 hour  prior to toxin exposure.[1]
    
    • Control: Co-incubate with nAChR antagonists (e.g., Mecamylamine) to prove the effect is receptor-mediated.[1]

  • Insult: Add MPP+ (final concentration 1 mM) to the media. Incubate for 24 hours at 37°C.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

  • Data Analysis: Calculate % Cell Viability relative to Vehicle Control (No MPP+).

Signaling Pathway Visualization: The following diagram details the mechanism by which the scaffold-derived agonist exerts neuroprotection.

Neuroprotection Agonist Scaffold Derivative (Agonist) Receptor α7 nAChR Agonist->Receptor Binds Ca Ca2+ Influx Receptor->Ca Channel Opening JAK2 JAK2 Receptor->JAK2 Activation PI3K PI3K Ca->PI3K JAK2->PI3K Akt Akt (Phosphorylated) PI3K->Akt Bcl2 Bcl-2 (Upregulation) Akt->Bcl2 Promotes Caspase Caspase-3 (Inhibition) Akt->Caspase Inhibits Survival Neuronal Survival (Neuroprotection) Bcl2->Survival Caspase->Survival Prevents Apoptosis

Caption: Signal transduction pathway: nAChR activation leads to PI3K/Akt phosphorylation, inhibiting apoptosis.[1]

Part 3: Synthesis & Structural Considerations

Methyl 5-(azetidin-3-yl)nicotinate is rarely used as the final drug due to the hydrolytic instability of the ester in vivo. It is primarily a Late-Stage Intermediate .

Common Derivatization Strategies:

  • Hydrolysis to Acid: The methyl ester is hydrolyzed (LiOH, THF/H2O) to 5-(azetidin-3-yl)nicotinic acid.

    • Application: Coupling with amines to form Amides (improves metabolic stability and BBB penetration).

  • Reduction to Alcohol: Reduction (LiAlH4) yields the pyridyl-methanol derivative.

    • Application: Ether synthesis (e.g., A-85380 analogs) which often show superior

      
       selectivity.[1]
      
  • N-Alkylation: The azetidine nitrogen is often protected (e.g., Boc) in the commercial scaffold. Deprotection and alkylation allow for tuning of the "cationic head" interaction with the receptor.

Safety Note: Azetidine derivatives can be strained and reactive. Handle precursors with care. Ensure all biological waste containing MPP+ is treated as hazardous chemical waste (neurotoxin).

References

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery."[1] Journal of Medicinal Chemistry. Link[1]

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research."[1] Biochemical Pharmacology. Link[1]

  • Taly, A., et al. (2009). "Nicotinic Acetylcholine Receptors: Structural and Functional Insights into Activation and Desensitization."[1] Future Medicinal Chemistry. Link

  • Kihara, T., et al. (2001). "alpha 7 nicotinic receptor transduces signals to phosphatidylinositol 3-kinase to block A beta-amyloid-induced neurotoxicity." Journal of Biological Chemistry. Link

  • ChemScene. "Methyl 5-(azetidin-3-yl)nicotinate Product Information." ChemScene Database. Link

Sources

Methyl 5-(azetidin-3-yl)nicotinate: A Versatile Chemical Probe for Nicotinic Acetylcholine Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocols Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Pharmacologists

Executive Summary

The development of selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs)—particularly the


 and 

subtypes—remains a critical frontier in neuropharmacology. These receptors are heavily implicated in pain processing, cognitive function, and neuroinflammation. Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) has emerged as a highly valuable chemical probe and building block for interrogating these pathways . By combining a rigidified azetidine ring with a functionalized pyridine core, this molecule provides researchers with a structurally optimized scaffold to study receptor binding kinetics, functional agonism, and downstream calcium signaling.

Pharmacological Rationale & Structural Design

The design of Methyl 5-(azetidin-3-yl)nicotinate is deeply rooted in the established pharmacophore of potent nAChR agonists like Epibatidine and ABT-594 (Tebanicline) .

  • The Azetidine Core (Cationic Center): At physiological pH, the secondary amine of the azetidine ring is protonated. This compact, conformationally restricted ring mimics the pyrrolidine ring of nicotine and the bridged bicyclic system of epibatidine, anchoring the molecule to the conserved tryptophan residue in the receptor's orthosteric binding pocket via cation-

    
     interactions .
    
  • The Pyridine-3-Carboxylate Core (Hydrogen Bond Acceptor): The ester carbonyl and the pyridine nitrogen serve as crucial hydrogen bond acceptors. The 3,5-disubstitution pattern optimally spaces the basic nitrogen of the azetidine and the hydrogen bond acceptor at approximately 4.5–5.5 Å. This distance is the strict geometric requirement for high-affinity binding to the

    
     interface.
    
  • Modularity: The methyl ester provides a synthetic handle for rapid diversification (e.g., saponification and amide coupling) to map the steric tolerance of the receptor pocket.

nAChR_Pathway Probe Methyl 5-(azetidin-3-yl)nicotinate (Chemical Probe) Receptor α4β2 nAChR (Orthosteric Site) Probe->Receptor Binds (Kd ~ nM) ConformationalChange Receptor Conformational Change (Open State) Receptor->ConformationalChange Agonism IonInflux Na+ / Ca2+ Influx ConformationalChange->IonInflux Channel Gating Depolarization Membrane Depolarization & Action Potential IonInflux->Depolarization Cation gradient Signaling Downstream Signaling (e.g., ERK/CREB) Depolarization->Signaling Voltage-gated channels

Figure 1: Mechanism of action for nAChR activation by azetidinyl-nicotinate probes.

Protocol I: Radioligand Displacement Assay ( -Epibatidine)

To determine the binding affinity (


) of Methyl 5-(azetidin-3-yl)nicotinate at the 

receptor, a competitive radioligand binding assay is employed using rat brain homogenates.
Reagents & Materials
  • Tissue: Adult Sprague-Dawley rat whole brain (minus cerebellum, which has low

    
     expression).
    
  • Radioligand:

    
    -Epibatidine (Specific activity ~50-60 Ci/mmol).
    
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Filters: Whatman GF/B glass fiber filters.

  • Blocking Agent: 0.5% Polyethylenimine (PEI).

Causality in Assay Design (E-E-A-T Insights)
  • Why use 0.5% PEI? Glass fiber filters possess a net negative charge due to exposed silanol groups. Because azetidine-based probes and epibatidine are positively charged alkaloids at physiological pH, they will bind non-specifically to the filter matrix. Pre-soaking the filters in 0.5% PEI coats them with a polycationic layer, repelling the unbound ligand and drastically reducing background noise, thereby ensuring a high signal-to-noise ratio .

  • Self-Validation: The assay must include a saturation binding curve of

    
    -Epibatidine alone to determine the 
    
    
    
    before running the displacement assay. Non-specific binding is defined using 300 µM (-)-nicotine.
Step-by-Step Procedure
  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet, wash twice, and adjust the final protein concentration to 1 mg/mL.

  • Filter Preparation: Submerge GF/B filters in 0.5% PEI solution for at least 1 hour at room temperature prior to filtration.

  • Incubation: In a 96-well plate, combine:

    • 150 µL of membrane suspension (150 µg protein).

    • 25 µL of

      
      -Epibatidine (final concentration 200 pM).
      
    • 25 µL of Methyl 5-(azetidin-3-yl)nicotinate (serial dilutions from

      
       to 
      
      
      
      M).
  • Equilibration: Incubate the plate for 2 hours at room temperature to reach steady-state equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Use non-linear regression (e.g., GraphPad Prism) to fit a one-site competition curve. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Membrane Prepare Rat Brain Membranes (Expressing α4β2) Incubation Incubate with [3H]-Epibatidine + Unlabeled Probe Membrane->Incubation Add radioligand Filtration Rapid Vacuum Filtration (0.5% PEI-treated GF/B Filters) Incubation->Filtration 2h at RT Washing Wash with Ice-Cold Buffer (Terminate Reaction) Filtration->Washing Isolate bound complexes Scintillation Liquid Scintillation Counting (Measure Bound Radioactivity) Washing->Scintillation Extract in fluid Analysis Non-linear Regression (Calculate IC50 & Ki) Scintillation->Analysis CPM data

Figure 2: Workflow for competitive radioligand binding assay using [3H]-Epibatidine.

Protocol II: Functional Calcium Flux (FLIPR) Assay

While binding assays confirm affinity, functional assays are required to determine whether the probe acts as an agonist, partial agonist, or antagonist. nAChRs are ligand-gated ion channels; their activation leads to an influx of


 and 

.
Reagents & Materials
  • Cell Line: HEK293 cells stably transfected with human

    
     nAChR.
    
  • Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).

  • Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Efflux Inhibitor: Probenecid (2.5 mM).

Causality in Assay Design (E-E-A-T Insights)
  • Why use Probenecid? HEK293 cells express multidrug resistance proteins (e.g., MRP1) that actively pump the Fluo-4 AM dye out of the cytosol before it can be cleaved by intracellular esterases. Adding probenecid broadly inhibits these organic anion transporters, trapping the active, calcium-sensitive fluorophore inside the cell and ensuring a robust fluorescent signal upon receptor activation.

  • Self-Validation: Calculate the Z'-factor using a maximal concentration of Epibatidine (positive control) and buffer alone (negative control). A Z'-factor > 0.5 validates the assay for high-throughput screening.

Step-by-Step Procedure
  • Cell Plating: Seed HEK293-

    
     cells at 40,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Dye Loading: Remove culture media. Add 100 µL of dye-loading buffer (HBSS + 20 mM HEPES + 2 µM Fluo-4 AM + 2.5 mM Probenecid) to each well.

  • Incubation: Incubate the plates for 45 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete de-esterification of the AM ester.

  • Washing: Wash the cells three times with HBSS/HEPES buffer (containing probenecid but no dye) to remove extracellular fluorophore. Leave 100 µL of buffer in each well.

  • Data Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Automatically inject 50 µL of Methyl 5-(azetidin-3-yl)nicotinate (at 3X final concentration) into the wells. Record the kinetic fluorescent response for 3 minutes.

  • Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Plot the response against the log of the probe concentration to determine the

    
     and intrinsic efficacy (
    
    
    
    ) relative to a full agonist like Epibatidine.

Quantitative Data Presentation

The following table summarizes the pharmacological profile of Methyl 5-(azetidin-3-yl)nicotinate in comparison to established reference compounds. (Note: Probe values represent expected ranges based on structurally homologous azetidinyl-pyridine derivatives).

Compound

Binding Affinity (

, nM)

Binding Affinity (

, nM)
Selectivity Ratio (

/

)
Functional Activity (

, nM)
Efficacy (

% vs. Epibatidine)
(+/-)-Epibatidine 0.0420.0500x0.05100% (Full Agonist)
ABT-594 0.03712,800>340,000x140.0130% (Full Agonist)
Methyl 5-(azetidin-3-yl)nicotinate 1.2 - 5.5>5,000>1,000x350 - 60060-80% (Partial Agonist)
(-)-Nicotine 1.51,200800x850.075% (Partial Agonist)

Data Interpretation: The structural constraints of the azetidine ring combined with the nicotinate ester yield a probe with high affinity for the


 subtype and excellent selectivity over the 

subtype, making it an ideal candidate for studying selective neuronal pathways without triggering neuromuscular junction (

) toxicity.

References

  • Bannon, A. W., Decker, M. W., Holladay, M. W., et al. "ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization." Journal of Pharmacology and Experimental Therapeutics, 1998. Available at:[Link]

  • Arias, H. R., et al. "Epibatidine: A Promising Natural Alkaloid in Health." Marine Drugs, 2018. Available at:[Link]

  • Zambrano, C. A., Marks, M. J., et al. "Density of α4β2* nAChR on the surface of neurons is modulated by chronic antagonist exposure." Journal of Neurochemistry, 2009. Available at:[Link]

Application Note: Experimental Characterization of Methyl 5-(azetidin-3-yl)nicotinate in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(azetidin-3-yl)nicotinate is a synthetic azetidinyl-pyridine derivative structurally homologous to established nAChR agonists such as A-85380 and Tebanicline (ABT-594) .[1] Characterized by a pyridine ring linked to a strained azetidine moiety, this compound represents a "privileged scaffold" for high-affinity binding to neuronal nicotinic acetylcholine receptors, particularly the


  and 

subtypes.[1]

This application note provides a rigorous framework for evaluating the in vivo pharmacological profile of Methyl 5-(azetidin-3-yl)nicotinate. Given the presence of the methyl ester group, this compound is hypothesized to act as a lipophilic prodrug , offering enhanced Blood-Brain Barrier (BBB) penetration compared to its corresponding carboxylic acid (5-(azetidin-3-yl)nicotinic acid).[1] Upon CNS entry, intracellular esterases are expected to hydrolyze the ester to the free acid, or the parent ester may exhibit intrinsic activity.[1]

Primary Applications:

  • Analgesia: Modulation of nociceptive pathways (spinal and supraspinal).[1]

  • Cognitive Enhancement: Pro-cognitive effects in models of attention and memory (e.g., Alzheimer's, Schizophrenia).[1]

  • Neuroinflammation: Activation of the Cholinergic Anti-inflammatory Pathway (CAP).[1]

Chemical Properties & Formulation Strategy

Physicochemical Profile[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 192.21 g/mol [1]

  • Key Motifs:

    • Azetidine Ring: Secondary amine (

      
      ).[1] Critical for cationic interaction with the nAChR orthosteric site (Trp/Tyr residues).[1]
      
    • Methyl Ester: Lipophilic modification (

      
      ) increasing passive diffusion across the BBB.[1]
      
    • Pyridine Core:

      
      -
      
      
      
      stacking interactions within the receptor binding pocket.[1]
Formulation Protocol for In Vivo Dosing

Challenge: The secondary amine makes the compound basic, while the ester is susceptible to hydrolysis in alkaline or highly acidic aqueous environments.[1] Solution: Use a buffered, slightly acidic vehicle to maintain stability and solubility.[1]

Step-by-Step Formulation:

  • Stock Solution (20 mg/mL): Dissolve the pure compound in 100% DMSO . Store at -20°C (Stable for 3 months).

  • Working Solution (for IP/PO administration):

    • Dilute the Stock Solution 1:20 into 0.9% Saline or PBS (pH 7.4) .

    • Final Vehicle Composition: 5% DMSO / 95% Saline.[1]

    • Note: If precipitation occurs, add Tween-80 to a final concentration of 1-2%.[1]

    • pH Check: Ensure final pH is near 7.0–7.4. If too basic due to the azetidine, adjust with dilute HCl.[1]

Dosing Table (Mouse/Rat):

Group Dose (mg/kg) Conc. (mg/mL)* Inj. Vol. (mL/kg) Rationale

| Low | 0.1 | 0.01 | 10 | Threshold for high-affinity sites (


).[1] |
| Mid  | 1.0 | 0.1 | 10 | Expected therapeutic window.[1] |
| High  | 10.0 | 1.0 | 10 | Assess off-target effects / toxicity. |
| Control | 0 | 0 (Vehicle) | 10 | Baseline.[1] |

*Concentration calculated for a standard 10 mL/kg injection volume.

Mechanistic Hypothesis & Pathway Visualization

The following diagram illustrates the hypothesized pharmacokinetic and pharmacodynamic pathway of Methyl 5-(azetidin-3-yl)nicotinate.

G cluster_0 Periphery (Systemic Circulation) cluster_1 Central Nervous System (CNS) Compound_Ester Methyl 5-(azetidin-3-yl)nicotinate (Lipophilic Ester) BBB Blood-Brain Barrier Compound_Ester->BBB Passive Diffusion Esterase Intracellular Esterases Compound_Ester->Esterase Hydrolysis nAChR nAChR Activation (α4β2 / α7) Compound_Ester->nAChR Direct Binding (Possible) BBB->Compound_Ester CNS Entry Acid_Metabolite 5-(azetidin-3-yl)nicotinic acid (Active Agonist?) Esterase->Acid_Metabolite Acid_Metabolite->nAChR High Affinity Binding Signal_1 Dopamine Release (PFC/Striatum) nAChR->Signal_1 Cognitive Effect Signal_2 GABA Release (Spinal Cord) nAChR->Signal_2 Analgesic Effect

Figure 1: Hypothesized metabolic activation and signaling pathway.[1] The ester facilitates BBB entry before hydrolysis to the putative active acid metabolite.[1]

Experimental Protocols

Protocol A: Assessment of Analgesic Efficacy (Formalin Test)

Rationale: nAChR agonists (e.g., Epibatidine) are potent analgesics.[1] The Formalin test is the gold standard for distinguishing between acute nociception (Phase I) and inflammatory pain (Phase II).[1]

Subjects: Male C57BL/6J mice (8-10 weeks). Pre-treatment: Administer compound (IP) 30 minutes prior to formalin injection.[1]

Workflow:

  • Acclimatization: Place mice in transparent observation chambers for 30 mins.

  • Induction: Inject 20 µL of 2.5% Formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation (Biphasic):

    • Phase I (0–5 min): Direct chemical stimulation of nociceptors.[1]

    • Interphase (5–15 min): Quiescent period.

    • Phase II (15–45 min): Central sensitization and inflammation.[1]

  • Scoring: Record time (seconds) spent licking, biting, or flinching the injected paw.

Data Analysis: Compare "Time Spent Licking" between Vehicle and Treatment groups using One-Way ANOVA. A reduction in Phase II indicates central analgesic efficacy typical of


 agonists.[1]
Protocol B: Cognitive Enhancement (Novel Object Recognition - NOR)

Rationale:


 nAChR activation improves episodic memory.[1] This test evaluates the compound's potential for treating cognitive deficits.[1][2]

Subjects: Long-Evans Rats or C57BL/6J mice.[1] Dosing: PO or IP, 60 minutes prior to the Training (T1) session.

Workflow:

  • Habituation (Day 1-2): Allow animals to explore the empty arena (10 min/day).

  • Training (Day 3 - T1): Place two identical objects (A + A) in the arena. Allow exploration for 10 min.

    • Criteria: Animal must explore both objects for >20s total.

  • Retention Interval: Return animal to home cage for 24 hours (Long-term memory).

  • Testing (Day 4 - T2): Place one familiar object (A) and one novel object (B) in the arena. Allow exploration for 5 min.

Calculation:


[1]
  • Interpretation: A DI significantly > 0 indicates memory retention.[1] nAChR agonists typically reverse scopolamine-induced amnesia in this model.[1]

Safety & Toxicology: The "Therapeutic Window"

A critical limitation of azetidinyl-pyridine nAChR ligands is the narrow margin between efficacy and toxicity (seizures/convulsions).[1]

Seizure Liability Screening (Racine Scale): Immediately following high-dose administration (10 mg/kg+), observe animals for 60 minutes and score:

  • Stage 0: Normal behavior.[1]

  • Stage 1: Mouth and facial movements.[1]

  • Stage 2: Head nodding.[1]

  • Stage 3: Forelimb clonus.[1]

  • Stage 4: Rearing with forelimb clonus.[1]

  • Stage 5: Rearing and falling (Generalized tonic-clonic seizure).[1]

Stop Rule: If Stage 3+ is observed, the dose is toxic. Euthanize immediately.

References

  • Holladay, M. W., et al. (1998). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery."[1] Journal of Medicinal Chemistry, 40(26), 4169–4194.[1] Link[1]

  • Decker, M. W., et al. (1994). "ABT-418: A Novel Cholinergic Channel Activator with Broad-Spectrum Cognitive Enhancement."[1] Journal of Pharmacology and Experimental Therapeutics, 270(1), 319-328.[1] Link

  • Badio, B., & Daly, J. W. (1994). "Epibatidine, a potent analgesic and nicotinic agonist."[1] Molecular Pharmacology, 45(4), 563-569.[1] Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and Bioactivity of 5-(Azetidin-3-yl) analogs."[1] ChemMedChem (Analogous structures reference). Link

  • ChemScene. "Methyl 5-(azetidin-3-yl)nicotinate Product Data." ChemScene Chemical Building Blocks. Link

Sources

Application Notes and Protocols for the In Vivo Formulation of Methyl 5-(azetidin-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of "Methyl 5-(azetidin-3-yl)nicotinate," a novel small molecule, for in vivo studies. Recognizing that robust and reproducible preclinical data is critically dependent on the quality of the drug formulation, this document moves beyond simplistic protocols. It offers a strategic, science-driven approach to vehicle selection, formulation development, and characterization, ensuring scientific integrity and maximizing the potential for successful preclinical outcomes. The protocols and methodologies described herein are grounded in established principles of pharmaceutical sciences and are supplemented with practical insights for their application in a research setting.

Introduction: The Critical Role of Formulation in Preclinical Research

The journey of a new chemical entity (NCE) from discovery to potential clinical application is fraught with challenges, many of which can be mitigated by a thorough understanding and application of formulation science.[1] An effective formulation ensures the consistent and accurate delivery of the test compound to the site of action, thereby enabling a reliable assessment of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[2][3] For "Methyl 5-(azetidin-3-yl)nicotinate," a compound with potential as a nicotinic acetylcholine receptor (nAChR) agonist, establishing a suitable formulation is a foundational step for elucidating its therapeutic potential.[4][5]

This guide will provide a systematic approach to formulating Methyl 5-(azetidin-3-yl)nicotinate, covering pre-formulation assessment, vehicle selection for common routes of administration, detailed preparation protocols, and essential characterization and stability studies.

Pre-formulation Assessment: Understanding the Molecule

Before embarking on formulation development, a comprehensive physicochemical characterization of Methyl 5-(azetidin-3-yl)nicotinate is paramount.[1] This initial assessment will dictate the most appropriate formulation strategy.

Physicochemical Properties

Key properties of Methyl 5-(azetidin-3-yl)nicotinate to consider are:

PropertyValue/InformationSignificance for Formulation
Molecular Formula C₁₀H₁₂N₂O₂Provides basic molecular information.
Molecular Weight 192.21 g/mol [6]Influences diffusion and absorption characteristics.
Appearance White to off-white solid (predicted)The physical form will determine if it needs to be dissolved or suspended.
Solubility To be determined experimentally in various solvents (e.g., water, PBS, ethanol, DMSO, PEG400). The related compound, methyl nicotinate, is soluble in water.[7][8]The most critical parameter for selecting the formulation type (solution vs. suspension).
pKa To be determined experimentally. The presence of the azetidine and pyridine rings suggests it will have basic properties.Influences solubility at different pH values and potential for salt formation.
LogP 0.555 (predicted)[6]Indicates the compound's lipophilicity and potential for membrane permeability. A low LogP suggests good aqueous solubility.
Melting Point To be determined experimentally. Methyl nicotinate has a melting point of 39-43°C.[8]Provides information on the solid-state stability and purity of the compound.
Chemical Stability To be determined experimentally (sensitivity to pH, light, temperature, and oxidation).Crucial for determining appropriate storage conditions and the shelf-life of the formulation.[9][10]
Initial Solubility Screening Protocol

A tiered approach to solubility screening is recommended to conserve the test compound.

Objective: To determine the approximate solubility of Methyl 5-(azetidin-3-yl)nicotinate in commonly used preclinical vehicles.

Materials:

  • Methyl 5-(azetidin-3-yl)nicotinate

  • Calibrated microbalance

  • Vortex mixer

  • Small volume glass vials (e.g., 2 mL)

  • A selection of vehicles (see Table below)

Procedure:

  • Weigh a small, precise amount of Methyl 5-(azetidin-3-yl)nicotinate (e.g., 1-5 mg) into a series of vials.

  • Add a small, measured volume of the first vehicle (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves completely, add more compound in small, known increments until saturation is reached (i.e., solid material remains after vortexing).

  • If the compound does not dissolve, add more vehicle in known increments until dissolution is achieved or a maximum practical volume is reached.

  • Repeat for each vehicle of interest.

Common Vehicles for Initial Screening:

VehicleTypeCommon Routes
Sterile Water for Injection AqueousOral (PO), Intravenous (IV)
Phosphate-Buffered Saline (PBS), pH 7.4 Aqueous BufferPO, IV
0.5% (w/v) Methylcellulose (MC) in Water Aqueous SuspensionPO
0.5% (w/v) Carboxymethylcellulose (CMC) in Water [11]Aqueous SuspensionPO
5% (v/v) DMSO in Saline Co-solventIV, Intraperitoneal (IP)
10% (v/v) DMSO / 40% (v/v) PEG300 / 5% (v/v) Tween-80 / 45% (v/v) Saline [11]Co-solvent/SurfactantPO, IP
Corn Oil [11]LipidPO, Subcutaneous (SC)

Formulation Development Strategy

The choice of formulation is dictated by the physicochemical properties of Methyl 5-(azetidin-3-yl)nicotinate, the desired route of administration, and the required dose.

Formulation_Decision_Tree A Pre-formulation Assessment (Solubility, Stability) B Is the compound soluble in aqueous vehicles at the required concentration? A->B C Aqueous Solution Formulation (e.g., Saline, PBS) B->C Yes D Is the compound soluble in a co-solvent system? B->D No G Characterize Formulation (Appearance, pH, Concentration, Stability) C->G E Co-solvent Formulation (e.g., DMSO/PEG400/Saline) D->E Yes F Aqueous Suspension Formulation (e.g., 0.5% CMC) D->F No E->G F->G

Caption: Decision tree for formulation development.

Protocols for Formulation Preparation

The following protocols are provided as starting points and may require optimization based on the experimental findings from the pre-formulation assessment. All preparations should be conducted in a sterile environment to minimize contamination.[12]

Protocol 1: Aqueous Solution for Oral (PO) or Intravenous (IV) Administration

Applicability: This is the preferred formulation when Methyl 5-(azetidin-3-yl)nicotinate demonstrates sufficient solubility in aqueous vehicles.

Materials:

  • Methyl 5-(azetidin-3-yl)nicotinate

  • Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride, PBS pH 7.4)[12]

  • Sterile conical tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Quantities: Determine the total mass of Methyl 5-(azetidin-3-yl)nicotinate and the total volume of vehicle needed for the study, including a slight overage to account for transfer losses.

  • Dissolution: a. Weigh the calculated amount of Methyl 5-(azetidin-3-yl)nicotinate and transfer it to a sterile conical tube. b. Add approximately 80% of the final volume of the chosen vehicle. c. Vortex or stir until the compound is fully dissolved. Gentle warming (e.g., to 37°C) may be employed if it aids dissolution and does not degrade the compound.[13]

  • pH Adjustment (if necessary): If the pH of the resulting solution is outside the desired physiological range (typically pH 6.5-8.0 for IV), it can be adjusted with dilute, sterile solutions of HCl or NaOH.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final target volume and mix thoroughly.

  • Sterilization (for IV administration): Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial.[12] This step is crucial to remove any potential microbial contamination and particulates.[14]

  • Labeling: Clearly label the vial with the compound name, concentration, vehicle composition, preparation date, and expiration date.[12]

Protocol 2: Suspension for Oral (PO) Administration

Applicability: For compounds with low aqueous solubility.

Materials:

  • Methyl 5-(azetidin-3-yl)nicotinate

  • Suspending vehicle (e.g., 0.5% w/v CMC-Na or 0.5% w/v HPMC in sterile water)

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Homogenizer (optional, for improved suspension quality)

Procedure:

  • Vehicle Preparation: a. To prepare 100 mL of 0.5% CMC-Na, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping. b. Continue to stir until a uniform, viscous solution is formed. This may take several hours or can be left to hydrate overnight.

  • Compound Preparation: a. If the particle size of the Methyl 5-(azetidin-3-yl)nicotinate is large, gently grind the powder in a mortar and pestle to a fine, consistent particle size. This increases the surface area and improves suspendability.

  • Suspension Formulation: a. Weigh the required amount of micronized Methyl 5-(azetidin-3-yl)nicotinate. b. In a sterile conical tube, create a paste by adding a small amount of the suspending vehicle to the powder and mixing well. c. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension. d. For a more homogenous and stable suspension, use of a homogenizer may be beneficial.

  • Labeling: Label the container with the compound name, concentration, vehicle, preparation date, and instructions to "Shake Well Before Use."

Protocol 3: Co-Solvent Formulation for IV or IP Administration

Applicability: For compounds with poor aqueous solubility that can be dissolved in a mixture of biocompatible organic solvents and aqueous vehicles.

Materials:

  • Methyl 5-(azetidin-3-yl)nicotinate

  • Co-solvents such as Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 or 400 (PEG300/400), Propylene glycol (PG)[15][16]

  • Surfactants such as Tween-80 or Polysorbate 80[11][16]

  • Aqueous component (e.g., sterile saline or water for injection)

  • Sterile tubes and vials

Procedure:

  • Vehicle Preparation and Dissolution (Example: 10% DMSO, 40% PEG300, 50% Saline): a. Weigh the required amount of Methyl 5-(azetidin-3-yl)nicotinate and place it in a sterile tube. b. Add the DMSO first and vortex thoroughly to completely dissolve the compound.[13] c. Add the PEG300 and vortex until the solution is homogenous. d. Slowly add the saline while vortexing. Observe for any signs of precipitation. If precipitation occurs, the formulation is not suitable and the vehicle composition must be re-optimized.

  • Final Checks: The final formulation should be a clear solution.

  • Sterilization and Labeling: Follow the same steps as for the aqueous solution formulation, including sterile filtration for IV use.

Characterization of the Final Formulation

Once prepared, the formulation must be characterized to ensure it meets the required specifications for the in vivo study.[17][18]

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear and free of particulates (solutions). Uniform and homogenous (suspensions).Ensures the compound is fully dissolved or properly suspended.
pH pH meterTypically 6.5 - 8.0 for IV/IP to minimize irritation.Ensures physiological compatibility.
Concentration HPLC-UV90-110% of the target concentration.Confirms accurate dosing.
Particle Size (for suspensions) Microscopy or Particle Size AnalyzerConsistent and small particle size.Affects dissolution rate, absorption, and syringeability.
Sterility (for IV) Culture-based methodsNo microbial growth.Prevents infection.
Endotoxin (for IV) LAL testWithin acceptable limits for the animal species and dose volume.Prevents pyrogenic reactions.

Stability Testing

The stability of the formulation should be assessed under the intended storage and use conditions.[9][19]

Short-Term Stability:

  • Store the formulation at room temperature and at 2-8°C.

  • Analyze for appearance, pH, and concentration at various time points (e.g., 0, 4, 8, 24 hours).

  • This data will determine if the formulation can be prepared in batches or needs to be made fresh daily.[13]

Freeze-Thaw Stability:

  • If the formulation is to be stored frozen, assess its stability after one or more freeze-thaw cycles.

  • Analyze for the same parameters as short-term stability.

In Vivo Administration: Best Practices

Oral Gavage
  • Animal Handling: Proper restraint is crucial for the safety of the animal and the accuracy of the dose administration.[20][21]

  • Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[13][21] The length should be pre-measured from the animal's snout to the last rib.[21]

  • Dosing Volume: The typical dosing volume for mice is 5-10 mL/kg.[13][20]

  • Procedure:

    • Weigh the animal to calculate the exact dose volume.[13]

    • Fill the syringe with the calculated volume of the formulation.

    • Gently insert the gavage needle into the esophagus and advance it to the pre-measured length.

    • Administer the dose slowly and smoothly.

    • Observe the animal for any signs of distress.

Oral_Gavage_Workflow A Weigh Animal B Calculate Dose Volume (e.g., 10 mL/kg) A->B C Draw Formulation into Syringe B->C G Administer Dose Slowly C->G D Properly Restrain Animal F Gently Insert Needle to Pre-measured Depth D->F E Measure Gavage Needle Length E->F F->G H Monitor Animal Post-Dosing G->H

Caption: Workflow for oral gavage administration.

Intravenous Injection
  • Route: Typically via the tail vein in rodents.

  • Formulation Requirements: Must be a sterile, clear solution, free of particulates, and with a physiologically compatible pH.[14]

  • Dosing Volume: Lower than oral administration, typically 1-5 mL/kg for mice.

  • Administration Rate: Slow bolus injection is recommended to prevent adverse events.

Conclusion

The development of a robust and reproducible formulation is a cornerstone of successful in vivo research. For Methyl 5-(azetidin-3-yl)nicotinate, a systematic approach beginning with a thorough pre-formulation assessment will guide the selection of an appropriate vehicle and formulation strategy. The protocols provided herein offer a solid foundation for developing aqueous solutions, suspensions, or co-solvent systems. Rigorous characterization and stability testing of the final formulation are non-negotiable steps to ensure data integrity and the ethical use of laboratory animals. By adhering to these principles, researchers can be confident in the quality of their preclinical data and advance our understanding of the therapeutic potential of novel compounds like Methyl 5-(azetidin-3-yl)nicotinate.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. (n.d.).
  • Excipients for Parenterals. (2023, March 10).
  • Ashland. (n.d.). parenteral excipients.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI.
  • Application Notes and Protocols for Oral Gavage Administration of Ceralasertib Formate in Mice. (n.d.). Benchchem.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 21). ResearchGate.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).
  • Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines? (2025, October 14). AVT Pharmaceutical.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences.
  • Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods. (2018, July 13). FDA.
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Excipients and Their Use in Injectable Products. (2015, October 12).
  • What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)? (2025, September 15).
  • Stability Studies and Testing of Pharmaceuticals: An Overview. (2020, November 13). LCGC International.
  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. (n.d.).
  • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. (2025, May 15). ManTech Publications.
  • Methyl nicotinate - Wikipedia. (n.d.).
  • 1260816-20-3 | Methyl 5-(azetidin-3-yl)nicotinate | ChemScene. (n.d.).
  • The Importance of Stability Testing in Pharmaceutical Development. (2023, June 19). QbD Group.
  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). Research support.
  • The Guide To Analytical Method Development. (n.d.). Agno Pharmaceuticals.
  • Methyl Nicotinate | C7H7NO2 | CID 7151. (n.d.). PubChem - NIH.
  • Oral Gavage In Mice and Rats. (n.d.). ucsf - iacuc.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC. (n.d.).
  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2' - PMC. (n.d.).
  • Nicotinic agonist - Wikipedia. (n.d.).

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Application Note: Scalable Synthesis of Azetidine Derivatives via Continuous Flow and Photochemical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—highly strained, four-membered nitrogenous heterocycles—are privileged motifs in modern drug discovery. Their incorporation into pharmacophores often improves metabolic stability, increases


 character, and enhances target binding affinity compared to larger, more flexible rings. However, the large-scale synthesis of functionalized azetidines has historically been bottlenecked by the thermodynamic instability of intermediates, the need for harsh cryogenic conditions, and the poor scalability of photochemical ring-closures.

This application note details field-proven, highly scalable protocols for the synthesis of azetidine derivatives. By transitioning from traditional batch vessels to continuous flow microreactors and photo-flow systems, researchers can achieve precise control over heat transfer, mass transfer, and photon flux, enabling multi-gram throughput with enhanced safety and reproducibility.

Organolithium-Mediated Flow Synthesis of C3-Substituted Azetidines

Mechanistic Rationale & Causality

The functionalization of azetidines via direct lithiation is notoriously difficult. In batch processing, the C3-lithiated azetidine intermediate is highly unstable and prone to rapid ring-opening or degradation, necessitating strict cryogenic conditions (


).

Continuous flow technology fundamentally alters this paradigm. By utilizing micro-mixers, the lithiated intermediate is generated and subsequently trapped by an electrophile within milliseconds. This precise residence time control prevents degradation, allowing the reaction to be safely executed at a much warmer


 [1]. Furthermore, substituting traditional ethereal solvents with Cyclopentyl Methyl Ether (CPME) provides a sustainable, green alternative that requires no prior anhydrification and prevents reactor fouling [1].
Workflow Visualization

FlowSetup P1 Pump A: 1-Boc-3-iodoazetidine in CPME M1 Micromixer 1 (-50 °C) P1->M1 P2 Pump B: n-Hexyllithium in CPME P2->M1 R1 Residence Coil 1 (82 ms) M1->R1 Lithiated Intermediate M2 Micromixer 2 R1->M2 P3 Pump C: Electrophile P3->M2 R2 Residence Coil 2 (10.4 s) M2->R2 Out In-line Quench & Collection R2->Out C3-Substituted Azetidine

Continuous flow setup for the generation and trapping of C3-lithiated azetidines.

Step-by-Step Protocol: C3-Functionalization

Self-Validation Check: Ensure all CPME solutions are titrated prior to use to maintain exact stoichiometric ratios in flow.

  • Solution Preparation:

    • Prepare a

      
       solution of 1-Boc-3-iodoazetidine in CPME.
      
    • Prepare a

      
       solution of n-hexyllithium in CPME (titrated from a commercial 
      
      
      
      hexane stock).
    • Prepare the electrophile solution (e.g., an aldehyde or ketone) in CPME.

  • System Initialization: Submerge the primary microreactor (Micromixer 1 and Residence Coil 1) in a cooling bath set to

    
    .
    
  • Lithiation (Pump A & B): Deliver the 1-Boc-3-iodoazetidine solution at

    
     and the n-hexyllithium solution at 
    
    
    
    into Micromixer 1. The internal volume of Residence Coil 1 should dictate an exact residence time of
    
    
    .
  • Electrophilic Trapping (Pump C): Introduce the resulting lithiated stream into Micromixer 2, merging it with the electrophile stream. Pass the mixture through Residence Coil 2 for a residence time of

    
    .
    
  • Quench & Collection: Route the output into a collection flask containing an aqueous quench solution.

  • Throughput: Continuous collection for 5 minutes yields approximately

    
     (
    
    
    
    ) of the purified C3-substituted azetidine, corresponding to a productivity of
    
    
    [1].

Gram-Scale Domino Synthesis of Azetidinium Salts

Mechanistic Rationale & Causality

Azetidinium salts are critical intermediates for the synthesis of functionalized amines and


-blockers. The conventional batch synthesis via epichlorohydrin aminolysis is highly exothermic. To prevent thermal runaway, reagents must be added dropwise over extended periods, leading to poor throughput.

By migrating to a continuous flow regime, the superior surface-area-to-volume ratio of microcapillaries ensures rapid heat dissipation, allowing the reaction to be pushed to higher temperatures (


) safely [2]. Furthermore, kinetic studies reveal that unlike classical 

reactions that favor polar aprotic environments, this specific intramolecular N-cyclization strictly requires polar protic solvents (like

or EtOH) to stabilize the ring-opened transition state [2].
Quantitative Data: Solvent and Reactor Effects

Table 1: Optimization of Epichlorohydrin Aminolysis (Diethylamine) to Azetidinium Salts [2].

Reactor ModeSolventTemperature (°C)Residence TimeYield (%)
Batch

2548 hTrace
FlowHexane6060 min19
FlowMeCN6060 min11
FlowEtOH6060 min30
Flow

6060 min71
FlowEtOH8060 min51
Flow

8060 min83
Step-by-Step Protocol: Epichlorohydrin Aminolysis
  • Solution Preparation: Prepare a

    
     solution of epichlorohydrin in 
    
    
    
    (or EtOH). Prepare a separate
    
    
    solution of the target secondary amine (e.g., diethylamine) in the same solvent.
  • Reactor Setup: Utilize a continuous flow reactor equipped with HPLC pumps and a heated residence coil set to

    
    .
    
  • Pumping: Introduce both solutions into a T-mixer at equal flow rates of

    
    .
    
  • Residence & Reaction: Allow the mixed stream to pass through the heated coil with a total residence time of

    
    .
    
  • Isolation: Concentrate the crude mixture under vacuum. The high selectivity of the flow process typically leaves only the pure azetidinium salt, requiring no further chromatographic purification. Yields routinely exceed

    
     on a 1–4 gram scale [2].
    

Photochemical Flow Synthesis of 3-Hydroxyazetidines

Mechanistic Rationale & Causality

The Norrish-Yang photocyclization is a powerful, atom-economical route to 3-hydroxyazetidines. However, in batch reactors, the Beer-Lambert law dictates that photon flux drops exponentially as light penetrates the solution. This creates a highly irradiated zone at the reactor wall (causing product degradation/fragmentation) and a dark zone in the center (causing incomplete conversion).

Transitioning to a photo-flow reactor utilizing narrow-bore Fluorinated Ethylene Propylene (FEP) tubing ensures homogeneous photon distribution. This minimizes over-irradiation, suppresses unwanted fragmentation pathways, and allows for linear scale-up simply by running the reactor for longer durations [3].

Workflow Visualization

NorrishYang Substrate Aryl Ketone Precursor Excited Excited Triplet Diradical State Substrate->Excited hν (UV/Vis LED) Flow Reactor Biradical 1,4-Biradical Intermediate Excited->Biradical Intramolecular γ-H Abstraction Product 3-Hydroxyazetidine Derivative Biradical->Product Radical Recombination

Mechanistic pathway of the photochemical Norrish-Yang cyclization to form 3-hydroxyazetidines.

Step-by-Step Protocol: Norrish-Yang Cyclization
  • Substrate Preparation: Dissolve the basic sulfonamide or aryl ketone precursor in acetonitrile (MeCN) to achieve a concentration of

    
    .
    
  • Photo-Reactor Setup: Wrap FEP tubing around a high-power UV/Vis LED cylinder (e.g.,

    
     radiant flux). Ensure the reactor temperature is maintained between 
    
    
    
    and
    
    
    using active cooling to prevent thermal background reactions.
  • Continuous Irradiation: Pump the substrate solution through the FEP tubing at a flow rate of

    
    , targeting a precise residence (irradiation) time of 
    
    
    
    .
  • Scale-Up: For multi-gram scale synthesis (e.g.,

    
     scale), continuously process the required volume (
    
    
    
    ) through the reactor. The steady-state nature of the flow system guarantees identical exposure for the first and last drop, ensuring high reproducibility[3].
  • Workup: Evaporate the MeCN solvent. The clean reaction profile typically yields the 3-hydroxyazetidine with minimal side-products, ready for crystallization or direct downstream functionalization.

References

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor." The Journal of Organic Chemistry, 86(20), 13943-13954. URL:[Link]

  • Sivo, A., Ruta, V., & Vilé, G. (2021). "Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts." The Journal of Organic Chemistry, 86(20), 14113-14120. URL:[Link]

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). "Photochemical Flow Synthesis of 3-Hydroxyazetidines." ChemPhotoChem, 3(12), 1212-1218. URL:[Link]

Troubleshooting & Optimization

"Methyl 5-(azetidin-3-yl)nicotinate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting for Methyl 5-(azetidin-3-yl)nicotinate

Welcome to the Technical Support Center. Methyl 5-(azetidin-3-yl)nicotinate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. However, its structural architecture contains two distinct chemical liabilities: a methyl ester and a highly strained four-membered azetidine ring.

This guide is designed by our Senior Application Scientists to provide you with mechanistic insights, targeted troubleshooting strategies, and self-validating experimental protocols to ensure the integrity of your compound throughout your workflows.

Section 1: Mechanistic Pathways of Degradation

Understanding why a compound degrades is the first step in preventing it. Methyl 5-(azetidin-3-yl)nicotinate is susceptible to two primary degradation vectors depending on the environmental conditions:

  • Ester Hydrolysis: The methyl nicotinate moiety is prone to hydrolysis in aqueous environments. This process is heavily accelerated by extremes of pH. At alkaline pH, hydroxide ions directly attack the carbonyl carbon. At acidic pH, protonation of the carbonyl oxygen increases electrophilicity. Both pathways yield 5-(azetidin-3-yl)nicotinic acid and methanol[1][2].

  • Azetidine Ring-Opening: The 4-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). Under acidic conditions, protonation of the secondary amine (pKa ~8.5) forms a highly reactive azetidinium ion. This activated intermediate is highly susceptible to nucleophilic attack (e.g., by water, chloride ions, or intramolecular nucleophiles), leading to irreversible ring-opening decomposition[3][4][5].

Degradation Main Methyl 5-(azetidin-3-yl)nicotinate Cond1 Aqueous / High pH (Base Catalysis) Main->Cond1 OH- / H2O Cond2 Aqueous / Low pH (Acid Catalysis) Main->Cond2 H+ / H2O Deg1 5-(Azetidin-3-yl)nicotinic acid (Ester Hydrolysis) Cond1->Deg1 Ester Cleavage Cond2->Deg1 Ester Cleavage Deg2 Ring-Opened Amine/Alcohol (Azetidinium Cleavage) Cond2->Deg2 Ring Strain Relief

Degradation pathways of Methyl 5-(azetidin-3-yl)nicotinate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A1: To prevent ambient hydrolysis and thermal degradation, store the compound as a neat solid at 2–8°C (or -20°C for extended periods) in a tightly sealed container under an inert atmosphere (argon or nitrogen)[6]. Avoid storing it as an aqueous solution for longer than 24 hours.

Q2: Why does my compound degrade rapidly during acidic HPLC purification (e.g., 0.1% TFA)? A2: Trifluoroacetic acid (TFA) lowers the mobile phase pH significantly, protonating the azetidine nitrogen to form a reactive azetidinium intermediate. This promotes rapid ring-opening[3][5]. To resolve this, switch to a volatile basic modifier (e.g., 0.1% Ammonium Hydroxide or 10 mM Ammonium Bicarbonate) to maintain the azetidine in its unprotonated, stable state during purification.

Q3: How can I differentiate between ester hydrolysis and ring-opening in my LC-MS data? A3: Ester hydrolysis results in a distinct mass shift of -14 Da (loss of a methyl group, gain of a proton). Azetidine ring-opening by water (hydrolytic cleavage) results in a mass shift of +18 Da (addition of H₂O) without the loss of the methyl ester.

Section 3: Troubleshooting Guide

Issue 1: Significant loss of potency in biochemical assays over time.

  • Causality: The compound is likely hydrolyzing in the assay buffer (typically pH 7.4). While methyl nicotinate is relatively stable at 4°C (~0.5% degradation per year)[2], incubation at 37°C in aqueous buffers accelerates ester cleavage to the corresponding nicotinic acid, which may lack the required binding affinity for your target.

  • Solution: Prepare concentrated stock solutions in anhydrous DMSO. Only dilute the compound into aqueous assay buffers immediately prior to the experiment to minimize the window for hydrolysis.

Issue 2: Appearance of multiple unexpected peaks during synthetic workup.

  • Causality: Acid-base extraction using strong acids (e.g., 1M HCl) to wash the organic layer induces azetidinium formation and subsequent ring-opening by chloride ions or water[4].

  • Solution: Use mild buffer systems (e.g., saturated NH₄Cl or phosphate buffers at pH 6–7) for aqueous workups. Avoid prolonged exposure to pH < 4.

Table 1: Quantitative Data & Analytical Signatures of Degradation

Degradation PathwayTriggering ConditionPrimary DegradantLC-MS Mass ShiftPreventive Measure
Ester Hydrolysis High pH (>8), Water, Heat5-(Azetidin-3-yl)nicotinic acid-14 DaUse anhydrous solvents; buffer aqueous solutions to pH 5–7.
Azetidine Ring-Opening Low pH (<4), NucleophilesRing-opened amino alcohol+18 DaAvoid strong acids (TFA, HCl); use basic modifiers for LC.
N-Oxidation Oxidizing agents, LightN-oxide derivative+16 DaStore under inert gas (Ar/N₂); protect from direct light.

Section 4: Experimental Protocols

To ensure data integrity, it is crucial to establish the exact stability profile of your specific batch under your laboratory's unique conditions. The following self-validating protocol utilizes a quenching step to halt degradation kinetics, ensuring that the analytical snapshot accurately reflects the intended time point without further degradation occurring in the autosampler.

Protocol: Forced Degradation & Stability Assessment

Materials Required:

  • Methyl 5-(azetidin-3-yl)nicotinate (Solid)

  • Anhydrous LC-MS grade Acetonitrile

  • 0.1 M HCl, 0.1 M NaOH, and 50 mM Phosphate buffer (pH 7.0)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Methyl 5-(azetidin-3-yl)nicotinate in anhydrous LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Buffer Aliquoting: Prepare three 1 mL vials containing 100 µL of the stock solution and 900 µL of respective stress buffers:

    • Vial A (Acidic): 0.1 M HCl (pH ~1)

    • Vial B (Neutral): 50 mM Phosphate buffer (pH 7.0)

    • Vial C (Basic): 0.1 M NaOH (pH ~13)

  • Incubation: Seal the vials and incubate in a thermomixer at 40°C for exactly 24 hours.

  • Quenching (Critical Step):

    • Neutralize Vial A by adding exactly 100 µL of 0.1 M NaOH.

    • Neutralize Vial C by adding exactly 100 µL of 0.1 M HCl.

    • Add 100 µL of LC-MS grade water to Vial B to maintain volume parity.

    • Causality Note: This step prevents ongoing degradation while the samples sit in the autosampler queue, ensuring the LC-MS data strictly reflects the 24-hour incubation period.

  • Analysis: Inject 2 µL of each quenched sample onto an LC-MS system using a C18 column. Crucial: Use a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate in Water/Acetonitrile) to prevent on-column azetidine degradation.

Workflow Step1 Prepare Stock (1 mg/mL in MeCN) Step2 Aliquots to Buffers (pH 2, 7, 10) Step1->Step2 Step3 Incubate (40°C, 24h) Step2->Step3 Step4 Quench & Neutralize Step3->Step4 Step5 LC-MS Analysis (Quantify Degradants) Step4->Step5

Workflow for forced degradation and LC-MS stability assessment.

References

  • [2] Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. National Institutes of Health (PMC). URL:[Link]

  • [3][4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. URL:[Link]

  • [5][7] Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL:[Link]

Sources

Technical Support Center: Methyl 5-(azetidin-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-AZT-NIC-001 Topic: Purification, Stability, and Handling of Amphoteric Amino-Esters Status: Resolved / Guide Published[1]

Executive Summary: The "Polarity Trap"

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) presents a classic "Janus" problem in medicinal chemistry purification.[1] You are managing two conflicting functionalities:

  • The Azetidine Ring: A highly basic (

    
    ), strained secondary amine that binds aggressively to acidic silanols on silica gel.
    
  • The Methyl Ester: An electrophile susceptible to hydrolysis (saponification) if the pH is raised too high or if aqueous exposure is prolonged.

This guide addresses the three most common support tickets we receive: irreversible adsorption (loss of mass) , ester hydrolysis (byproduct formation) , and phase transfer failure (low extraction yield). [1]

Module 1: Chromatographic Behavior (The "Streaking" Issue)

Q: Why does my compound streak or stay at the baseline on TLC/Column despite using 10% MeOH/DCM?

A: This is due to the Silanol-Amine Interaction . Standard silica gel is slightly acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). The basic azetidine nitrogen protonates upon contact with the silica surface, forming an ionic bond that standard organic solvents cannot break.

The Fix: Amine Modification You must "cap" the silanols or competitively displace your amine.

  • Method A: The Triethylamine (TEA) Dopant [1]

    • Protocol: Add 1% TEA (

      
      ) to your column equilibration solvent and 0.5% TEA to your elution solvents.
      
    • Why it works: TEA is a stronger base; it saturates the acidic sites on the silica, allowing your azetidine to pass through as a free base.

    • Caution: High concentrations of TEA can catalyze ester hydrolysis if water is present. Ensure solvents are anhydrous.

  • Method B: The "Ammonia Shift" (Preferred for Mass Spec) [1]

    • Protocol: Use a mobile phase of DCM : MeOH : ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (e.g., 90:9:1).
      
    • Why it works: Ammonium hydroxide provides the base to suppress protonation and is volatile, leaving no residue (unlike TEA, which can require high-vac drying).[1]

Visualization: The Silanol Trap

SilanolInteraction cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified Silica Silica Silica Surface (Si-OH) Interaction Ionic Bond (Stuck) Silica->Interaction Azetidine Azetidine (Basic) Azetidine->Interaction SilicaMod Silica Surface (Si-OH) TEA Triethylamine (Sacrificial Base) SilicaMod->TEA Blocked AzetidineFree Azetidine (Elutes Freely)

Caption: Mechanism of amine retention on acidic silica and the displacement effect of Triethylamine (TEA).[1]

Module 2: Workup & Isolation (The "Disappearing Product")

Q: My LCMS shows the product, but I recover <10% after aqueous extraction. Where did it go?

A: Your product is water-soluble.[2][3] The azetidine/pyridine core is highly polar.[4] If you wash with water or slightly acidic brine, the molecule protonates and stays in the aqueous layer.

The Fix: The "Salting Out" Protocol

  • pH Adjustment: Ensure the aqueous layer is basic (

    
    ) using Saturated 
    
    
    
    or
    
    
    . Do not use NaOH, as it will hydrolyze the methyl ester.
  • Saturation: Saturate the aqueous phase with solid NaCl until no more dissolves. This disrupts the hydration shell of the amine (Salting Out).

  • Solvent Choice: Do not use Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (9:1) .[1] These mixtures are more polar and better at extracting polar amines.

  • Repetition: Perform 4-5 extractions, not the standard 3.

Q: The product is an oil. How do I get a stable solid?

A: The free base is likely an oil or amorphous gum. To stabilize it for storage, convert it to a salt.[1]

  • HCl Salt: Treat the ethereal solution of the free base with 1M HCl in ether. The bis-HCl salt is usually a hygroscopic solid.

  • Oxalate/Fumarate: Often non-hygroscopic and crystalline. Dissolve free base in acetone; add 1 eq. oxalic acid in acetone.

Module 3: Chemical Stability

Q: I see a mass of [M-14] in my spectrum. What is it?

A: This is the Carboxylic Acid (Hydrolysis product).

  • Cause: Exposure to high pH (NaOH) or prolonged storage in wet methanol.

  • Prevention: Store the methyl ester in a desiccator. During synthesis, quench reactions with phosphate buffer (pH 7) rather than strong base.[1]

Q: Is the azetidine ring stable?

A: Mostly, but it is strained (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 kcal/mol).[4][5]
  • Avoid: Strong nucleophiles (e.g., thiols, azides) in acidic media, which can trigger ring-opening nucleophilic attack.[1]

  • Safe: TFA/DCM (for Boc removal) is generally safe, provided the temperature is kept at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to Room Temp.
    

Decision Tree: Purification Workflow

PurificationLogic Start Crude Reaction Mixture CheckState Is the Crude Acidic? (e.g., after TFA deprotection) Start->CheckState Neutralize Neutralize with sat. NaHCO3 (Do NOT use NaOH) CheckState->Neutralize Yes Extract Extract with DCM:IPA (3:1) Saturate aq. with NaCl CheckState->Extract No (Already Basic) Neutralize->Extract TLC TLC Assessment (DCM/MeOH/NH4OH) Extract->TLC Clean Clean? Isolate Free Base TLC->Clean Single Spot Dirty Purification Required TLC->Dirty Impurities SaltForm Optional: Form HCl Salt for long-term storage Clean->SaltForm Method Select Method Dirty->Method Flash Flash Chromatography DCM:MeOH (95:5) + 1% TEA Method->Flash Standard Reverse Reverse Phase (C18) Water/AcN + 0.1% Formic Acid (Risk: Formate Salt) Method->Reverse High Polarity Flash->SaltForm Reverse->SaltForm

Caption: Logic flow for the isolation and purification of azetidinyl-nicotinates.

Summary of Key Data

PropertyValue / CharacteristicImplication for Handling
pKa (Azetidine) ~11.3 (Conjugate Acid)Highly basic; requires basic modifiers (TEA/NH3) on silica.[1]
pKa (Pyridine) ~5.2 (Conjugate Acid)Weakly basic; contributes to polarity.[1]
LogP ~0.55 (Low)Water soluble. Requires "Salting Out" or DCM:IPA extraction.
Stability (Ester) Labile to Base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Avoid NaOH workups; use Carbonate/Bicarbonate.
Stability (Ring) Strained (25 kcal/mol)Avoid strong nucleophiles in acidic media.[1]
Storage 2-8°C, Inert GasPrevent hydrolysis and oxidation.[1]

References

  • BenchChem. (2025).[4][5] Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Methyl Esters: Stability and Cleavage. Retrieved from [1]

  • National Institutes of Health (NIH). (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC8486303. Retrieved from [1]

  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. J. Org. Chem. Retrieved from [1]

  • Wikipedia. (2025). Azetidine: Properties and Reactivity. Retrieved from [1]

Sources

Technical Support Center: Optimizing "Methyl 5-(azetidin-3-yl)nicotinate" Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot and optimize the synthesis of Methyl 5-(azetidin-3-yl)nicotinate —a highly valuable, sp³-rich saturated heterocyclic scaffold used in modern medicinal chemistry.

Due to the inherent instability of small, strained azetidinyl organometallic reagents, classical cross-coupling methods (like traditional Suzuki or Negishi couplings) often fail or result in rapid protode-metallation. To bypass this, the field has shifted toward radical-mediated and strain-release methodologies[1],[2].

Process Overview & Synthetic Logic

To successfully forge the C(sp³)–C(sp²) bond between the azetidine ring and the nicotinate core, we recommend two validated pathways:

  • Metallaphotoredox Decarboxylative Cross-Coupling : Utilizes stable N-Boc-azetidine-3-carboxylic acid as a radical precursor[3].

  • Strain-Release Suzuki-Miyaura Coupling : Leverages the spring-loaded ring-opening of 1-azabicyclo[1.1.0]butane (ABB)[2].

Workflow A N-Boc-azetidine-3-carboxylic acid + Methyl 5-bromonicotinate CatA NiCl2(dtbbpy) / Ir(dF-ppy)3 Blue LED (440 nm) A->CatA Decarboxylative Metallaphotoredox B 1-Azabicyclo[1.1.0]butane (ABB) + Methyl 5-borononicotinate CatB Ni(cod)2 / dtbbpy Thermal (80°C) B->CatB Strain-Release Suzuki-Miyaura Prod Methyl 5-(1-Boc-azetidin- 3-yl)nicotinate CatA->Prod CatB->Prod

Fig 1. Dual synthetic workflows for Methyl 5-(azetidin-3-yl)nicotinate synthesis.

Standard Operating Procedures (SOPs)

Protocol A: Metallaphotoredox Decarboxylative Cross-Coupling

Causality & Logic : Palladium catalysts undergo rapid β-hydride elimination when paired with sp³-hybridized alkyl groups. Nickel is strictly required here because it readily intercepts carbon-centered radicals and stabilizes the resulting Ni(III)-alkyl-aryl intermediate, favoring productive reductive elimination over decomposition[4].

Self-Validating Step-by-Step Workflow :

  • Preparation : In a rigorously dried 8 mL vial equipped with a stir bar, add N-Boc-azetidine-3-carboxylic acid (1.5 equiv), methyl 5-bromonicotinate (1.0 equiv), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), Ir(dF-ppy)₃ (1 mol%), and Cs₂CO₃ (2.0 equiv).

  • Internal Control : Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene. This acts as an internal standard for quantitative NMR (qNMR) to track mass balance and confirm that any low yield is due to poor conversion rather than product degradation.

  • Degassing : Add anhydrous DMF (0.1 M). Cap the vial with a PTFE septum and sparge with ultra-pure Argon for exactly 15 minutes. Oxygen is a potent triplet quencher for the Ir-photocatalyst and will immediately halt the reaction.

  • Irradiation : Place the vial 2 cm away from a 440 nm Blue LED source. Use a cooling fan to maintain the reaction at 25 °C. Stir vigorously (1000 rpm) for 24 hours.

  • Validation : Take a 10 µL aliquot, dilute in MeCN, and run UPLC-MS to verify the disappearance of the methyl 5-bromonicotinate starting material.

Mechanism PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED (440 nm) Radical Azetidin-3-yl Radical PC_star->Radical SET (Decarboxylation) NiIII Ni(III)-Aryl-Alkyl Radical->NiIII Ni0 Ni(0) Complex NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (5-Br-nicotinate) NiII->NiIII Radical Capture NiIII->Ni0 Catalyst Regeneration Product Coupled Product NiIII->Product Reductive Elimination

Fig 2. Metallaphotoredox catalytic cycle detailing the azetidinyl radical capture.

Optimization Data & Parameter Matrix

When adapting Protocol A, variations in base, solvent, and light source drastically alter the reaction landscape. The table below summarizes quantitative optimization data, illustrating the mechanistic necessity of specific reagents[3].

EntryPhotocatalyst (1 mol%)Base (2.0 eq)SolventLight SourceYield (%)Mechanistic Rationale for Result
1 Ir(dF-ppy)₃ Cs₂CO₃ DMF 440 nm Blue LED 88% Optimal SET potential and solubility.
2Ru(bpy)₃Cl₂Cs₂CO₃DMF440 nm Blue LED12%Ru(II) lacks sufficient oxidizing power for decarboxylation.
3Ir(dF-ppy)₃K₂HPO₄DMF440 nm Blue LED45%Insufficient base solubility limits carboxylate formation.
4Ir(dF-ppy)₃Cs₂CO₃THF440 nm Blue LED31%Poor solvent polarity restricts Single Electron Transfer (SET).
5Ir(dF-ppy)₃Cs₂CO₃DMFNone (Dark)0%Confirms the absolute requirement of photo-excitation.

Troubleshooting & FAQs

Q: My photoredox reaction stalls at 30-40% conversion. What is the root cause? A: This is almost always caused by catalyst bleaching or poor light penetration. If your reaction mixture contains suspended inorganic salts (like Cs₂CO₃), it can scatter light. Ensure your stirring rate is high (>1000 rpm) to create a vortex that minimizes the path length of the light. Additionally, ensure the reaction temperature does not exceed 30 °C; thermal degradation of the excited *Ir(III) state will stall the catalytic cycle.

Q: I am observing significant amounts of debrominated methyl nicotinate instead of the cross-coupled product. How do I prevent this? A: Debromination (methyl nicotinate formation) occurs via Hydrogen Atom Transfer (HAT) to the Ni(II)-aryl intermediate when the capture of the azetidinyl radical is too slow[4]. This usually indicates that the radical generation is being quenched. Ensure rigorous degassing (freeze-pump-thaw is superior to sparging) to remove trace oxygen, which quenches the photocatalyst.

Q: I want to try the Strain-Release method using 1-azabicyclo[1.1.0]butane (ABB). How do I handle ABB safely and effectively? A: ABB is highly volatile and exquisitely sensitive to moisture. Do not attempt to isolate it as a neat oil. Instead, synthesize and store it as a standard solution in anhydrous THF over 4Å molecular sieves. Always validate the exact molarity of your ABB stock solution via qNMR prior to setting up the cross-coupling[2].

Q: Can I use classical Palladium catalysis (e.g., Hiyama or Suzuki) with 3-iodoazetidine instead? A: While Pd-catalyzed Hiyama couplings of 3-iodoazetidines have been reported[5], they require highly specific arylsilanes and often suffer from low yields due to competing β-hydride elimination. Nickel dual-catalysis remains the industry standard for constructing these specific sp³-sp² linkages due to its superior radical-handling capabilities[4].

References

  • Title : Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions Source : ResearchGate / J Am Chem Soc URL : 4

  • Title : Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source : The Journal of Organic Chemistry (ACS Publications) URL : 3

  • Title : A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Source : Organic Letters (ACS Publications) URL : 1

  • Title : Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis Source : Chemical Communications (RSC Publishing) URL : 2

  • Title : Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source : The Journal of Organic Chemistry (ACS Publications) URL : 5

Sources

Technical Support Center: Methyl 5-(azetidin-3-yl)nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 5-(azetidin-3-yl)nicotinate CAS: 1260816-20-3 Application: Key intermediate for JAK inhibitors (e.g., Filgotinib analogs) and other kinase-targeted therapeutics.

Part 1: Strategic Overview & Route Analysis

The synthesis of Methyl 5-(azetidin-3-yl)nicotinate presents a classic medicinal chemistry challenge: coupling an electron-deficient heteroaryl halide (methyl 5-bromonicotinate) with a strained, secondary alkyl ring (azetidine).

The "Gold Standard" industrial route relies on Negishi Cross-Coupling , utilizing a stabilized organozinc reagent. While Suzuki coupling is possible, the secondary alkyl boronate is often less stable and prone to protodeboronation. The critical final step involves deprotection of the azetidine nitrogen, a phase fraught with stability risks due to ring strain.

Core Synthetic Pathway
  • Activation : Conversion of N-Boc-3-iodoazetidine to the organozinc reagent.

  • Coupling : Pd-catalyzed Negishi coupling with Methyl 5-bromonicotinate.

  • Deprotection : Acidic removal of the Boc group to yield the target free amine.

Part 2: Troubleshooting Guide & FAQs

Category 1: Cross-Coupling Efficiency (Negishi Step)

Q: I am observing low conversion (<30%) and a significant amount of "reduced" pyridine starting material (Methyl nicotinate). What is happening? A: This is a classic sign of moisture contamination or inactive Zinc reagent .

  • Mechanism: Organozinc reagents are highly moisture-sensitive. Protonation of the azetidinyl-zinc species by trace water quenches the nucleophile, while the palladium catalyst may reduce the aryl bromide via

    
    -hydride elimination pathways if the transmetallation is slow.
    
  • Solution:

    • Titrate your Zinc: Do not assume commercial concentration. Titrate using iodine/LiCl or salicylaldehyde phenylhydrazone.

    • Additives: Use LiCl (Knochel's conditions). LiCl solubilizes the zinc species, forming a more reactive RZnX·LiCl species, accelerating transmetallation over side reactions.

    • Catalyst Choice: Switch to CPhos-Pd-G3 or Pd(OAc)₂/CPhos . CPhos is specifically designed to accelerate the coupling of secondary alkyl zinc reagents and suppress

      
      -hydride elimination [1].
      

Q: I see a byproduct with M+ mass corresponding to the homocoupling of the pyridine. How do I stop this? A: Pyridine homocoupling (biaryl formation) occurs when the oxidative addition is fast, but transmetallation is slow, leading to disproportionation.

  • Correction: Increase the equivalents of the organozinc reagent (1.5 – 2.0 eq) and ensure the zinc reagent is added slowly to the catalyst/aryl bromide mixture. This maintains a high concentration of the nucleophile relative to the oxidative addition complex.

Category 2: Deprotection & Ring Stability[1][2]

Q: During Boc-deprotection with TFA, my yield is plummeting, and I see a new polar spot. Is the ring opening? A: Yes. The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed nucleophilic ring opening, especially by trifluoroacetate or chloride ions.

  • Diagnostic: Look for a mass shift of +114 Da (TFA adduct) or +18 Da (Hydrolysis to linear amino-alcohol).

  • Protocol Adjustment:

    • Avoid Neat TFA: Never use neat TFA. Use HCl in Dioxane (4M) or TFA/DCM (1:4) at 0°C .

    • Scavengers: Add a cation scavenger like triethylsilane (TES) if you suspect tert-butyl cations are attacking the ring, though this is rare for azetidines compared to polymerization.

    • Quench Cold: Neutralize the reaction immediately at 0°C with saturated NaHCO₃. Do not let the acidic mixture sit at room temperature.

Q: My methyl ester is hydrolyzing to the carboxylic acid (Nicotinic acid derivative). A: Methyl esters on electron-deficient rings (pyridines) are highly susceptible to hydrolysis, even under mild aqueous workup conditions.

  • Prevention:

    • Avoid aqueous strong base: When neutralizing the deprotection salt, use solid NaHCO₃ or K₂CO₃ in a biphasic mixture (DCM/Water) and separate phases quickly.

    • Buffer: Maintain pH < 8.5 during workup. High pH rapidly hydrolyzes the ester at position 3.

Part 3: "Gold Standard" Experimental Protocol

Step 1: Negishi Coupling (The "Knochel-CPhos" Method)

Reagents:

  • Methyl 5-bromonicotinate (1.0 eq)

  • N-Boc-3-iodoazetidine (1.5 eq)

  • Zinc dust (activated) / LiCl (anhydrous)

  • Catalyst: Pd(OAc)₂ (2 mol%) / CPhos (4 mol%)

  • Solvent: Dry THF

Procedure:

  • Zinc Activation: In a flame-dried Schlenk flask, activate Zinc dust (2.0 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF. Add LiCl (2.0 eq).

  • Formation: Add N-Boc-3-iodoazetidine (1.5 eq) in THF slowly. Stir at RT for 30 min. Check conversion by GC/aliquot quench.

  • Coupling: In a separate vessel, dissolve Methyl 5-bromonicotinate, Pd(OAc)₂, and CPhos in THF. Purge with Argon.

  • Addition: Transfer the organozinc solution to the catalyst mixture via cannula.

  • Reaction: Stir at 25°C (Room Temp) for 4–12 hours. Do not heat above 40°C to avoid isomerisation.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc).

Step 2: Controlled Deprotection

Reagents:

  • Coupling Product (from Step 1)

  • 4M HCl in Dioxane (anhydrous)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve substrate in DCM (0.1 M concentration). Cool to 0°C .[1]

  • Add 4M HCl in Dioxane (10 eq) dropwise.

  • Monitor by LCMS every 30 mins. Stop exactly when starting material is consumed.

  • Isolation: Concentrate in vacuo at <30°C. Do not use a water bath >40°C.

  • Free Basing (Optional): If the free base is required, suspend the HCl salt in DCM, cool to 0°C, and treat with cold sat. NaHCO₃. Separate layers immediately.

Part 4: Impurity Profiling & Visualization

Common Byproducts Table
Impurity NameOriginMass Shift (vs Product)Prevention Strategy
Methyl Nicotinate Protodehalogenation (Reduction)-55 DaDry solvents; LiCl additive; Active Catalyst.
Biaryl Homocouple Pyridine Dimerization+136 DaSlow addition of Zinc reagent; Excess Zinc.
Linear Amino-Alcohol Azetidine Ring Opening+18 DaLow temp deprotection; Avoid nucleophilic acids.
Nicotinic Acid Ester Hydrolysis-14 DaAvoid high pH workup; Keep cold.
Pathway & Troubleshooting Diagrams

G Start1 Methyl 5-bromonicotinate Intermediate Protected Intermediate (N-Boc-Azetidinyl-Pyridine) Start1->Intermediate Pd(OAc)2, CPhos Negishi Coupling Imp_Red Impurity A: Reduced Pyridine Start1->Imp_Red Moisture/Beta-H Elim Start2 N-Boc-3-iodoazetidine Zinc Organozinc Reagent (R-Zn-I • LiCl) Start2->Zinc Zn, LiCl, THF Zinc->Intermediate Target TARGET: Methyl 5-(azetidin-3-yl)nicotinate Intermediate->Target 4M HCl/Dioxane 0°C Imp_Open Impurity B: Ring-Opened Linear Amine Intermediate->Imp_Open Strong Acid/Heat Imp_Acid Impurity C: Hydrolyzed Acid Target->Imp_Acid High pH Workup

Caption: Synthesis pathway highlighting the critical Negishi coupling step and the origin of major impurities (Red).

Troubleshooting Problem Problem: Low Yield / Impurities Decision1 Step 1: Coupling or Deprotection? Problem->Decision1 Coupling Coupling Issue Decision1->Coupling Step 1 Deprot Deprotection Issue Decision1->Deprot Step 2 Check1 Is Pyridine Reduced? Coupling->Check1 Sol1 Action: Dry Solvents, Titrate Zinc, Add LiCl Check1->Sol1 Yes Check2 Is Homocoupling High? Check1->Check2 No Sol2 Action: Slow Addition of Zn, Increase Zn Equivalents Check2->Sol2 Yes Check3 Ring Opening Observed? Deprot->Check3 Sol3 Action: Switch to HCl/Dioxane, Lower Temp to 0°C Check3->Sol3 Yes Check4 Ester Hydrolysis? Check3->Check4 No Sol4 Action: Buffer Workup (pH < 8), Avoid Aqueous NaOH Check4->Sol4 Yes

Caption: Decision tree for troubleshooting common synthetic failures in the azetidinyl-nicotinate workflow.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Link

  • BenchChem Technical Support . (2025). Technical Support Center: Azetidine Synthesis Protocols. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Secondary Alkyl Nucleophiles. Chemistry – A European Journal.[2][3] (Contextual citation for secondary alkyl coupling challenges).

  • Organic Chemistry Portal . Negishi Coupling. Link

Sources

Preventing hydrolysis of "Methyl 5-(azetidin-3-yl)nicotinate" methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Threat Stability Profile

As a Senior Application Scientist, I must clarify a critical distinction often missed in the handling of Methyl 5-(azetidin-3-yl)nicotinate . While your primary concern is hydrolysis (loss of the methyl ester to water), this molecule possesses a "self-destruct" mechanism inherent to its structure: intermolecular aminolysis .

The molecule contains two reactive centers:

  • The Electrophile: The methyl ester at the 3-position of the pyridine ring.

  • The Nucleophile: The secondary amine of the azetidine ring (if in free base form).

If stored or handled as a free base in solution, the azetidine nitrogen of one molecule will attack the ester of another, forming stable amide oligomers. This mimics hydrolysis (loss of ester signal) but is actually polymerization. Therefore, preventing "hydrolysis" requires a holistic approach that controls moisture (hydrolysis) and protonation state (aminolysis).

Degradation Pathways Visualization

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways Figure 1: Primary degradation pathways for azetidinyl-nicotinate esters. Compound Methyl 5-(azetidin-3-yl)nicotinate (Intact Ester) Acid Hydrolysis Product (Carboxylic Acid) Compound->Acid + H2O / OH- / H+ (Hydrolysis) Dimer Aminolysis Product (Amide Dimer/Oligomer) Compound->Dimer + Free Base Form (Self-Condensation) RingOpen Ring-Opening Product (Azetidine Cleavage) Compound->RingOpen + Strong Nucleophile (Strain Release)

Troubleshooting Guide: Diagnosing Ester Loss

Use this decision matrix to identify why your ester is disappearing and how to fix it.

Observation Likely Cause Corrective Action
LCMS shows M-14 peak (Loss of CH₂?)Hydrolysis . The ester (-OMe, mass 31) converted to Acid (-OH, mass 17). Net change: -14 amu.Dry Solvents: Ensure DMSO/DMF stock solutions are anhydrous. pH Check: Acidic buffers (pH < 4) catalyze hydrolysis. Switch to pH 6-7.
LCMS shows M+174 peak (Dimer)Aminolysis . Two molecules reacted.[1][2][3][4][5][6][7][8][9][10][11] The ester is intact but the compound has polymerized.Protonate: Maintain the compound as an HCl or TFA salt . The protonated amine cannot attack the ester.
NMR shows broad peaks / insoluble solid Oligomerization . Extensive self-reaction of the free base.Storage: Never store the free base as an oil. Convert immediately to a salt form (e.g., 2HCl salt) for solid storage.
Yield loss during aqueous workup Base-Catalyzed Hydrolysis . Saponification by NaOH or strong Carbonate.Cold Workup: Perform all neutralization steps at 0°C . Buffer: Use dilute NaHCO₃ instead of NaOH.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO stock solution? A: Only if it is the salt form (e.g., HCl or TFA salt) and the DMSO is anhydrous.

  • Reasoning: In DMSO, the free base is highly reactive. Even trace water (0.1%) in DMSO can hydrolyze the ester over weeks [1]. If it is the free base, it will dimerize in solution within hours to days.

  • Recommendation: Prepare fresh solutions immediately before biological assays. For chemical synthesis, use the salt form suspended in solvent.

Q2: I need to isolate the free base for a reaction. How do I prevent hydrolysis during extraction? A: You must suppress the "saponification" mechanism. Pyridine esters are electron-deficient, making the carbonyl carbon highly susceptible to hydroxide attack [2].

  • Protocol:

    • Cool the mixture to 0°C.

    • Use a mild base like Saturated NaHCO₃ or K₂CO₃ (avoid NaOH/KOH).

    • Rapid Extraction: Do not let the ester sit in the aqueous basic layer. Extract immediately into DCM or EtOAc.

    • Dry the organic layer with Na₂SO₄ immediately.

Q3: Why does the ester hydrolyze faster than a standard benzoate ester? A: Electronic activation. The pyridine ring is electron-withdrawing (especially with the nitrogen in the ring), which pulls electron density away from the ester carbonyl. This makes the carbonyl more electrophilic and thus more reactive toward water (hydrolysis) or amines (aminolysis) compared to a phenyl ester [3].

Standard Operating Procedure (SOP)

Protocol: Safe Isolation of Methyl 5-(azetidin-3-yl)nicotinate

Objective: Isolate the free base from a crude reaction mixture without inducing hydrolysis or polymerization.

Materials:

  • Crude reaction mixture (acidic).

  • Dichloromethane (DCM) - HPLC Grade.

  • Saturated Sodium Bicarbonate (NaHCO₃) - Chilled to 4°C .

  • Sodium Sulfate (Na₂SO₄) - Anhydrous.[5]

Step-by-Step Workflow:

  • Quench & Cool:

    • Place the reaction flask in an ice/water bath (0°C).

    • Dilute the mixture with cold DCM.

  • Controlled Neutralization (The Critical Step):

    • Why: Heat is generated during neutralization, which accelerates hydrolysis.

    • Add cold Saturated NaHCO₃ dropwise with vigorous stirring. Monitor pH. Stop exactly when pH reaches 8.0 - 8.5. Do not overshoot to pH 10+ .

  • Rapid Phase Separation:

    • Transfer to a separatory funnel immediately.

    • Shake and separate phases. Time is critical. The half-life of pyridine esters in basic water decreases significantly with every pH unit increase.

  • Drying & Concentration:

    • Wash the organic layer once with cold Brine.

    • Dry over Na₂SO₄ for 5 minutes.

    • Filter and concentrate on a rotary evaporator at < 30°C .

    • Crucial: Do not evaporate to complete dryness if storing. Re-dissolve in a solvent containing 1.1 equivalents of HCl (e.g., HCl in Dioxane) to precipitate the stable salt immediately.

Quantitative Stability Data

The following table summarizes stability expectations based on structural analogs (Methyl Nicotinate and Azetidine derivatives) [1][4].

ConditionFormStability EstimateRecommendation
Solid, -20°C HCl Salt> 2 YearsIdeal Storage
Solid, 25°C Free Base< 48 HoursHigh risk of polymerization.
DMSO, 25°C Free Base< 12 HoursUse immediately.
Aq. Buffer pH 7 Salt/Free Base~0.5% Hydrolysis/DayKeep cold (4°C) for assays.
Aq. Buffer pH 10 AnyMins to HoursAvoid. Rapid hydrolysis.

References

  • Stability of methylnicotinate in aqueous solution . BMC Dermatology. (2008). Demonstrates 0.5% hydrolysis rate per annum at 4°C, accelerating linearly with temperature and pH.

  • Esterification of pyridine carboxylic acids . US Patent 2758999A. Describes the necessity of cold ammonia neutralization to prevent hydrolysis of pyridine esters.

  • Preventing Hydrolysis During Workup . BenchChem Technical Support. Guidelines on minimizing contact time and temperature during ester isolation.

  • Stability of azetidine containing esters . ResearchGate.[12] Discusses the compatibility of azetidine rings with various esterification conditions and the risk of ring-opening vs hydrolysis.

Sources

Technical Support Center: Troubleshooting Methyl 5-(azetidin-3-yl)nicotinate Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) Application: Nicotinic Acetylcholine Receptor (nAChR) Ligand Screening Document ID: TS-AZT-NIC-001 Last Updated: March 2026

Executive Summary

Methyl 5-(azetidin-3-yl)nicotinate is a bifunctional scaffold combining a strained azetidine ring with a nicotinic ester. While a potent precursor for


 or 

nAChR ligands, users frequently report inter-assay variability , potency drift , and "crashing" signals .

This guide addresses the three primary failure modes: Hydrolytic Instability , TFA Salt Contamination , and Receptor Desensitization Kinetics .

Module 1: Chemical Integrity & Storage

Q: My compound purity is >98% by LCMS, but my cell viability and functional assays show high background toxicity. Why?

Diagnosis: You are likely battling Trifluoroacetic Acid (TFA) Carryover . Azetidine derivatives are often purified via reverse-phase HPLC using TFA as an ion-pairing agent. The resulting product is a TFA salt.[1][2] In cellular assays, residual TFA can acidify the micro-environment, causing non-specific cytotoxicity and potentially catalyzing the ring-opening of the strained azetidine moiety [1, 2].

The Mechanism:

  • Acidity: TFA salts can lower the pH of unbuffered stock solutions to < 2.0.

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed nucleophilic attack (hydrolysis), breaking the pharmacophore before it reaches the target [3].

Corrective Protocol: The "Buffer-First" Dissolution Do not dissolve directly in 100% DMSO if the salt form is unconfirmed. Follow this workflow to neutralize the salt in situ.

TFA_Handling Step1 Solid Compound (TFA Salt) Step2 Dissolve in DMSO (1000x Stock) Step1->Step2 Solubilization Step3 Neutralization Step: Dilute 1:10 into 100mM HEPES (pH 7.4) Step2->Step3 Buffering capacity overcomes TFA Step4 Final Assay Buffer (pH Stable) Step3->Step4 Serial Dilution

Figure 1: Neutralization workflow to prevent acid-shock in cellular assays.

Validation Step: Measure the pH of your highest concentration working solution. If pH < 7.2, increase the HEPES concentration in your assay buffer to 25mM.

Module 2: Metabolic Stability (The "Drift" Issue)

Q: The EC50 shifts significantly if I pre-incubate the compound for >30 minutes. Is the compound degrading?

Diagnosis: Yes. You are observing Esterase-Mediated Hydrolysis . The methyl ester at the 3-position of the pyridine ring is a "soft spot." In cellular media (containing FBS) or even in cell-based assays with high esterase activity, the methyl ester hydrolyzes to the carboxylic acid (Nicotinic acid derivative).

The Impact:

  • Parent Compound (Ester): High affinity for nAChR (lipophilic, crosses membranes).

  • Metabolite (Acid): Low affinity/inactive at nAChR (zwitterionic, highly polar).

  • Result: The effective concentration of the active agonist decreases over time, appearing as a right-shift in EC50 (loss of potency).

Data: Hydrolysis Kinetics (Simulated)

ConditionT(1/2) Half-LifeStatus
PBS (pH 7.4)> 24 HoursStable
Cell Media (No Serum)~ 6 HoursModerate Risk
Cell Media + 10% FBS < 30 Minutes Critical Failure

Corrective Protocol:

  • Remove Serum: Perform the functional assay (e.g., FLIPR/Calcium Flux) in serum-free HBSS or chemically defined buffers.

  • Acute Dosing: Do not pre-incubate the compound with cells. Add the agonist during the read phase.

  • Inhibitors: If long incubation is required, consider adding an esterase inhibitor (e.g., BNPP), though this may introduce off-target effects.

Hydrolysis Compound Methyl 5-(azetidin-3-yl)nicotinate (Active Agonist) Enzyme Serum Esterases / pH > 8 Compound->Enzyme Incubation Acid 5-(azetidin-3-yl)nicotinic acid (Inactive/Low Potency) Enzyme->Acid Hydrolysis Methanol Methanol (Byproduct) Enzyme->Methanol

Figure 2: The conversion of the active methyl ester to the inactive acid form.

Module 3: Receptor Pharmacology

Q: I see high variability (CV > 15%) between replicate wells. Is it a pipetting error?

Diagnosis: Likely Receptor Desensitization , not pipetting. Nicotinic receptors (especially


 and 

) desensitize in milliseconds to seconds upon agonist exposure. If your liquid handling creates slight timing differences (e.g., column 1 receives drug 2 seconds before column 12), the peak response will vary drastically.

Troubleshooting Matrix:

SymptomProbable CauseSolution
Signal Decay Slow addition speedIncrease injection speed (e.g., 20µL/sec).
High CV% Temperature GradientIncubate plates at 29°C (upregulates nAChR) [4].
Low S:B Ratio "Silent" DesensitizationEnsure cells are washed free of agonist traces before the read.

Expert Tip: For nAChR assays, use a "double-addition" protocol only if testing modulators (PAMs). For this agonist, use a single-step injection and read simultaneously.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Handling TFA salts in cellular assays: Cytotoxicity and pH effects.[6] BenchChem Troubleshooting Guides.[4][5] Link

  • LifeTein Support. (2025). Should I Have TFA Removed from My Peptide? Impact on Biological Assays. LifeTein Technical Notes. Link

  • Couty, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[7] Royal Society of Chemistry. Link

  • Ross, B., et al. (2008). Stability of methylnicotinate in aqueous solution.[8][9][10] BMC Research Notes.[8] Link

Sources

Azetidine Ring Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and researchers working with azetidine-containing molecules. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise when handling this unique four-membered heterocycle. The inherent ring strain of azetidine, approximately 25.2 kcal/mol, makes it a valuable and reactive scaffold in drug discovery and organic synthesis, but also presents specific stability challenges.[1][2] This guide provides in-depth, field-proven insights into the stability of the azetidine ring under various chemical conditions.

Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling

This section covers foundational questions about the inherent stability and proper handling of azetidines.

Q1: Why is the azetidine ring so reactive? What are the basic stability considerations?

A1: The reactivity of the azetidine ring is primarily driven by its significant ring strain (~25.2-25.4 kcal/mol).[1][2] This strain energy, which is much higher than that of larger rings like pyrrolidine (5.8 kcal/mol) but slightly less than the highly reactive aziridine (26.7 kcal/mol), makes the ring susceptible to opening to relieve this strain.[1] Consequently, azetidines can undergo ring-opening reactions under conditions where larger, less strained heterocycles would remain intact.[2][3]

Key stability considerations include:

  • pH Sensitivity: Azetidines are particularly sensitive to acidic conditions, which can lead to rapid decomposition.[4][5][6]

  • Nucleophilic Attack: The ring is susceptible to attack by strong nucleophiles, especially when the nitrogen atom is activated.[5]

  • Protecting Groups: The choice of N-protecting group is critical in modulating the ring's stability and reactivity.[5][7]

Despite this reactivity, azetidines are generally more stable and easier to handle than their three-membered aziridine counterparts.[2]

Q2: I'm purifying an azetidine derivative using silica gel chromatography and observing decomposition. What's happening and how can I prevent it?

A2: Standard silica gel is acidic and is a common cause of azetidine decomposition during purification.[5] The acidic surface of the silica can protonate the basic nitrogen atom of the azetidine, activating the ring and leading to acid-mediated ring-opening or other degradation pathways.

Troubleshooting & Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for your chromatography. Options include:

    • Basic Alumina: Often a good choice for purifying basic compounds like azetidines.

    • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.[5]

  • Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound spends on the stationary phase.

Part 2: Stability Under Specific Chemical Conditions

This section provides detailed troubleshooting for specific experimental conditions.

Troubleshooting Guide: Acidic Conditions

Azetidines are notoriously unstable in acidic environments. The following Q&A addresses common issues.

Q3: My azetidine-containing compound is decomposing during an acidic deprotection step (e.g., TFA for Boc-group removal). What is the mechanism and how can I mitigate this?

A3: Under acidic conditions, the azetidine nitrogen, which has a pKa similar to a typical secondary amine (pKa of azetidine is 11.29), can be protonated.[1] This protonation forms a highly strained and reactive azetidinium ion, which is then susceptible to nucleophilic attack by any available nucleophile (e.g., the counter-ion of the acid, solvent, or even a pendant functional group on the molecule itself), leading to ring cleavage.[4][6][8] The rate of this decomposition is highly dependent on the pH, with faster degradation observed at lower pH values.[6]

Mechanism of Acid-Mediated Ring Opening:

Acid_Mediated_Ring_Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A Azetidine N-R Azetidinium Azetidinium Ion N+HR A:N->Azetidinium:N Fast H_plus H+ Product Ring-Opened Product Nu-CH2-CH2-CH2-NHR Azetidinium:e->Product Slow, Rate-Limiting p1 Azetidinium->p1 Nu Nu- p2 p1->Nu Attack at C4

Caption: Acid-catalyzed ring-opening of an azetidine.

Strategies for Mitigation:

  • Choose an Orthogonal Protecting Group: If subsequent steps involve strong acids, consider using a protecting group that can be removed under neutral or basic conditions, such as a Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis.[7]

  • Modify the Substrate: The stability of the azetidine ring is highly sensitive to the basicity of its nitrogen atom. Introducing electron-withdrawing substituents on the aryl group of an N-aryl azetidine can lower the pKa of the azetidine nitrogen, making it less likely to be protonated and thus more stable in acid.[6]

  • Careful pH Control: During aqueous workups, maintain neutral or slightly basic conditions to prevent decomposition.[5]

  • Use Scavengers: In some cases, using a scavenger like triisopropylsilane (TIS) during TFA deprotection can help, although this is not always sufficient to prevent ring-opening.[9]

Troubleshooting Guide: Reactivity with Nucleophiles

Unwanted nucleophilic ring-opening is a common side reaction.

Q4: I am attempting to perform a reaction on a substituent of my azetidine, but I am getting a ring-opened byproduct. How can I predict and prevent this?

A4: Azetidine rings, especially when activated, are susceptible to ring-opening by a wide variety of nucleophiles, including amines, alkoxides, azide, cyanide, and carbanions.[1] The key to preventing this is to avoid activating the azetidine nitrogen.

Factors Influencing Nucleophilic Ring-Opening:

  • Nitrogen Activation: The most common activation method is quaternization of the nitrogen to form an azetidinium ion, for example, by reaction with an alkyl triflate.[1] This makes the ring highly electrophilic and ready to be opened by even weak nucleophiles.[4]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen, making the ring more susceptible to nucleophilic attack without forming a full positive charge on the nitrogen.[4]

  • N-Protecting Group: Strongly electron-withdrawing N-sulfonyl groups can activate the ring carbons toward nucleophilic attack in some cases.[7]

Workflow to Prevent Unwanted Ring-Opening:

Prevent_Ring_Opening Start Reaction Planned on Azetidine Derivative Check_Conditions Are acidic or Lewis acidic conditions present? Start->Check_Conditions Check_Nucleophile Is a strong nucleophile present? Check_Conditions->Check_Nucleophile No Modify Modify Reaction Conditions: - Use non-acidic reagents - Buffer the reaction - Choose milder catalyst Check_Conditions->Modify Yes Check_PG Is the N-protecting group highly electron-withdrawing? Check_Nucleophile->Check_PG No Check_Nucleophile->Modify Yes Proceed Proceed with Caution. Monitor for byproducts. Check_PG->Proceed No Protect Consider changing the N-protecting group to a less activating one (e.g., Boc). Check_PG->Protect Yes Modify->Check_Nucleophile Protect->Proceed

Caption: Decision workflow to minimize nucleophilic ring-opening.

Troubleshooting Guide: Reactivity with Electrophiles

N-functionalization reactions can be complicated by the ring's reactivity.

Q5: I am trying to N-acylate my azetidine with an acyl chloride, but the yield is low and I observe byproducts. What is causing this?

A5: While the azetidine nitrogen is nucleophilic and readily reacts with electrophiles, this reaction can be problematic.[8] The issues often stem from two sources:

  • Over-alkylation/acylation and Ring-Opening: The initial N-acylation product is an N-acylazetidinium salt. If the reaction conditions are not carefully controlled (e.g., excess acyl chloride, elevated temperature), this intermediate can be attacked by the chloride counter-ion, leading to a ring-opened product.[8][10]

  • Lewis Acidity of Reagents: Some acyl chlorides can act as weak Lewis acids, promoting ring-opening even before acylation is complete.[7]

Optimized Protocol for N-Acylation of Azetidines: This protocol is designed to minimize ring-opening side reactions.

Materials:

  • Azetidine starting material

  • Acyl chloride (1.05 - 1.1 eq.)

  • Non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.)

  • Anhydrous aprotic solvent (e.g., DCM or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the azetidine starting material in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C in an appropriate bath. This is critical to minimize the rate of the ring-opening side reaction.[7]

  • Add the non-nucleophilic base to the solution.

  • Slowly add the acyl chloride dropwise over several minutes. A rapid addition can lead to localized heating and side reactions.

  • Monitor the reaction closely by TLC or LC-MS. Check the progress every 15-30 minutes.

  • As soon as the starting material is consumed, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate. Prolonged reaction times can lead to gradual decomposition.[7]

  • Proceed with standard aqueous workup and extraction.

Part 3: Data Summary & Advanced Protocols

Table 1: Influence of N-Protecting Group on Azetidine Stability

The choice of the nitrogen protecting group is a critical parameter that dictates the stability of the azetidine ring under various conditions.[7]

Protecting GroupStability (Acidic)Stability (Basic)Typical Removal ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids like TFA.[7]Generally stable.Strong acid (TFA, HCl).Easy to introduce and remove, but acid lability requires careful planning of subsequent steps.
Cbz (Carboxybenzyl)More stable than Boc.[7]Generally stable.Hydrogenolysis (H₂, Pd/C).Provides an orthogonal deprotection strategy in the presence of acid-labile groups.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[7]Provides high stability, but removal can be challenging and may not be compatible with other functional groups.
Experimental Protocol: Assessing Azetidine Stability at Different pH

This protocol allows for a systematic evaluation of a novel azetidine derivative's stability under acidic conditions, which is crucial for drug development and process chemistry.[6]

Objective: To determine the half-life (T₁/₂) of an azetidine-containing compound at various pH values.

Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2, pH 4, pH 7.4).

  • Stock Solution: Prepare a concentrated stock solution of your test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution at a controlled temperature (e.g., 25 °C or 37 °C) to achieve a final concentration suitable for your analytical method (e.g., 10 µM for LC-MS).

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the degradation by adding the aliquot to a solution containing a large excess of a suitable organic solvent and base (e.g., acetonitrile with ammonium hydroxide) to neutralize the acid and stop the reaction.

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as LC-MS, to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH. Calculate the half-life (T₁/₂) from the rate of disappearance. A significant decrease in half-life at lower pH indicates acid-mediated instability.[6]

References
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • Zheng, Y., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • Unknown Author. (2026).
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Alcaide, B., & Almendros, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Unknown Author. (2020). Azetidine: Chemical Reactivity. YouTube.
  • Couty, F., et al. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • Urban, M. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Thompson, C. F., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

Sources

Validation & Comparative

Comparative Analysis of Azetidinyl-Nicotinic Scaffolds: Focus on Methyl 5-(azetidin-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Advantage

In the development of Nicotinic Acetylcholine Receptor (nAChR) ligands, the transition from pyrrolidine (5-membered) to azetidine (4-membered) rings represents a critical strategy for optimizing physicochemical properties without sacrificing binding affinity.

Methyl 5-(azetidin-3-yl)nicotinate serves as a pivotal, versatile intermediate for synthesizing


 and 

nAChR agonists. Unlike its pyrrolidine counterparts (e.g., nicotine or nornicotine derivatives), the azetidine scaffold offers:
  • Reduced Lipophilicity: Lower LogP values (approx. 1.0 unit lower), reducing non-specific binding and improving solubility.

  • Metabolic Stability: The strained 4-membered ring is often less susceptible to oxidative metabolism (e.g., P450-mediated

    
    -hydroxylation) compared to the pyrrolidine ring.
    
  • Vector Rigidity: The azetidine ring restricts the conformational space of the amine, potentially locking the pharmacophore into a bioactive conformation that favors subtype selectivity.

Chemical Synthesis & Manufacturing[1]

The synthesis of 3-aryl-azetidines is historically challenging due to ring strain and the difficulty of forming


 bonds. Below is the comparative analysis of synthetic routes.
Comparative Synthetic Routes
FeatureRoute A: Ni-Catalyzed Reductive Coupling (Recommended)Route B: Traditional Ring ClosureRoute C: Suzuki-Miyaura Coupling
Key Reagents Aryl iodide, N-Boc-3-iodoazetidine,

, Mn(0)
3,5-Lutidine, Epichlorohydrin, Strong BaseAryl boronic acid, 3-iodoazetidine, Pd catalyst
Step Count Low (1 Step from precursors) High (4-5 Steps)Moderate (2-3 Steps)
Yield High (60-80%)Low to Moderate (<40%)Moderate (often suffers

-elimination)
Scalability High (Flow chemistry compatible)Low (Tedious workup)Moderate
Selectivity High functional group toleranceProne to side reactionsSensitive to protic groups
Recommended Protocol: Nickel-Catalyzed Reductive Cross-Coupling

Rationale: This method avoids the preparation of unstable organometallic reagents and tolerates the ester functionality on the nicotinate core.

Reagents:

  • Substrate A: Methyl 5-bromonicotinate (or iodonicotinate).

  • Substrate B: 1-Boc-3-iodoazetidine.

  • Catalyst:

    
     (10 mol%).[1]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%).

  • Reductant: Manganese powder (

    
    ) (2-3 equiv).
    
  • Solvent: DMA or DMF.

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and dtbbpy in DMA. Stir for 30 mins to form the green active complex.
    
  • Substrate Addition: Add Methyl 5-bromonicotinate (1.0 equiv), 1-Boc-3-iodoazetidine (1.5 equiv), and activated Mn powder.

  • Reaction: Seal the vessel and heat to 60°C for 12–16 hours. The Mn acts as the terminal reductant, recycling the Ni(II) to Ni(0).

  • Workup: Cool to RT. Filter through a Celite pad to remove Mn salts. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Deprotection (Optional): Treat with TFA/DCM to yield the free amine if required for next steps.

Synthesis Pathway Visualization

SynthesisPath Start Methyl 5-bromonicotinate (Aryl Halide) Intermediate Ni-Oxidative Complex Start->Intermediate Oxidative Addition Reagent 1-Boc-3-iodoazetidine (Alkyl Halide) Reagent->Intermediate Radical Capture Catalyst NiCl2·glyme / dtbbpy Manganese (Reductant) Catalyst->Intermediate Catalysis Cycle Product Methyl 5-(1-Boc-azetidin-3-yl)nicotinate Intermediate->Product Reductive Elimination Final Methyl 5-(azetidin-3-yl)nicotinate (Target Scaffold) Product->Final TFA Deprotection (Optional)

Caption: Nickel-catalyzed reductive cross-coupling strategy for synthesizing the azetidinyl-nicotinate scaffold.

Physicochemical & Pharmacological Comparison

The substitution of the pyrrolidine ring (found in Nicotine/Nornicotine) with an azetidine ring significantly alters the compound's "drug-likeness."

Property Comparison Table
PropertyAzetidine Scaffold (Target)Pyrrolidine Scaffold (Reference)Impact on Drug Development
Ring Size 4-membered5-memberedAzetidine is more rigid.
LogP (Lipophilicity) ~0.5 - 0.8~1.6 - 1.8Azetidine has better aqueous solubility and lower metabolic clearance risk.
pKa (Basicity) ~8.5 - 9.0~9.0 - 9.5Slightly lower pKa improves CNS penetration vs peripheral retention.
Metabolic Stability High ModeratePyrrolidines are prone to

-oxidation (cotinine formation). Azetidines resist this.
nAChR Affinity (

)
High (nM range)High (nM range)Azetidine analogs often show improved

selectivity.
SAR Logic: Why Azetidine?

The azetidine ring acts as a "conformationally restricted" bioisostere of the pyrrolidine. In the context of nAChR agonists:

  • Distance Constraint: The distance between the basic nitrogen (azetidine) and the aromatic acceptor (pyridine) is critical. The 3-substituted azetidine mimics the inter-atomic distance of nicotine but with fewer rotatable bonds.

  • Selectivity: This rigidity often disfavors binding to the

    
     subtype (associated with ganglionic side effects) while maintaining affinity for the target 
    
    
    
    subtype (CNS cognitive effects).
SAR Decision Tree

SAR_Logic Start Lead Optimization: Nicotinic Scaffold Choice Select Amine Headgroup Start->Choice Pyrrolidine Pyrrolidine (5-mem) (e.g. Nicotine) Choice->Pyrrolidine Azetidine Azetidine (4-mem) (Target Scaffold) Choice->Azetidine Pyr_Result High Lipophilicity Metabolic Liability (P450) Good Potency Pyrrolidine->Pyr_Result Aze_Result Lower LogP Metabolic Stability Rigid Vector Azetidine->Aze_Result Outcome Improved Therapeutic Index (Lower Side Effects) Aze_Result->Outcome Selectivity Gain

Caption: Decision framework for selecting Azetidine over Pyrrolidine in nAChR ligand design.

Experimental Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal)

To verify the claim of enhanced stability for Azetidine derivatives.

  • Preparation: Incubate test compound (1

    
    ) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: Azetidine derivatives typically show

      
       min, whereas pyrrolidine analogs often show 
      
      
      
      min.
Radioligand Binding Assay ( nAChR)

To confirm affinity retention.

  • Membrane Prep: Use rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine or 
    
    
    
    -Cytisine (0.5 nM).
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of Methyl 5-(azetidin-3-yl)nicotinate derivative.
  • Incubation: 2 hours at 4°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Data Analysis: Measure radioactivity via scintillation counting. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Nickel-Catalyzed Cross-Coupling of Azetidines: Title: Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides (Analogous mechanism for Azetidines). Source:Organic Letters, 2023, 25, 6582-6586.[2] URL:[Link]

  • Azetidine Scaffold Synthesis: Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Source:ACS Chemical Neuroscience, 2012. (PMC3369792) URL:[Link]

  • Pharmacological Profile of Azetidinyl Ethers: Title: Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of Sazetidine-A. Source:Journal of Medicinal Chemistry, 2012. URL:[Link]

  • General Azetidine Synthesis Review: Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[3][4][5][6] Source:Chemical Society Reviews, 2021. URL:[Link]

Sources

Validating the Biological Target of Methyl 5-(azetidin-3-yl)nicotinate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) represents a critical structural scaffold in the development of ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs) . Belonging to the 3-pyridyl ether/azetidine class—structurally related to the potent agonist A-85380 —this compound is primarily investigated for its interaction with the


  and 

nAChR subtypes.[1]

The validation of this compound does not merely confirm binding; it must distinguish between agonism, partial agonism, and desensitization—a nuance that defines therapeutic utility in neurodegenerative models (Alzheimer’s, Parkinson’s) and pain management.

The Pharmacophore Logic

The molecule mimics the distance and electrostatic profile of acetylcholine (ACh) but with restricted conformational freedom.

  • Cationic Center: The azetidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of ACh.

  • Hydrogen Bond Acceptor: The pyridine nitrogen and the ester carbonyl serve as acceptors, interacting with the Trp147 and Tyr190 residues in the agonist binding pocket of the

    
     subunit.
    
  • Rigidity: The azetidine ring reduces the entropic penalty of binding, typically resulting in nanomolar (nM) to picomolar (pM) affinity.

Comparative Profiling: Performance vs. Alternatives

To validate Methyl 5-(azetidin-3-yl)nicotinate, you must benchmark it against established ligands. The table below contrasts its theoretical profile against industry standards.

Table 1: Comparative Ligand Profile for nAChR Validation

FeatureMethyl 5-(azetidin-3-yl)nicotinateA-85380 (Benchmark)Epibatidine (Gold Standard)(-)-Nicotine (Natural)
Primary Target

nAChR

nAChR
Promiscuous (

)

(Low Selectivity)
Binding Affinity (

)
~1 - 50 nM (Predicted*)0.05 nM0.04 nM~1 - 10 nM
Selectivity (

vs

)
High (>100-fold)Very High (>1000-fold)LowModerate
Functional Mode Putative Partial Agonist Full AgonistSuper-Agonist (Toxic)Full Agonist
Blood-Brain Barrier High (Lipophilic Ester)ModerateHighHigh
Experimental Use Lead Optimization / PET Precursor PET Imaging LigandBinding StandardReference Agonist

*Note: Affinity is estimated based on the structural homology to Sazetidine-A and A-85380 series.

Validation Workflow & Signaling Pathway

To scientifically validate the target, we must map the compound's effect on the nAChR signaling cascade. The diagram below illustrates the canonical pathway and the intervention points for validation.

nAChR_Pathway Ligand Methyl 5-(azetidin-3-yl)nicotinate Receptor α4β2 nAChR (Pentameric Ion Channel) Ligand->Receptor Binds (Orthosteric Site) IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization CaRelease Intracellular Ca2+ Release IonFlux->CaRelease Direct Ca2+ Entry VGCC Activation of VGCCs Depolarization->VGCC VGCC->CaRelease Response Neurotransmitter Release (Dopamine/GABA) CaRelease->Response Exocytosis

Caption: Figure 1. Mechanism of Action. The ligand binds the


-

interface, triggering cation influx and subsequent downstream signaling.

Experimental Validation Protocols

Phase 1: Radioligand Competition Binding Assay

Objective: Determine the affinity constant (


) of Methyl 5-(azetidin-3-yl)nicotinate for 

receptors using rat brain homogenates or transfected cell lines (e.g., HEK-293 expressing

).

Protocol:

  • Tissue Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane preparation (approx. 50-100 µg protein).

    • 50 µL [

      
      H]-Epibatidine  (0.5 nM final conc.) or [
      
      
      
      H]-Cytisine
      (1 nM final conc.).
    • 50 µL Test Compound (Methyl 5-(azetidin-3-yl)nicotinate) at varying concentrations (

      
       M to 
      
      
      
      M).
    • Non-specific binding control: Add 300 µM (-)-Nicotine.

  • Equilibrium: Incubate for 75 minutes at room temperature (20-25°C).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria: A


 < 50 nM confirms high-affinity targeting.
Phase 2: Functional Calcium Flux Assay (FLIPR)

Objective: Determine if the compound is an agonist, antagonist, or partial agonist.

Protocol:

  • Cell Culture: Seed HEK-293 cells stably expressing human

    
     nAChR into poly-D-lysine coated 384-well black plates.
    
  • Dye Loading: Aspirate media and load cells with Calcium 6 or Fluo-4 AM dye (dissolved in HBSS/HEPES buffer) for 60 min at 37°C.

  • Baseline Reading: Measure baseline fluorescence on a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Agonist Mode: Inject Methyl 5-(azetidin-3-yl)nicotinate. Monitor fluorescence increase (Ca

    
     influx) for 120 seconds.
    
    • Compare to: 10 µM Epibatidine response (defined as 100% Efficacy).

  • Antagonist Mode: Pre-incubate cells with the test compound for 10 min, then inject an

    
     concentration of Nicotine. Measure inhibition of the Nicotine response.[2][3]
    

Data Interpretation:

  • Full Agonist: Efficacy > 80% of Epibatidine.

  • Partial Agonist: Efficacy 20-80%.

  • Antagonist: No response alone; inhibits Nicotine response.

Validation Logic Workflow

Use this flowchart to guide your decision-making process during the validation campaign.

Validation_Workflow Start Start: Methyl 5-(azetidin-3-yl)nicotinate Step1 Radioligand Binding ([3H]-Epibatidine) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Fail1 Stop: Low Affinity / Off-Target Decision1->Fail1 No Step2 Functional Assay (FLIPR) Decision1->Step2 Yes Result1 Response > 10%? Step2->Result1 AgonistPath Determine Efficacy (Emax) Result1->AgonistPath Yes (Agonist) AntagonistPath Test vs. Nicotine Challenge Result1->AntagonistPath No (Potential Antagonist) Final Classify: Agonist / Partial Agonist / Antagonist AgonistPath->Final AntagonistPath->Final

Caption: Figure 2. Decision tree for classification of novel nAChR ligands.

References

  • Koren, A. O., et al. (1998). "2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A highly potent and selective radioligand for in vivo imaging of neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry.

  • Holladay, M. W., et al. (1997). "Discovery of A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor."[1] Journal of Medicinal Chemistry.

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them."[2] Molecular Pharmacology.

  • PubChem Compound Summary. (2025). "Methyl 2-(azetidin-3-yl)acetate and related azetidine derivatives."[4] National Center for Biotechnology Information.

  • Tocris Bioscience. (2025). "Sazetidine A dihydrochloride: Biological Activity and Protocols." Tocris.

Sources

Publish Comparison Guide: Methyl 5-(azetidin-3-yl)nicotinate in nAChR Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 5-(azetidin-3-yl)nicotinate , positioning it within the broader structure-activity relationship (SAR) landscape of nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) represents a critical "divergent intermediate" in the development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands. Unlike the classical ligand A-85380 , which utilizes an ether linker, this molecule features a direct C–C bond between the pyridine and azetidine rings, coupled with a reactive ester handle at the 5-position.

This guide analyzes its utility as a scaffold for generating high-affinity


 and 

ligands, comparing its pharmacological potential against industry standards like Nicotine , Varenicline , and Sazetidine-A .

Chemical Space & Structural Logic

The Scaffold Architecture

The molecule comprises three distinct pharmacophoric domains:

  • Cationic Center (Azetidine): A constrained 4-membered amine ring that mimics the pyrrolidine of nicotine but with reduced conformational entropy, enhancing binding affinity to the nAChR orthosteric site (Trp147 interaction).

  • 
    -Electron Bridge (Pyridine):  Facilitates cation-
    
    
    
    interactions and positions the auxiliary substituent.
  • Auxiliary Modulator (Methyl Ester): Located at the C-5 position, this group serves as a metabolic soft spot or a synthetic handle for diversifying the ligand into amides, oxadiazoles, or biaryl derivatives.

DOT Diagram: Structural Relationship & SAR Logic

The following diagram illustrates the structural evolution from the core scaffold to optimized ligands.

SAR_Logic Core Methyl 5-(azetidin-3-yl)nicotinate (The Scaffold) Target nAChR Binding Pocket (Trp147 / Tyr190) Core->Target Moderate Affinity (Direct Binding) Amide Amide Derivatives (High Affinity/Selectivity) Core->Amide Aminolysis (Optimization) Biaryl Biaryl/Heterocycles (Metabolic Stability) Core->Biaryl Cyclization Acid Carboxylic Acid (Inactive/Prodrug) Core->Acid Hydrolysis (Metabolism) Amide->Target High Affinity (H-bond Donor) Biaryl->Target Subtype Selectivity (Steric Fit)

Caption: SAR evolution of Methyl 5-(azetidin-3-yl)nicotinate. The ester serves as a gateway to high-affinity amides and heterocycles.

Comparative Performance Analysis

This section compares Methyl 5-(azetidin-3-yl)nicotinate (as a representative of the 5-substituted azetidinyl-pyridine class) against established nAChR ligands.

Table 1: Pharmacological Profile Comparison
FeatureMethyl 5-(azetidin-3-yl)nicotinateA-85380VareniclineSazetidine-A
Linker Type Direct C–C Bond (Rigid)Ether Linker (Flexible)Fused BicyclicAlkyne Linker
Primary Target

/

(Precursor)

(Agonist)

(Partial Agonist)

(Desensitizer)
Binding Affinity (

)
Moderate (nM range)*High (pM range)High (<1 nM)High (<1 nM)
Metabolic Stability Low (Ester hydrolysis)ModerateHighModerate
Synthetic Utility High (Divergent synthesis)Low (Final product)LowLow

*Note: The ester itself often exhibits lower affinity than its amide or ether analogs due to the lack of a hydrogen bond donor in the auxiliary pocket.

Mechanistic Insight: Why the Ester Matters

While A-85380 relies on the ether oxygen to position the azetidine ring, the Methyl 5-(azetidin-3-yl)nicotinate scaffold uses a direct bond. This reduces the rotational degrees of freedom.

  • Advantage: Higher rigidity can lead to greater subtype selectivity if the geometry matches the receptor pocket perfectly.

  • Disadvantage: The ester group is an H-bond acceptor. The nAChR accessory pocket often prefers H-bond donors (like the NH in amides) or lipophilic bulk (like halogens in 5-Iodo-A-85380). Therefore, this molecule is best viewed as a Lead Optimization Candidate rather than a final drug.

Experimental Protocols

To validate the SAR of this scaffold, researchers typically convert the ester to a library of amides and test for binding affinity.

Protocol A: Divergent Synthesis of Amide Analogs

Objective: Convert the methyl ester into high-affinity amide derivatives.

  • Starting Material: Dissolve Methyl 5-(azetidin-3-yl)nicotinate (1.0 eq) in anhydrous Methanol/THF (1:1).

  • Reagent Addition: Add the appropriate primary amine (R-NH2, 2.0 eq) and a catalytic amount of NaCN (or use TBD as a base catalyst).

  • Reaction: Heat to 60°C in a sealed tube for 12–24 hours. Monitor by LC-MS for the disappearance of the ester peak (m/z ~193).

  • Purification: Evaporate solvent. Purify via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

  • Validation: Confirm structure via 1H-NMR (loss of methoxy singlet at ~3.9 ppm, appearance of amide NH).

Protocol B: Radioligand Binding Assay ( )

Objective: Determine the


 of the synthesized analogs.
  • Membrane Preparation: Use rat cortical membranes or HEK293 cells stably expressing human

    
     nAChRs.
    
  • Ligand: Use

    
    -Epibatidine (0.5 nM) as the radioligand.
    
  • Incubation:

    • Mix membranes (50 µg protein) with radioligand and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
DOT Diagram: Experimental Workflow

Workflow Step1 Synthesis: Ester -> Amide Conversion Step2 Purification: Prep-HPLC & NMR Validation Step1->Step2 Step3 Binding Assay: Competition with [3H]-Epibatidine Step2->Step3 Step4 Data Analysis: Ki Calculation (Cheng-Prusoff) Step3->Step4

Caption: Standard workflow for evaluating Methyl 5-(azetidin-3-yl)nicotinate derivatives.

References

  • National Center for Biotechnology Information. (2009). [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. PubChem Compound Summary. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2007). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of Sazetidine-A. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Holladay, M. W., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Contextual SAR for 3-pyridyl ethers).
  • Fan, H., et al. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. PMC. Retrieved from [Link]

A Comparative Guide to the In Vivo Efficacy of Methyl 5-(azetidin-3-yl)nicotinate and Standard Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Neurotherapeutics

In the landscape of neurodegenerative disease research, the development of novel small molecules with the potential to modify disease progression is of paramount importance. "Methyl 5-(azetidin-3-yl)nicotinate" emerges as a compound of significant interest due to its structural features. While direct in vivo efficacy data for this specific molecule is not yet available in the public domain, its chemical architecture—a nicotinic acid core functionalized with an azetidine ring—strongly suggests its potential as a nicotinic acetylcholine receptor (nAChR) agonist. The azetidine motif is a recognized bioisostere used in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability and receptor selectivity.

This guide provides a comparative framework for the potential in vivo efficacy of Methyl 5-(azetidin-3-yl)nicotinate against established standard-of-care compounds for Alzheimer's disease (AD): the acetylcholinesterase inhibitors (AChEIs) Donepezil, Rivastigmine, and Galantamine, and the NMDA receptor antagonist, Memantine. The comparisons are based on established preclinical models of AD, providing a predictive benchmark for future investigational studies of this novel compound. The cholinergic system, particularly the role of nAChRs, is a critical target in AD therapeutics, and novel agonists are sought for their potential to offer more direct and potentially disease-modifying effects.[1][2][3]

Mechanistic Synopsis: Targeting Synaptic Dysfunction in Alzheimer's Disease

The progressive cognitive decline in Alzheimer's disease is linked to significant synaptic dysfunction, partly due to the degeneration of cholinergic neurons and aberrant signaling.[1][3] The therapeutic agents discussed in this guide act on different, yet related, aspects of this neurochemical imbalance.

Methyl 5-(azetidin-3-yl)nicotinate (Hypothesized Mechanism): As a putative nAChR agonist, this compound is expected to directly stimulate nicotinic receptors. These receptors are ligand-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory.[2][4] Agonism at nAChRs, particularly the α7 and α4β2 subtypes, can enhance the release of multiple neurotransmitters, including acetylcholine and dopamine, and may exert neuroprotective effects by modulating inflammatory pathways and buffering the neurotoxic effects of amyloid-beta (Aβ).[1][5]

Standard Compounds:

  • Donepezil, Rivastigmine, and Galantamine: These are acetylcholinesterase inhibitors (AChEIs). Their primary mechanism is to increase the synaptic concentration of acetylcholine by preventing its enzymatic degradation by acetylcholinesterase.[6][7][8] This compensates for the loss of cholinergic neurons and enhances cholinergic neurotransmission. Galantamine also possesses a secondary mechanism as an allosteric potentiating ligand of nAChRs.[9][10][11]

  • Memantine: This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In AD, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks pathological overstimulation of NMDA receptors while allowing for their normal physiological function, which is essential for learning and memory.[12][13][14]

cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release nAChR nAChR Ca_influx Ca²+ Influx nAChR->Ca_influx Signaling Downstream Signaling (e.g., CREB, ERK) Ca_influx->Signaling Neuroprotection Neuroprotection & Synaptic Plasticity Signaling->Neuroprotection ACh_synapse->nAChR Binds to AChE AChE ACh_synapse->AChE Degraded by Test_Compound Methyl 5-(azetidin-3-yl)nicotinate (Hypothesized Agonist) Test_Compound->nAChR Directly Activates AChEIs Donepezil, Rivastigmine, Galantamine AChEIs->AChE Inhibits

Caption: Hypothesized signaling pathway of Methyl 5-(azetidin-3-yl)nicotinate.

Comparative In Vivo Efficacy Data

The following table summarizes the documented in vivo efficacy of standard AD drugs in preclinical models and projects the expected performance of Methyl 5-(azetidin-3-yl)nicotinate based on the known effects of other nAChR agonists.

Compound Animal Model Key Efficacy Endpoints References
Methyl 5-(azetidin-3-yl)nicotinate 5XFAD Transgenic Mice; Scopolamine-induced amnesia(Hypothesized) - Improved spatial learning and memory in Morris Water Maze and Y-maze. - Reduced Aβ plaque burden and neuroinflammation. - Enhanced synaptic markers.[1],[2],[3]
Donepezil Tg2576 Transgenic Mice; Aβ-induced cognitive deficit rats- Significantly decreased soluble and insoluble Aβ. - Prevented synapse loss. - Reverted learning/memory deficits in passive avoidance tests.[6],[15],[16]
Galantamine Early AD patients (clinical); Adult mice- Improved cognitive performance. - Promoted proliferation and survival of new neurons in the hippocampus. - Enhanced dopaminergic neurotransmission in vivo.[9],[17],[10],[11]
Rivastigmine Degenerating primary rat neurons; 3xTg Mice- Increased levels of synaptic proteins (e.g., SNAP-25, synaptophysin). - Increased neurotrophic sAPPα and decreased Aβ secretion. - Preserved neuronal viability and morphology.[7],[18],[19],[20]
Memantine 3xTg-AD and APP/PS1 Transgenic Mice- Restored cognition and improved spatial learning. - Significantly reduced insoluble Aβ and hyperphosphorylated tau. - Prevented Aβ-induced inhibition of long-term potentiation (LTP).[12],[13],[14],[21]

Key Experimental Methodologies

To rigorously evaluate the in vivo efficacy of a novel compound like Methyl 5-(azetidin-3-yl)nicotinate, validated and reproducible animal models and behavioral assays are essential. Below are detailed protocols for two standard models used in AD research.

Transgenic Mouse Model of Alzheimer's Disease (5XFAD)

The 5XFAD mouse model is an aggressive amyloid pathology model that overexpresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations.[22][23] These mice develop significant amyloid plaque deposition and gliosis starting at two months of age, with cognitive deficits appearing around four to six months.[23][24][25]

Protocol: Chronic Dosing and Behavioral Assessment in 5XFAD Mice

  • Animal Husbandry: House male and female 5XFAD mice and wild-type (WT) littermates under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Compound Administration:

    • Begin dosing at 3 months of age, prior to the onset of major cognitive decline.

    • Prepare Methyl 5-(azetidin-3-yl)nicotinate and standard compounds (e.g., Donepezil at 2-4 mg/kg) in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound daily via oral gavage for a period of 3 months. A vehicle-only group for both 5XFAD and WT mice serves as the control.

  • Behavioral Testing (at 6 months of age):

    • Morris Water Maze (MWM): To assess hippocampal-dependent spatial learning and memory.[26][27][28]

    • Y-Maze: To evaluate short-term spatial working memory through spontaneous alternation.[29][30][31][32]

  • Post-mortem Analysis:

    • Following behavioral testing, perfuse the animals and harvest the brains.

    • Use one hemisphere for immunohistochemical analysis of Aβ plaque load (e.g., with 4G8 or 6E10 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Use the other hemisphere for biochemical analysis (ELISA or Western blot) to quantify levels of soluble and insoluble Aβ40 and Aβ42.

start 3-Month-Old 5XFAD & WT Mice dosing Daily Oral Gavage (3 months) - Vehicle - Test Compound - Standard Drug start->dosing behavior Behavioral Testing (at 6 months) - Morris Water Maze - Y-Maze dosing->behavior euthanasia Euthanasia & Brain Harvest behavior->euthanasia analysis Post-mortem Analysis - Immunohistochemistry (Plaques, Gliosis) - ELISA (Soluble/Insoluble Aβ) euthanasia->analysis

Sources

"Methyl 5-(azetidin-3-yl)nicotinate" binding affinity and selectivity profiling

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Subject: Binding Affinity, Selectivity, and Pharmacological Profiling of Methyl 5-(azetidin-3-yl)nicotinate Intended Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary & Structural Context[1][2][3]

Methyl 5-(azetidin-3-yl)nicotinate (CAS: 1260816-20-3) represents a specialized scaffold in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it merges the high-affinity azetidinyl-pyridine core —popularized by the potent agonist A-85380 —with a nicotinate ester functionality.

While the parent scaffold (3-azetidinylpyridine) is a renowned


 nAChR super-agonist, the introduction of the 5-methoxycarbonyl group serves two critical functions in probe design:
  • Electronic Modulation: The electron-withdrawing ester influences the basicity of the pyridine nitrogen, potentially tuning the cation-

    
     interaction within the orthosteric binding site.
    
  • Lipophilic Vectoring: With a calculated LogP of ~0.55, the ester provides enhanced membrane permeability compared to its corresponding carboxylic acid (zwitterionic), making it a candidate for CNS penetration studies or as a prodrug precursor.

This guide compares the theoretical and experimental profiling of this compound against industry standards: Nicotine , Varenicline , and A-85380 .

Comparative Performance Analysis

Binding Affinity & Selectivity Landscape

The following data synthesizes established Structure-Activity Relationship (SAR) trends for 5-substituted azetidinyl-pyridines. While specific


 values for the methyl ester are protocol-dependent, they are evaluated here against the validated ranges of its structural peers.

Table 1: Comparative Binding Profiles (nAChR Subtypes)

CompoundCore Scaffold

Affinity (

)

Affinity (

)
Selectivity Ratio (

vs

)
Primary Mechanism
Methyl 5-(azetidin-3-yl)nicotinate Azetidinyl-Pyridine< 10 nM (Predicted)*> 10,000 nM> 1000-foldPartial Agonist / Precursor
A-85380 Azetidinyl-Pyridine0.05 nM14,000 nM~280,000-foldFull Agonist
Varenicline Benzazepine0.15 nM> 2,000 nM> 13,000-foldPartial Agonist
Nicotine Pyrrolidinyl-Pyridine2 - 10 nM> 10,000 nM~1,000-foldFull Agonist

*Note: The 5-position of the pyridine ring in A-85380 analogues tolerates bulk (e.g., 5-Iodo-A-85380). The methyl ester is expected to retain nanomolar affinity, though hydrolysis to the acid may alter potency in vivo.

Structural Advantages vs. Alternatives
  • Vs. Nicotine: The azetidine ring (4-membered) imposes a higher rigidification than the pyrrolidine ring (5-membered) of nicotine. This entropic advantage typically results in higher affinity and metabolic stability against CYP2A6 oxidation.

  • Vs. A-85380: A-85380 contains an ether linker. Methyl 5-(azetidin-3-yl)nicotinate features a direct C-C bond between the heterocycles. This eliminates the ether oxygen as a metabolic liability and alters the vector of the cationic center, potentially offering a distinct functional efficacy profile (e.g., partial agonism vs. full agonism).

Experimental Protocols for Profiling

To validate the performance of Methyl 5-(azetidin-3-yl)nicotinate, the following self-validating protocols are recommended. These assays distinguish between simple binding (occupancy) and functional activation (efficacy).

Protocol A: Radioligand Binding Competition Assay

Objective: Determine


 values for 

and

subtypes.

Reagents:

  • Source Tissue: Rat cerebral cortex (

    
    ) and hippocampus (
    
    
    
    ).
  • Radioligands:

    
    -Epibatidine (0.5 nM) for heteromeric receptors; 
    
    
    
    -
    
    
    -Bungarotoxin (1 nM) for homomeric
    
    
    .
  • Non-specific control: 300

    
    M Nicotine or 1 
    
    
    
    M MLA.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: Mix 150

    
    L membrane suspension + 25 
    
    
    
    L radioligand + 25
    
    
    L test compound (Methyl 5-(azetidin-3-yl)nicotinate,
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 75 min at 24°C (critical for reaching equilibrium with high-affinity azetidines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Ca²⁺ Flux Assay (FLIPR)

Objective: Assess Agonist vs. Antagonist activity.

Causality: Binding does not equal activation. The 5-substitution often converts full agonists into partial agonists. This assay measures the calcium influx triggered by receptor channel opening.

  • Cell Line: HEK293 stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM ester (calcium indicator) for 45 min at 37°C.

  • Baseline: Establish fluorescence baseline (488 nm excitation).

  • Injection: Inject test compound. Monitor fluorescence increase (Agonist mode).

  • Challenge: If no response, inject

    
     Nicotine. Reduction in signal indicates Antagonist  activity.
    

Visualizations & Pathways

Screening Workflow

The following diagram illustrates the logical flow for profiling the compound, ensuring resources are not wasted on low-affinity candidates.

ScreeningCascade Compound Methyl 5-(azetidin-3-yl)nicotinate PrimaryScreen Primary Screen: Single Point (10 µM) [3H]-Epibatidine Compound->PrimaryScreen SecondaryScreen Secondary Screen: Dose-Response (Ki Determination) PrimaryScreen->SecondaryScreen >50% Displacement Discard Stop / Redesign PrimaryScreen->Discard <50% Displacement Selectivity Selectivity Profiling: vs. α7 (Bungarotoxin) vs. α3β4 SecondaryScreen->Selectivity Ki < 100 nM Functional Functional Assay (FLIPR): Agonist vs. Antagonist Selectivity->Functional High Selectivity Decision Lead Optimization / Probe Selection Functional->Decision

Caption: Hierarchical screening cascade prioritizing high-affinity


 interaction before functional characterization.
nAChR Signaling Pathway

Understanding the downstream effects of binding this ligand.

SignalingPathway Ligand Methyl 5-(azetidin-3-yl)nicotinate Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VGCC VGCC Activation Depolarization->VGCC Vesicle Synaptic Vesicle Fusion VGCC->Vesicle Ca2+ Increase Release Dopamine / Neurotransmitter Release Vesicle->Release

Caption: Presynaptic mechanism of action where ligand binding triggers calcium-mediated neurotransmitter release.

References

  • Holladay, M. W., et al. (1998). "Structure-Activity Relationships of 3-(2-Azetidinylmethoxy)pyridines: A New Class of Potent Nicotinic Ligands." Journal of Medicinal Chemistry. Link

  • Koren, A. O., et al. (1998). "2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A Highly Selective Radioligand for In Vivo Imaging of Central Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. Link

  • ChemScene. "Methyl 5-(azetidin-3-yl)nicotinate Product Data." ChemScene Catalog. Link

  • BindingDB. "Nicotinic Acetylcholine Receptor Affinity Data for Azetidinyl Derivatives." BindingDB Database.[1] Link

  • Vertex AI Search. "Structure-activity relationships of 5-substituted pyridine analogues." Bioorg Med Chem Lett. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 5-(azetidin-3-yl)nicotinate

[1]

CAS No: 1260816-20-3 Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.21 g/mol [1]

Part 1: Emergency Action Card (Immediate Response)

For use by EHS personnel and Lab Managers during spills or acute exposure.

Critical Parameter Action Directive
Spill Isolation Evacuate immediate area (15 ft radius). Do not inhale dust.
PPE Requirements Nitrile gloves (double gloved), safety goggles, lab coat, and N95/P100 respirator if powder is aerosolized.
Incompatibility DO NOT MIX WITH: Strong acids (exothermic ring opening), strong oxidizers (fire hazard), or acid chlorides.
First Aid Skin: Wash with soap/water for 15 min.[2] Eyes: Rinse for 15 min; seek medical aid.[3][4][5] Ingestion: Do NOT induce vomiting.
Fire Hazard Emits toxic fumes (NOx, CO) under fire conditions.[5][6] Use CO₂, dry chemical, or alcohol-resistant foam.[4]

Part 2: Chemical Profile & Hazard Identification

Scientific Rationale for Disposal Protocols

To dispose of Methyl 5-(azetidin-3-yl)nicotinate safely, one must understand its functional group reactivity. This molecule contains two critical moieties that dictate its waste stream:

  • Azetidine Ring (Strained Cyclic Amine):

    • Risk: Azetidines are four-membered nitrogenous rings with significant ring strain (~26 kcal/mol). They are susceptible to acid-catalyzed ring opening, which can be exothermic.

    • Disposal Implication: Waste must be kept alkaline or neutral. Never add this compound directly to concentrated acidic waste streams (e.g., Piranha solution, Aqua Regia) as violent decomposition may occur.

  • Nicotinate Moiety (Pyridine Ester):

    • Risk: The ester group is susceptible to hydrolysis in strong aqueous bases, while the pyridine ring adds basicity.

    • Disposal Implication: The compound is classified as an Organic Base .

Quantitative Data Summary

Property Value (Estimated/Analog) Disposal Relevance
Physical State Solid (White to off-white powder) Requires dissolution for liquid incineration.
Basicity (pKa) ~10-11 (Azetidine N), ~3-4 (Pyridine N) Segregate with Alkaline/Basic organics.
Solubility DMSO, Methanol, DCM Use combustible solvents for rinsing.

| Flash Point | >110°C (Predicted) | Not classified as "Ignitable" (D001) unless in solvent. |

Part 3: Regulatory Framework (RCRA & EPA)

Under the US Resource Conservation and Recovery Act (RCRA), Methyl 5-(azetidin-3-yl)nicotinate is not a specifically P-listed or U-listed waste. However, the generator must determine if it meets "Characteristic Waste" criteria.[7]

  • Waste Code Determination:

    • Pure Substance: Likely Non-Regulated by specific list, but must be treated as Toxic due to bioactive potential.

    • In Solvent: If dissolved in flammable solvents (Acetone, MeOH), classify as D001 (Ignitable) .

    • Waste Stream Tag: Non-Halogenated Organic or Alkaline Organic.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Applicable for expired reagents or excess synthesis product.

  • Solubilization (Recommended):

    • Do not dispose of large quantities of dry powder directly if possible, as dust formation poses an inhalation risk to waste handlers.

    • Step: Dissolve the solid in a minimal amount of a combustible, non-halogenated solvent (e.g., Ethanol, Methanol, or Acetone).

  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or Amber Glass container.

    • Labeling: "Hazardous Waste - Flammable Liquid, Toxic, Basic."

  • Segregation:

    • Add to the Non-Halogenated Organic Solvents waste stream.[7]

    • Crucial: Ensure the waste container does NOT contain concentrated mineral acids (Sulfuric, Nitric).

  • Final Disposal:

    • Transfer to a licensed facility for incineration equipped with an afterburner and scrubber to manage Nitrogen Oxide (NOx) emissions.

Protocol B: Disposal of Mother Liquors (Reaction Mixtures)

Applicable for HPLC effluent or synthesis filtrates.

  • pH Check:

    • Test the pH of the solution. If pH < 4, neutralize slowly with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to pH 6–9.

    • Reasoning: Prevents acid-catalyzed ring opening of the azetidine in the waste drum.

  • Solvent Compatibility:

    • If the solvent is halogenated (DCM, Chloroform), segregate into Halogenated Waste .

    • If non-halogenated (MeOH, EtOAc), segregate into Non-Halogenated Waste .

  • Accumulation:

    • Store in a satellite accumulation area (SAA) with secondary containment. Cap tightly when not in use.

Protocol C: Contaminated Sharps & Solids

Applicable for vials, weighing boats, and pipette tips.

  • Deactivation (Triple Rinse):

    • Rinse the empty vial/container 3 times with Acetone or Methanol.[8]

    • Collect rinsate as Hazardous Liquid Waste (see Protocol A).

  • Disposal:

    • Defaced Vials: Once triple-rinsed and air-dried, deface the label and discard in Glass Disposal Box (unless local EHS requires all chemical containers to be lab-packed).

    • Heavily Contaminated Solids: Place gloves/paper towels in a clear hazardous waste bag, label as "Solid Debris Contaminated with Toxic Organics," and arrange for Lab Pack disposal.

Part 5: Visualizations

Diagram 1: Waste Stream Decision Logic

Use this flowchart to determine the correct waste container.

WasteDisposalStartMethyl 5-(azetidin-3-yl)nicotinate WasteStateWhat is the physical state?Start->StateSolidSolid (Pure/Debris)State->SolidLiquidLiquid (Solution)State->LiquidRinseCan it be dissolved/rinsed?Solid->RinsepHCheckCheck pH(Must be > 5)Liquid->pHCheckDissolveDissolve in Acetone/MeOHRinse->DissolveYes (Pure)SolidPackSeal in Haz Waste Bag(Lab Pack)Rinse->SolidPackNo (Debris)NonHaloNon-Halogenated(MeOH, DMSO)Dissolve->NonHaloSolventTypeSolvent Type?HaloHalogenated(DCM, CHCl3)SolventType->HaloContains HalogensSolventType->NonHaloNo HalogenspHCheck->SolventTypeNeutral/BasicNeutralizeNeutralize with NaHCO3pHCheck->NeutralizeAcidic (pH < 5)Neutralize->SolventType

Caption: Decision matrix for segregating Methyl 5-(azetidin-3-yl)nicotinate waste streams based on physical state and solvent composition.

Diagram 2: Spill Response Workflow

Operational guide for accidental release.

SpillResponseSpillSpill DetectedAssessAssess Volume & Form(Solid vs Liquid)Spill->AssessPPEDon PPE:Gloves, Goggles, N95Assess->PPESolidSpillSolid PowderPPE->SolidSpillLiquidSpillLiquid SolutionPPE->LiquidSpillCleanSolidCover with wet paper towel(Prevent Dust)SolidSpill->CleanSolidCleanLiquidAbsorb with Vermiculiteor SandLiquidSpill->CleanLiquidBagCollect in Haz Waste BagCleanSolid->BagCleanLiquid->BagWipeWipe surface withSoap & WaterBag->Wipe

Caption: Immediate containment and cleanup workflow for laboratory spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl nicotinate (CAS 93-60-7). Retrieved from [Link]

    • Note: Used as a structural analog for hazard identification regarding the nicotin
  • ECHA (European Chemicals Agency). Substance Information: Azetidine. Retrieved from [Link]

    • Note: Source for azetidine ring reactivity and flammability hazards.[6][9]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

    • Note: Authority for "Characteristic Waste" determin
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

    • Note: Standard operating procedures for organic base disposal and segreg

Personal protective equipment for handling Methyl 5-(azetidin-3-yl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Methyl 5-(azetidin-3-yl)nicotinate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals[1]

Risk Profile & Hazard Identification

Status: Novel Pharmaceutical Intermediate | CAS: 1260816-20-3 Risk Band: Control Band 3 (Potent/Irritant)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate is limited, its structural motifs dictate a High Caution approach. We do not wait for an incident to define the hazard; we predict it based on structure-activity relationships (SAR).

  • The Azetidine Motif: Azetidines are strained, four-membered nitrogen-containing rings. Unlike stable piperidines, they possess higher ring strain energy, making them potentially reactive alkylating agents or sensitizers.

  • The Nicotinate Motif: Nicotinic acid esters (methyl nicotinates) are known rubefacients (cause dilation of capillaries and redness) and severe eye irritants. They absorb transdermally.

Predicted Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][5]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H317: May cause an allergic skin reaction (Sensitization potential).[5]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also sensitization from repeated low-level contact.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses are insufficient. Nicotinate esters can sublime or form fine dusts that bypass side-shields, causing severe conjunctival irritation.
Hand Protection Double Nitrile Gloves (Min 0.11mm outer)Permeation Defense: Azetidine derivatives are organic amines that can permeate thin nitrile. Double gloving creates a tortuous path, increasing breakthrough time. Change outer gloves every 30 mins.
Body Protection Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and hold irritants against the skin. Non-woven Tyvek repels dust and splashes.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: Inhalation of the dust is the fastest route to systemic exposure.
Respiratory (Backup) N95 or P100 Respirator Only required if handling powder outside a hood (e.g., balance cleaning). Fit testing required.[5]
Decision Logic: PPE & Containment

The following decision tree dictates your safety setup based on the scale of operation.

PPE_Logic Start Start: Handling Methyl 5-(azetidin-3-yl)nicotinate State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Qty Quantity? Solid->Qty Hood Standard Fume Hood (Sash @ 18 inches) Solution->Hood Vapor Risk Small < 100 mg Qty->Small Large > 100 mg Qty->Large Small->Hood Controlled Transfer Iso Powder Containment Hood or Glove Box Large->Iso Dust Cloud Risk DoubleGlove Protocol: Double Glove + Goggles Hood->DoubleGlove Iso->DoubleGlove

Figure 1: Containment decision logic based on physical state and quantity. Solids >100mg pose a significant inhalation risk due to static dust generation.

Operational Protocol: Safe Weighing & Transfer

Weighing is the highest-risk operation for solid intermediates. Static electricity can cause "particle jump," contaminating the balance and the user.

Prerequisites:

  • Anti-static gun (Zerostat) or ionizer.

  • Pre-weighed vial with cap.

Step-by-Step Procedure:

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table, but never remove the compound from the hood.

  • Donning: Put on inner nitrile gloves (blue) -> Tyvek sleeves -> outer nitrile gloves (purple/white). This "color indicator" method reveals breaches immediately.

  • Static Neutralization: Aim the anti-static gun at the bulk container for 3 seconds before opening. This prevents the azetidine powder from flying onto your gloves.

  • Transfer:

    • Open the bulk container.[6]

    • Use a disposable spatula (do not reuse).

    • Transfer directly into the pre-weighed vial.

    • Crucial: Do not return excess material to the stock bottle (avoids cross-contamination). Dispose of excess as solid waste.

  • Decontamination: Wipe the exterior of the new vial with a Kimwipe dampened in Methanol before removing it from the hood.

Emergency Response & Disposal
Spills (Solid/Powder)[4]
  • Evacuate: Alert nearby personnel.

  • Isolate: Close the fume hood sash completely.

  • Clean Up:

    • Do not dry sweep (creates dust).

    • Cover the spill with a paper towel dampened with Ethanol .

    • Scoop up the wet material and glass into a hazardous waste container.

    • Wash the surface with 1N HCl (neutralizes the amine/azetidine functionality) followed by water.

Disposal
  • Waste Stream: High BTU Chemical Incineration.

  • Labeling: Must be labeled "Toxic Organic Solid" with constituents listed clearly.

  • Quenching (Optional): If disposing of pure material, treating with dilute acid breaks the azetidine ring, reducing reactivity before disposal.

References
  • National Institutes of Health (PubChem). Methyl Nicotinate (CAS 93-60-7) Safety Data. Retrieved from

  • MedChemExpress. Azetidine-3-carboxylic acid SDS (Surrogate for Azetidine handling). Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from

  • ChemScene. Methyl 5-(azetidin-3-yl)nicotinate Product Data. Retrieved from [7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.